Product packaging for 4-Pyridineacetic acid hydrochloride(Cat. No.:CAS No. 6622-91-9)

4-Pyridineacetic acid hydrochloride

Cat. No.: B050771
CAS No.: 6622-91-9
M. Wt: 173.6 g/mol
InChI Key: WKJRYVOTVRPAFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

4-Pyridineacetic acid hydrochloride is a valuable carboxylic acid derivative and key synthetic intermediate in organic chemistry and medicinal chemistry research. The compound features a pyridine heterocycle, which confers significant pharmacological relevance, and an acetic acid side chain, providing a versatile handle for further chemical modification via amide or ester formation. Its primary research application lies in the synthesis of more complex molecules, particularly as a precursor for the preparation of potential pharmaceutical agents. The acetic acid moiety allows for the facile introduction of a 4-pyridylmethyl fragment into target structures, a motif found in ligands for various receptors and enzymes. The hydrochloride salt form enhances the compound's stability and solubility in various aqueous and organic solvent systems, facilitating its use in synthetic protocols. Researchers utilize this compound in the development of enzyme inhibitors, receptor modulators, and as a building block for functionalized materials. It is strictly for use in laboratory research settings.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8ClNO2 B050771 4-Pyridineacetic acid hydrochloride CAS No. 6622-91-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-pyridin-4-ylacetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKJRYVOTVRPAFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC=C1CC(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216417
Record name 4-Carboxymethylpyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-91-9
Record name 4-Pyridylacetic acid hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6622-91-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Pyridineacetic acid hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622919
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 6622-91-9
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53284
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Carboxymethylpyridinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216417
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-carboxymethylpyridinium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.026.888
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 4-PYRIDINEACETIC ACID HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B0SXW80JZM
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-Depth Technical Guide to 4-Pyridineacetic Acid Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and applications of 4-Pyridineacetic acid hydrochloride (also known as 4-Pyridylacetic acid hydrochloride).[1][2] It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and organic synthesis.

Core Chemical and Physical Properties

This compound is a white to off-white solid, crystalline powder under standard conditions.[3][4] It is the hydrochloride salt of 4-Pyridineacetic acid, a pyridine derivative with a carboxylic acid functional group.[3] This salt form enhances its stability and solubility in aqueous solutions.

Table 1: Physicochemical Properties of this compound
PropertyValueSource
Molecular Formula C₇H₈ClNO₂[1][2]
Molecular Weight 173.60 g/mol [1][2]
CAS Number 6622-91-9[1][2]
Appearance White to off-white solid powder[3]
Melting Point 141 °C (decomposes)[5]
Solubility Soluble in water, methanol, and dimethyl sulfoxide.[3] Slightly soluble in ethanol.[6]
pKa Approximately 4.5 (for the parent acid)[6]

Structural Identifiers:

  • IUPAC Name: 2-pyridin-4-ylacetic acid;hydrochloride[1]

  • SMILES: C1=CN=CC=C1CC(=O)O.Cl[1]

  • InChI: InChI=1S/C7H7NO2.ClH/c9-7(10)5-6-1-3-8-4-2-6;/h1-4H,5H2,(H,9,10);1H[1]

Synthesis and Manufacturing

The primary synthetic route to this compound involves the hydrolysis of 2-(pyridin-4-yl)acetonitrile.[3] This method is efficient and yields the target compound in high purity.

Experimental Protocol: Synthesis of this compound
  • Dissolution: Dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water.[3] The use of a co-solvent system is crucial for ensuring the solubility of both the starting material and the inorganic base.

  • Hydrolysis: Add an excess of solid potassium hydroxide (KOH) to the solution.[3] The reaction mixture is then heated to 90°C for several hours. The excess strong base facilitates the complete hydrolysis of the nitrile group to a carboxylate salt.

  • Solvent Removal: After the reaction is complete, remove the ethanol via vacuum distillation.[3] This step is necessary to prevent interference in the subsequent acidification and isolation steps.

  • Acidification: Dilute the remaining aqueous solution with water and adjust the pH to 4-5 using 2 N hydrochloric acid (HCl).[3] This protonates the carboxylate and the pyridine nitrogen, forming the hydrochloride salt. Careful pH control is critical to ensure complete precipitation of the product without forming the free base.

  • Isolation: Concentrate the acidified aqueous phase under reduced pressure to crystallize the this compound.[3] The resulting white solid can be collected by filtration.

Synthesis_of_4_Pyridineacetic_acid_hydrochloride start 2-(pyridin-4-yl)acetonitrile step1 1. Dissolve in EtOH/H₂O (1:1) 2. Add excess solid KOH start->step1 Starting Material step2 Heat to 90°C step1->step2 intermediate Potassium 2-(pyridin-4-yl)acetate step2->intermediate Hydrolysis step3 1. Remove EtOH (vacuum) 2. Dilute with H₂O intermediate->step3 step4 Adjust pH to 4-5 with 2N HCl step3->step4 step5 Concentrate under reduced pressure step4->step5 Protonation & Salt Formation product This compound step5->product Isolation

Caption: Synthesis of this compound.

Chemical Reactivity and Applications

The reactivity of this compound is dictated by its two primary functional groups: the pyridine ring and the carboxylic acid. This dual functionality makes it a versatile building block in organic synthesis, particularly in the development of pharmaceuticals and functional materials.

Reactions of the Pyridine Ring

The pyridine ring can undergo hydrogenation to form the corresponding piperidine derivative. This reaction is often carried out using a platinum metal catalyst.[3]

  • Reaction Setup: In a high-pressure reaction vessel, combine this compound and Platinum(IV) oxide (PtO₂).[3]

  • Solvent Addition: Add acetic acid as the solvent.[3]

  • Hydrogenation: Pressurize the vessel with hydrogen gas to 50 psi and agitate the mixture.[3]

  • Work-up: After the reaction, carefully release the excess pressure and filter the mixture to remove the catalyst.[3]

  • Isolation: Concentrate the filtrate to obtain a semi-solid, which is then triturated with diethyl ether to induce precipitation. The resulting solid is washed and dried to yield 4-piperidineacetic acid hydrochloride.[3]

Hydrogenation_Reaction start This compound reagents PtO₂, H₂ (50 psi) Acetic Acid start->reagents Reacts with product 4-Piperidineacetic acid hydrochloride reagents->product Yields

Caption: Hydrogenation of this compound.

Reactions of the Carboxylic Acid Group

The carboxylic acid moiety can participate in standard reactions such as esterification and amidation.[6] These transformations are fundamental in medicinal chemistry for creating libraries of compounds for biological screening.

Applications in Drug Development and Materials Science

This compound is a key intermediate in the synthesis of a variety of bioactive molecules and functional materials.

  • Pharmaceuticals: It serves as a building block for synthesizing anti-tumor and antibacterial drugs.[4][6] For instance, it is used in the preparation of highly tumor-selective organometallic ruthenium(II)-Arene complexes.[5]

  • Pesticides: This compound is utilized in the synthesis of various pesticide molecules.[3]

  • Ligand Synthesis: It is employed in the creation of pyridine-containing nitrogen ligands for coordination chemistry.[3]

  • Materials Science: 4-Pyridineacetic acid can coordinate with metal ions to form Metal-Organic Frameworks (MOFs), which have potential applications in gas adsorption, separation, and catalysis.[4][6]

Analytical Characterization

The identity and purity of this compound are typically confirmed using a combination of spectroscopic and chromatographic techniques.

  • Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carboxylic acid O-H and C=O stretching, as well as peaks corresponding to the pyridine ring.[1][4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are used to confirm the molecular structure.

  • High-Performance Liquid Chromatography (HPLC): HPLC is a valuable tool for assessing the purity of this compound and for monitoring reaction progress.[7][8] A common method involves a C18 column with a mobile phase of acetonitrile and water with a formic acid buffer, and UV detection at 270 nm.[7]

Safety and Handling

This compound is considered hazardous and requires careful handling in a laboratory setting.

  • Hazards: It is known to cause skin and serious eye irritation.[1][9] It may also cause respiratory irritation.[1] The compound is harmful if swallowed or inhaled.[9][10]

  • Personal Protective Equipment (PPE): When handling this compound, it is essential to wear appropriate PPE, including safety glasses, gloves, and a lab coat.[9][11] A dust mask should be used to avoid inhalation.

  • Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[9][10] It is hygroscopic and should be protected from moisture.[10]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[9]

References

An In-depth Technical Guide to 4-Pyridineacetic Acid Hydrochloride (CAS: 6622-91-9)

Author: BenchChem Technical Support Team. Date: January 2026

A Comprehensive Resource for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a detailed exploration of 4-Pyridineacetic acid hydrochloride, a versatile building block with significant applications in pharmaceutical research and development. Moving beyond a simple data sheet, this document delves into the core chemical principles, practical synthetic methodologies, and the neuropharmacological potential of this compound and its derivatives, with a particular focus on its relevance to GABAergic neurotransmission.

Foundational Chemistry and Physicochemical Profile

This compound is the hydrochloride salt of 4-Pyridineacetic acid, presenting as a white to off-white crystalline solid.[1] Its structure, featuring a pyridine ring and a carboxylic acid moiety, imparts a unique combination of chemical reactivity and biological relevance.

Chemical and Physical Properties

A comprehensive summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its proper handling, storage, and application in experimental settings.

PropertyValueSource
CAS Number 6622-91-9[2][3]
Molecular Formula C₇H₈ClNO₂[2]
Molecular Weight 173.60 g/mol [2][3]
Appearance White to off-white crystalline powder[1]
Melting Point 141 °C (decomposition)[3]
Solubility Soluble in water, methanol, and DMSO[1]
IUPAC Name 2-(pyridin-4-yl)acetic acid;hydrochloride[2]

Synthesis and Derivatization Strategies

The synthetic accessibility of this compound is a key factor in its widespread use as a chemical intermediate. Understanding its synthesis is fundamental to appreciating its potential for derivatization and the creation of novel bioactive molecules.

Core Synthesis of this compound

A common and efficient method for the synthesis of this compound involves the hydrolysis of 2-(pyridin-4-yl)acetonitrile.[1] This process is typically carried out under basic conditions followed by acidification to yield the hydrochloride salt.

Experimental Protocol: Synthesis of this compound [1]

  • Dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water.

  • Add excess solid potassium hydroxide (KOH) to the solution.

  • Heat the reaction mixture at 90°C for several hours to facilitate hydrolysis.

  • Remove the ethanol via vacuum distillation.

  • Dilute the remaining aqueous solution with water and adjust the pH to 4-5 using 2 N hydrochloric acid (HCl).

  • Concentrate the acidified aqueous phase under reduced pressure to obtain the solid this compound.

Caption: Synthesis of this compound.

Three-Component Synthesis of Pyridylacetic Acid Derivatives

A versatile three-component synthesis strategy allows for the creation of a diverse library of substituted pyridylacetic acid derivatives.[4] This approach utilizes the dual reactivity of Meldrum's acid derivatives, which first act as nucleophiles and then as electrophiles.

Conceptual Workflow:

  • Activation: A pyridine-N-oxide is activated with an electrophilic agent (e.g., tosyl chloride).

  • Nucleophilic Substitution: A Meldrum's acid derivative acts as a nucleophile, substituting the activated pyridine-N-oxide.

  • Ring-Opening and Decarboxylation: The intermediate then acts as an electrophile, reacting with a range of nucleophiles (e.g., alcohols, amines) to trigger ring-opening and decarboxylation, yielding the final pyridylacetic acid derivative.

GABA_Metabolism Glutamate Glutamate GABA GABA Glutamate->GABA GAD Succinic Semialdehyde Succinic Semialdehyde GABA->Succinic Semialdehyde GABA-AT Succinic Acid Succinic Acid Succinic Semialdehyde->Succinic Acid SSADH Krebs Cycle Krebs Cycle Succinic Acid->Krebs Cycle GABA-AT GABA-AT

References

An In-depth Technical Guide to 4-Pyridineacetic Acid Hydrochloride: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 4-Pyridineacetic acid hydrochloride, a pivotal chemical intermediate in pharmaceutical and materials science. Designed for researchers, scientists, and professionals in drug development, this document delves into the compound's fundamental properties, synthesis methodologies, and diverse applications, underpinned by established scientific principles and practical insights.

Core Molecular and Physicochemical Profile

This compound, also known as 4-pyridylacetic acid hydrochloride, is the hydrochloride salt of 4-pyridineacetic acid.[1][2] It presents as a white to off-white solid powder under standard conditions.[3] The presence of the hydrophilic hydrochloride group enhances its solubility in aqueous solutions and polar organic solvents like methanol and dimethyl sulfoxide.[3][4]

The molecular formula is consistently reported as C₇H₇NO₂·HCl, which can also be represented as C₇H₈ClNO₂.[1][5][6] This structure combines a pyridine ring with an acetic acid functional group, conferring a unique reactivity profile that is instrumental in its various applications.

Key Physicochemical Data
PropertyValueSource(s)
Molecular Formula C₇H₇NO₂·HCl[1]
Molecular Weight 173.60 g/mol [1][5]
CAS Number 6622-91-9[1][5]
Appearance White to off-white solid[3]
Melting Point 141 °C (decomposes)[7]
Solubility Soluble in water, methanol, and DMSO[3][4]

Synthesis and Purification: A Validated Protocol

The synthesis of this compound is most commonly achieved through the hydrolysis of 2-(pyridin-4-yl)acetonitrile. This method is reliable and provides a high yield of the final product.[3] The causality behind this experimental choice lies in the robust nature of nitrile hydrolysis under basic conditions to form a carboxylate, which is then protonated in an acidic workup.

Step-by-Step Synthesis Protocol
  • Initial Reaction Setup : Dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water.[3]

  • Base Hydrolysis : Add an excess of solid potassium hydroxide (KOH) to the solution.[3]

  • Heating : Transfer the reaction mixture to a controlled heating apparatus and maintain at 90°C for several hours to ensure complete hydrolysis of the nitrile group.[3]

  • Solvent Removal : After the reaction is complete, remove the ethanol via vacuum distillation.[3]

  • Acidification and Product Isolation : Dilute the remaining aqueous solution and adjust the pH to 4-5 using 2 N hydrochloric acid (HCl). This step protonates the carboxylate and the pyridine nitrogen, forming the hydrochloride salt.[3]

  • Final Purification : Concentrate the acidified aqueous solution under reduced pressure to yield the this compound as a white solid.[3]

This self-validating protocol ensures a high yield (typically around 84%) and purity of the target compound.[3]

Synthesis Workflow Diagram

G cluster_synthesis Synthesis of this compound start Start: 2-(pyridin-4-yl)acetonitrile hydrolysis Base Hydrolysis (KOH, Ethanol/Water, 90°C) start->hydrolysis Dissolve distillation Vacuum Distillation (Remove Ethanol) hydrolysis->distillation React acidification Acidification (2N HCl, pH 4-5) distillation->acidification Dilute concentration Concentration (Reduced Pressure) acidification->concentration Adjust pH end_product End Product: This compound concentration->end_product Isolate

Caption: Workflow for the synthesis of this compound.

Key Applications in Research and Development

This compound is a versatile building block with significant applications in both pharmaceutical and materials science.[3][8]

Pharmaceutical Intermediate

The primary application of this compound is as a key intermediate in the synthesis of a wide array of pharmaceuticals.[8] Its structure is particularly valuable in the development of drugs targeting neurological disorders.[8] For instance, it is used in the preparation of tumor-selective organometallic ruthenium(II)-arene complexes, showcasing its role in innovative cancer therapies.[7]

Organic Synthesis and Catalysis

In the realm of organic synthesis, this compound serves as a precursor for more complex molecules. A notable transformation is the hydrogenation of the pyridine ring to form the corresponding piperidine hydrochloride salt. This reaction, often catalyzed by platinum metal catalysts like PtO₂, is highly efficient and typically does not require extensive purification of the product.[3]

Hydrogenation Experimental Protocol
  • Reaction Setup : In a high-pressure reaction vessel, combine this compound and Platinum(IV) oxide (PtO₂).[3]

  • Solvent Addition : Add acetic acid as the solvent.[3]

  • Hydrogenation : Subject the mixture to hydrogenation at 50 psi.[3]

  • Workup : After the reaction, carefully release the excess pressure and filter the mixture.[3]

  • Product Isolation : Concentrate the filtrate to obtain a semi-solid, which is then suspended in ethyl ether and stirred to induce solidification.[3]

  • Final Product : The resulting white powder of 4-piperidineacetic acid hydrochloride is collected after washing and drying.[3]

Logical Relationship Diagram

G cluster_applications Applications of this compound cluster_pharma Pharmaceuticals cluster_synthesis Organic Synthesis start_compound This compound C₇H₈ClNO₂ pharma_intermediate Key Intermediate start_compound->pharma_intermediate organic_precursor Versatile Precursor start_compound->organic_precursor drug_synthesis Synthesis of Active Pharmaceutical Ingredients (APIs) pharma_intermediate->drug_synthesis neuro_disorders Drugs for Neurological Disorders drug_synthesis->neuro_disorders cancer_therapy Organometallic Cancer Therapeutics drug_synthesis->cancer_therapy hydrogenation Hydrogenation Reaction (PtO₂, 50 psi) organic_precursor->hydrogenation piperidine_deriv 4-Piperidineacetic Acid Hydrochloride hydrogenation->piperidine_deriv

Caption: Key application pathways for this compound.

Safety, Handling, and Storage

As with any laboratory chemical, proper safety protocols must be followed when handling this compound. It is classified as a hazardous substance that can cause skin and serious eye irritation, and may cause respiratory irritation.[5][9]

Recommended Safety and Handling Procedures
  • Personal Protective Equipment (PPE) : Always wear appropriate protective gloves, clothing, and eye/face protection.[9]

  • Ventilation : Use in a well-ventilated area to avoid inhalation of dust.[10]

  • Handling : Wash hands and any exposed skin thoroughly after handling. Avoid eating, drinking, or smoking in the work area.[9][11]

  • First Aid :

    • Eyes : In case of contact, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[9]

    • Skin : Wash with plenty of soap and water.[9]

    • Inhalation : Move the person to fresh air and keep comfortable for breathing.[9]

  • Storage : Store in a dry, cool, and well-ventilated place in a tightly closed container.[10] The compound is hygroscopic, meaning it can absorb moisture from the air.[10]

Spectroscopic Data

For structural elucidation and quality control, spectroscopic analysis is crucial. Infrared (IR) spectroscopy of this compound reveals characteristic absorption peaks for the carboxyl group and the pyridine ring, which are essential for its identification.[4][5]

Conclusion

This compound is a compound of significant interest due to its versatile chemical nature and its role as a fundamental building block in the synthesis of high-value products, particularly in the pharmaceutical industry. A thorough understanding of its properties, synthesis, and handling is paramount for researchers and developers aiming to leverage its potential in their work.

References

An In-depth Technical Guide to the Structure Elucidation of 4-Pyridineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive, multi-technique approach to the definitive structure elucidation of 4-Pyridineacetic acid hydrochloride (C₇H₇NO₂·HCl). Designed for researchers, scientists, and professionals in drug development, this document moves beyond procedural lists to explain the causal-driven strategy behind the analytical choices. We will detail an integrated workflow that employs High-Resolution Mass Spectrometry (HRMS), Fourier-Transform Infrared (FTIR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, and 2D), and Single-Crystal X-ray Diffraction. Each step is designed to be self-validating, ensuring the final structural assignment is unambiguous and robust.

Introduction: The Imperative for Unambiguous Characterization

This compound is a pyridine derivative widely utilized as a crucial intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its molecular structure, comprising a pyridine ring and a carboxylic acid functional group, dictates its reactivity, solubility, and physiological activity. The hydrochloride salt form enhances its stability and aqueous solubility.[1]

Precise structural confirmation is not merely an academic exercise; it is a foundational requirement for any further research or development. Ambiguity in structure, such as confusion with its isomers (e.g., 2-Pyridineacetic acid or 3-Pyridineacetic acid), could lead to failed syntheses, incorrect biological data, and significant setbacks in development timelines. This guide, therefore, presents a logical and systematic workflow to ensure the identity and purity of the compound are established beyond doubt.

The Integrated Elucidation Strategy

Elucidation_Workflow cluster_0 Initial Analysis cluster_1 Connectivity Mapping cluster_2 Definitive Confirmation Sample Sample HRMS High-Resolution Mass Spectrometry Sample->HRMS Provides Molecular Formula FTIR FTIR Spectroscopy Sample->FTIR Identifies Functional Groups H_NMR 1H NMR HRMS->H_NMR Validates Formula FTIR->H_NMR Guides Interpretation C_NMR 13C NMR H_NMR->C_NMR Correlates H to C Environments TwoD_NMR 2D NMR (HSQC, HMBC) C_NMR->TwoD_NMR Confirms Connectivity XRAY Single-Crystal X-ray Diffraction TwoD_NMR->XRAY Provides Proposed Structure for Absolute Confirmation Final_Structure Confirmed Structure XRAY->Final_Structure Gold Standard Validation

Caption: Integrated workflow for the structure elucidation of this compound.

Step 1: Molecular Formula Determination via High-Resolution Mass Spectrometry (HRMS)

Expertise & Causality: Before attempting to build the structure, we must know the elemental composition. HRMS is the definitive technique for this purpose. Unlike unit-resolution mass spectrometry, HRMS provides highly accurate mass measurements (typically to within 5 ppm), which allows for the unambiguous determination of the molecular formula.[2] For this compound, we expect to observe the protonated molecule of the free base, [C₇H₇NO₂ + H]⁺.

Experimental Protocol: HRMS (ESI-TOF)
  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a 50:50 mixture of HPLC-grade acetonitrile and water with 0.1% formic acid. The acid ensures efficient protonation.

  • Instrumentation: Utilize an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer.

  • Acquisition Mode: Acquire data in positive ion mode.

  • Mass Range: Scan from m/z 50 to 500.

  • Calibration: Ensure the instrument is calibrated using a known standard immediately prior to the run to guarantee mass accuracy.

  • Data Analysis: Identify the monoisotopic mass of the most abundant ion and use the instrument's software to generate possible elemental formulas within a 5 ppm mass tolerance.

ParameterTheoretical ValueObserved Value
Molecular Formula C₇H₇NO₂C₇H₇NO₂
Exact Mass (Free Base) 137.0477-
Monoisotopic Mass [M+H]⁺ 138.0550138.0552

Table 1: Expected HRMS Data for 4-Pyridineacetic Acid.

The observed mass directly confirms the elemental composition, providing a solid foundation for subsequent spectroscopic analysis.

Step 2: Functional Group Identification via FTIR Spectroscopy

Expertise & Causality: With the molecular formula established, FTIR spectroscopy is employed to identify the key functional groups present. This is a rapid and inexpensive technique that provides characteristic vibrational frequencies for specific bonds. For this compound, we are looking for definitive evidence of the carboxylic acid group (O-H and C=O stretches) and the pyridine ring (C=C and C=N stretches).

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the dry, solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Background Collection: Collect a background spectrum of the clean, empty ATR crystal.

  • Sample Spectrum: Lower the anvil to ensure good contact and collect the sample spectrum.

  • Data Acquisition: Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Analysis: Identify the key absorption bands and assign them to their corresponding functional groups.

Wavenumber (cm⁻¹)IntensityAssignment
~3300-2500BroadO-H stretch of the carboxylic acid (hydrogen-bonded)
~3100-3000MediumAromatic C-H stretch
~1720-1700StrongC=O stretch of the carboxylic acid
~1640-1600MediumC=N stretch of the pyridinium ion
~1600, ~1480Medium-StrongAromatic C=C ring stretching

Table 2: Characteristic FTIR Absorption Bands for this compound.

The presence of a strong carbonyl stretch around 1710 cm⁻¹ and a very broad O-H stretch confirms the carboxylic acid moiety. The bands around 1600 cm⁻¹ are characteristic of the pyridine ring.[3]

Step 3: Connectivity and Spatial Arrangement via NMR Spectroscopy

Expertise & Causality: NMR spectroscopy is the most powerful technique for elucidating the precise connectivity of atoms in an organic molecule in solution.[4][5] For this compound, a combination of ¹H, ¹³C, and 2D NMR experiments will allow us to place every atom in its correct position and confirm the 4-substitution pattern, distinguishing it from the 2- and 3-isomers. The hydrochloride form protonates the nitrogen, causing a downfield shift of the adjacent ring protons, a key diagnostic feature.[6]

Caption: Numbering scheme for this compound.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve ~10 mg of the sample in ~0.6 mL of a suitable deuterated solvent, such as Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is often preferred for hydrochloride salts due to high solubility.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a standard 1D proton spectrum.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled 1D carbon spectrum.

  • 2D NMR Acquisition:

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.

    • HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over 2-3 bonds, which is essential for identifying quaternary carbons and piecing together the molecular fragments.[7]

Data Interpretation
¹H NMR DataChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
Pyridine Protons ~8.8Doublet2HH-2, H-6Protons alpha to the electron-withdrawing N⁺ are most deshielded.[4][6]
Pyridine Protons ~7.9Doublet2HH-3, H-5Protons beta to the N⁺.
Methylene Protons ~4.0Singlet2HH-7Methylene group adjacent to both the pyridine ring and carbonyl.
¹³C NMR DataChemical Shift (δ, ppm)AssignmentRationale
Carbonyl ~171C-8 (C=O)Typical chemical shift for a carboxylic acid carbon.
Pyridine Carbons ~148C-2, C-6Carbons alpha to N⁺ are deshielded.
Pyridine Carbons ~145C-4Quaternary carbon attached to the acetic acid group.
Pyridine Carbons ~128C-3, C-5Carbons beta to N⁺.
Methylene Carbon ~42C-7Aliphatic carbon adjacent to the ring and carbonyl.

Table 3 & 4: Expected ¹H and ¹³C NMR Spectral Data in D₂O.

Key Distinguishing Features:

  • Symmetry: The ¹H NMR spectrum shows two distinct signals for the four pyridine protons, and the ¹³C NMR shows only three signals for the five pyridine carbons. This high degree of symmetry is only possible for the 4-substituted isomer.

  • HMBC Correlations: A crucial HMBC correlation from the methylene protons (H-7, ~4.0 ppm) to the quaternary pyridine carbon (C-4, ~145 ppm) and the carbonyl carbon (C-8, ~171 ppm) definitively confirms the connectivity of the acetic acid group at the 4-position.

Step 4: Definitive 3D Structure via Single-Crystal X-ray Diffraction

Expertise & Causality: While the combination of MS and NMR provides a highly confident structural assignment, single-crystal X-ray diffraction is the "gold standard" for unambiguous structure determination.[8][9] It provides a precise 3D map of electron density in the crystal lattice, revealing exact bond lengths, bond angles, and intermolecular interactions. This technique is particularly valuable for confirming the salt form and observing hydrogen bonding networks. The primary challenge is often growing a single crystal of sufficient quality.[9][10]

Experimental Protocol: X-ray Diffraction
  • Crystallization: Grow single crystals suitable for diffraction. A common method is slow evaporation of a saturated solution. For this compound, a solvent system like ethanol/water could be effective.

  • Crystal Mounting: Select a well-formed, defect-free crystal and mount it on a goniometer head.

  • Data Collection: Place the crystal in a stream of cold nitrogen (~100 K) to minimize thermal motion and collect diffraction data using a diffractometer with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

  • Structure Solution & Refinement: Process the diffraction data to obtain a set of structure factors. Solve the structure using direct methods or Patterson methods to get an initial model. Refine the atomic positions and thermal parameters against the experimental data until the model converges.

The resulting crystal structure will provide an absolute confirmation of the atomic connectivity, the protonation state of the pyridine nitrogen, and the location of the chloride counter-ion, leaving no room for doubt.

Data Synthesis and Conclusion

The orthogonal data from HRMS, FTIR, NMR, and X-ray crystallography provide a self-validating and comprehensive elucidation of the structure of this compound.

TechniqueFindingConclusion
HRMS [M+H]⁺ ion at m/z 138.0552Confirms molecular formula C₇H₇NO₂
FTIR Strong C=O (~1710 cm⁻¹) and broad O-H bandsConfirms presence of carboxylic acid functional group
¹H & ¹³C NMR Symmetrical pattern of pyridine signals (2 proton, 3 carbon)Confirms 4-substitution pattern on the pyridine ring
2D NMR (HMBC) Correlation between methylene protons and pyridine C-4Unambiguously establishes connectivity at the 4-position
X-ray Diffraction 3D atomic coordinatesProvides absolute proof of structure, including salt form and stereochemistry

Table 5: Summary of Evidence for Structural Confirmation.

This rigorous, multi-technique approach ensures that the identity of this compound is established with the highest degree of scientific certainty. This foundational work is critical for ensuring the integrity and reproducibility of any subsequent research, from synthetic chemistry to drug discovery.

References

Understanding and Quantifying the Solubility of 4-Pyridineacetic Acid Hydrochloride in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers

Abstract

4-Pyridineacetic acid hydrochloride (4-PAA HCl) is a pivotal building block in modern pharmaceutical development and organic synthesis, frequently utilized in the creation of novel therapeutic agents, particularly in neuropharmacology.[1] Its utility, however, is fundamentally governed by its physicochemical properties, with solubility being a critical parameter for reaction kinetics, purification, and formulation. This guide provides an in-depth analysis of the solubility characteristics of 4-PAA HCl in organic solvents. We will move beyond a simple tabulation of data to explore the underlying molecular interactions that dictate its solubility profile. Furthermore, this document furnishes a robust, self-validating experimental protocol for researchers to accurately determine solubility in their own laboratory settings, ensuring reproducible and reliable data generation.

Introduction: The Molecular Profile of this compound

This compound is the hydrochloride salt of 4-Pyridineacetic acid, presenting as a white to off-white crystalline solid.[2] Its structure incorporates a positively charged pyridinium ring, a carboxylic acid functional group, and a chloride counter-ion. This combination of a salt form with polar functional groups endows it with a distinct solubility profile that is crucial for its application.

  • IUPAC Name: 2-(pyridin-4-yl)acetic acid;hydrochloride[3]

  • CAS Number: 6622-91-9[3][4][5]

  • Molecular Formula: C₇H₈ClNO₂[3][4]

  • Molecular Weight: 173.60 g/mol [3]

The presence of both a hydrogen bond donor (the carboxylic acid -OH and the pyridinium N-H) and hydrogen bond acceptors (the carboxyl C=O and the nitrogen atom of the pyridine ring before protonation), combined with its ionic nature, suggests a strong affinity for polar solvents.

Figure 1: Chemical structure of this compound.

Theoretical Framework: The Physicochemical Drivers of Solubility

The principle of "like dissolves like" is the cornerstone of solubility prediction. For 4-PAA HCl, its ionic and highly polar nature are the dominant factors. The dissolution process involves overcoming the lattice energy of the crystal and establishing favorable solute-solvent interactions.

2.1. The Role of Solvent Polarity and Hydrogen Bonding

  • Polar Protic Solvents (e.g., Water, Methanol, Ethanol): These solvents are exceptionally effective at dissolving 4-PAA HCl. Their high dielectric constants help to shield the pyridinium cation and chloride anion from each other, while their ability to donate and accept hydrogen bonds allows for strong solvation of the carboxylic acid group, the pyridinium N-H, and the chloride ion.

  • Polar Aprotic Solvents (e.g., DMSO, DMF): Solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) are also effective, as confirmed by qualitative observations.[2][5] They possess large dipole moments that can effectively solvate the ions (ion-dipole interactions). While they cannot donate hydrogen bonds, their oxygen atoms can act as strong hydrogen bond acceptors for the carboxylic acid and pyridinium N-H protons.

  • Non-Polar Solvents (e.g., Hexane, Toluene, Diethyl Ether): In these solvents, 4-PAA HCl is expected to be practically insoluble. The energy required to break the strong ionic and hydrogen bonds within the crystal lattice is not compensated by the weak van der Waals forces that would be formed with non-polar solvent molecules.

G cluster_solvents Solvent Classes solute 4-PAA HCl (Ionic, H-Bond Donor/Acceptor) protic Polar Protic (e.g., Methanol, Water) solute->protic Strong Interaction: - Ion-Dipole - H-Bonding (Donor & Acceptor) - High Solubility aprotic Polar Aprotic (e.g., DMSO, DMF) solute->aprotic Good Interaction: - Ion-Dipole - H-Bonding (Acceptor) - Good Solubility nonpolar Non-Polar (e.g., Hexane, Toluene) solute->nonpolar Weak Interaction: - van der Waals only - Negligible Solubility

Figure 2: Intermolecular forces governing solubility.

Solubility Data of this compound

While qualitative descriptions are available, precise quantitative solubility data for 4-PAA HCl in a wide range of organic solvents is not extensively documented in public literature. The table below summarizes the available qualitative information. This highlights the critical need for researchers to perform experimental determinations for their specific solvent systems and conditions.

Solvent ClassSolventQualitative SolubilityQuantitative Solubility (mg/mL at 25°C)Reference
Polar Protic WaterSolubleData not available in cited sources[2][5]
MethanolSolubleData not available in cited sources[2][5]
Polar Aprotic Dimethyl Sulfoxide (DMSO)SolubleData not available in cited sources[2][5]
Non-Polar Diethyl EtherInsolubleUsed for precipitation[2]
n-HexaneInsolubleUsed for washing precipitate[2]

A Validated Protocol for Determining Equilibrium Solubility

To address the gap in quantitative data, we present a robust protocol based on the isothermal shake-flask method, a gold standard for measuring equilibrium solubility.[6] This method is designed to be self-validating by ensuring that a true equilibrium is reached and accurately measured.

4.1. Principle

An excess amount of the solid 4-PAA HCl is agitated in the solvent of interest at a constant temperature for a period sufficient to reach equilibrium. The saturated solution is then carefully separated from the undissolved solid, and the concentration of the solute in the clear supernatant is determined using a suitable analytical technique.

4.2. Materials and Equipment

  • This compound (≥98% purity)

  • Solvent of interest (HPLC grade or equivalent)

  • Scintillation vials or glass flasks with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or appropriate for the solvent)

  • Analytical balance

  • Calibrated pipettes

  • HPLC with UV detector or a UV-Vis spectrophotometer

  • Volumetric flasks

4.3. Experimental Workflow

G start Start prep Step 1: Preparation Add excess 4-PAA HCl to a known volume of solvent in a sealed vial. start->prep equil Step 2: Equilibration Agitate on an orbital shaker at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil sep Step 3: Phase Separation Centrifuge the vial to pellet undissolved solid. equil->sep sample Step 4: Sampling Carefully withdraw an aliquot of the clear supernatant. Immediately filter using a 0.22 µm syringe filter. sep->sample quant Step 5: Quantification Dilute the filtered sample accurately and analyze concentration via a pre-validated method (e.g., HPLC-UV). sample->quant end End: Report Solubility (mg/mL or mol/L) quant->end

References

An In-depth Technical Guide to the Discovery and History of 4-Pyridineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-Pyridineacetic acid hydrochloride, a pivotal heterocyclic intermediate, holds a significant position in the landscape of pharmaceutical and agrochemical research. This guide provides a comprehensive exploration of its discovery, tracing its roots to the foundational era of pyridine chemistry. It delves into the evolution of its synthesis, presenting a detailed, contemporary experimental protocol. Furthermore, this document offers an in-depth analysis of its physicochemical properties, highlights its critical role in the development of therapeutic agents, and outlines essential safety considerations. This technical guide is designed to be an authoritative resource for researchers and professionals, fostering a deeper understanding of this compound and its applications.

Introduction: The Significance of the Pyridine Nucleus

The pyridine ring, a six-membered aromatic heterocycle containing a nitrogen atom, is a ubiquitous scaffold in a vast array of biologically active compounds. Its unique electronic properties, including its basicity and the ability to participate in hydrogen bonding, make it a privileged structure in medicinal chemistry. The journey of pyridine and its derivatives from the byproducts of coal tar to rationally designed therapeutic agents is a testament to the advancements in organic chemistry. Pyridine was first isolated in 1846 by the Scottish chemist Thomas Anderson, and the first synthesis of a pyridine derivative was reported in 1876.[1] This paved the way for the exploration and synthesis of a multitude of pyridine-containing compounds, each with unique properties and potential applications.

Historical Context: The Dawn of Pyridine Carboxylic Acids

While the precise moment of the first synthesis of this compound is not definitively documented in readily available literature, its emergence is intrinsically linked to the broader exploration of pyridine chemistry in the late 19th and early 20th centuries. The term "pyridinecarboxylic acid" first appeared in the chemical literature in the 1880s, indicating a growing interest in this class of compounds. Early investigations into the functionalization of the pyridine ring laid the groundwork for the synthesis of various isomers of pyridineacetic acid. These early methods were often arduous and low-yielding, but they were crucial in establishing the fundamental reactivity of the pyridine nucleus. The Beilstein database, a comprehensive repository of organic chemistry, records an entry for 4-Pyridineacetic acid, suggesting its characterization within this historical period.[2]

Synthesis of this compound: A Modern Approach

The contemporary synthesis of this compound is a well-established process, with several methodologies available to researchers. A common and efficient route proceeds from the hydrolysis of 2-(pyridin-4-yl)acetonitrile. This method offers a good yield and is scalable for laboratory and industrial applications.

Synthesis Pathway

The synthesis can be visualized as a two-step process: the hydrolysis of the nitrile to a carboxylate salt, followed by acidification to yield the final hydrochloride salt.

Synthesis_Pathway 2-(pyridin-4-yl)acetonitrile 2-(pyridin-4-yl)acetonitrile Potassium 4-pyridineacetate Potassium 4-pyridineacetate 2-(pyridin-4-yl)acetonitrile->Potassium 4-pyridineacetate KOH, H2O/EtOH, Δ This compound This compound Potassium 4-pyridineacetate->this compound HCl

Caption: Synthesis of this compound from 2-(pyridin-4-yl)acetonitrile.

Detailed Experimental Protocol

This protocol outlines a reliable method for the laboratory-scale synthesis of this compound.

Materials:

  • 2-(pyridin-4-yl)acetonitrile

  • Potassium hydroxide (KOH)

  • Ethanol (EtOH)

  • Deionized water (H₂O)

  • Hydrochloric acid (HCl), concentrated

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Rotary evaporator

  • pH meter or pH paper

  • Büchner funnel and filter paper

Procedure:

  • Hydrolysis of the Nitrile:

    • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water.

    • Add an excess of solid potassium hydroxide to the solution.

    • Heat the mixture to reflux and maintain for several hours, monitoring the reaction progress by thin-layer chromatography (TLC). The causality behind this step is the base-catalyzed hydrolysis of the nitrile group to a carboxylate. The elevated temperature accelerates the reaction rate.

  • Work-up and Acidification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Remove the ethanol under reduced pressure using a rotary evaporator. The removal of ethanol is crucial to prevent esterification during the subsequent acidification step.

    • Dilute the remaining aqueous solution with deionized water.

    • Carefully add concentrated hydrochloric acid dropwise while stirring until the pH of the solution reaches approximately 2-3. This protonates the carboxylate and the pyridine nitrogen, leading to the precipitation of the hydrochloride salt.

    • Cool the mixture in an ice bath to maximize precipitation.

  • Isolation and Purification:

    • Collect the precipitated solid by vacuum filtration using a Büchner funnel.

    • Wash the solid with a small amount of cold deionized water to remove any remaining inorganic salts.

    • Dry the product under vacuum to obtain this compound as a white to off-white solid.

Self-Validation: The purity of the final product can be confirmed by measuring its melting point and by spectroscopic methods such as ¹H NMR and ¹³C NMR spectroscopy.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in research and development.

PropertyValueSource
Molecular Formula C₇H₈ClNO₂[3]
Molecular Weight 173.60 g/mol [4]
Appearance White to off-white crystalline powder
Melting Point 141 °C (decomposes)[4]
Solubility Soluble in waterGeneral Knowledge
CAS Number 6622-91-9[4]

Role in Drug Development and Other Applications

This compound is a versatile building block in organic synthesis, with its primary application being in the pharmaceutical industry. Its structure allows for further modification to create more complex molecules with desired biological activities.

Applications This compound This compound Pharmaceutical Intermediates Pharmaceutical Intermediates This compound->Pharmaceutical Intermediates Agrochemical Synthesis Agrochemical Synthesis This compound->Agrochemical Synthesis Active Pharmaceutical Ingredients (APIs) Active Pharmaceutical Ingredients (APIs) Pharmaceutical Intermediates->Active Pharmaceutical Ingredients (APIs) APIs APIs Anticancer Agents Anticancer Agents APIs->Anticancer Agents Antihypertensive Agents Antihypertensive Agents APIs->Antihypertensive Agents Antiviral Agents Antiviral Agents APIs->Antiviral Agents Herbicides Herbicides Agrochemical Synthesis->Herbicides Pesticides Pesticides Agrochemical Synthesis->Pesticides

Caption: Key application areas of this compound.

Pharmaceutical Applications

The pyridineacetic acid moiety is a key component in a number of drug candidates and approved medicines. The carboxylic acid group can be converted into esters, amides, and other functional groups, while the pyridine ring can be involved in crucial interactions with biological targets.

Agrochemical Applications

Beyond pharmaceuticals, this compound serves as an important intermediate in the synthesis of various agrochemicals, including herbicides and pesticides.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. It is important to consult the Safety Data Sheet (SDS) before use.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

This compound, a compound with a rich history intertwined with the development of pyridine chemistry, continues to be a cornerstone in the synthesis of novel compounds with significant biological activity. Its straightforward synthesis, coupled with its versatile reactivity, ensures its continued importance in the fields of drug discovery and agrochemical research. This guide has provided a comprehensive overview of its history, synthesis, properties, and applications, serving as a valuable resource for the scientific community.

References

An In-Depth Technical Guide to the Physical Characteristics of 4-Pyridineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Pyridineacetic acid hydrochloride (4-PAA·HCl) is a heterocyclic compound of significant interest within the pharmaceutical and agrochemical industries. As the hydrochloride salt of 4-pyridineacetic acid, it serves as a crucial building block and intermediate in the synthesis of a wide array of more complex molecules, including those targeting neurological disorders.[1][2] Its utility in drug development and organic synthesis stems from its unique molecular structure, which combines a pyridine ring with a reactive carboxylic acid functional group.[1][3]

For researchers, scientists, and drug development professionals, a thorough understanding of the physical characteristics of 4-PAA·HCl is not merely academic; it is a prerequisite for its effective handling, characterization, and application. Physical properties such as melting point, solubility, and spectroscopic profile are direct indicators of purity, stability, and structural integrity. This guide provides a comprehensive overview of these core characteristics, grounded in established analytical techniques, to support its seamless integration into research and development workflows.

Section 1: Core Physical and Chemical Properties

The fundamental physical and chemical attributes of this compound provide the baseline for its identification and handling. These properties are intrinsic to its molecular structure and are summarized below for quick reference by laboratory professionals.

PropertyValueSource(s)
Chemical Name 2-(pyridin-4-yl)acetic acid;hydrochloride[4]
Synonyms 4-Pyridylacetic acid hydrochloride, 4-Carboxymethylpyridinium chloride[4][5]
CAS Number 6622-91-9[6]
Molecular Formula C₇H₈ClNO₂[4]
Molecular Weight 173.60 g/mol [6]
Appearance White to off-white or cream crystalline powder, crystals, and/or chunks.[2][5]
Melting Point 141 °C (with decomposition)[5][6]
Solubility Soluble in Water, Methanol, and Dimethyl Sulfoxide (DMSO).[2][5]
InChI Key WKJRYVOTVRPAFN-UHFFFAOYSA-N[7]
SMILES C1(CC(=O)O)C=CN=CC=1.Cl[7]

Section 2: Spectroscopic Characterization

Spectroscopy is the cornerstone of molecular characterization, providing an in-depth view of the compound's structure and electronic environment. For 4-PAA·HCl, Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Ultraviolet-Visible (UV-Vis) spectroscopy are indispensable analytical tools.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment and connectivity of atoms.

  • Expertise & Causality: For 4-PAA·HCl, ¹H and ¹³C NMR are used to confirm the presence and arrangement of the pyridine ring and the acetic acid side chain. The hydrochloride form influences the chemical shifts of the pyridine protons and carbons due to the protonation of the nitrogen atom, which deshields the adjacent nuclei. The choice of a deuterated solvent, such as D₂O or DMSO-d₆, is critical to avoid strong solvent signals that would otherwise obscure the analyte's peaks.[8]

  • Expected ¹H NMR Profile:

    • Pyridine Protons: Two distinct signals corresponding to the protons on the pyridine ring are expected. Due to the deshielding effect of the protonated nitrogen, these aromatic protons will appear in the downfield region (typically δ 7.5-9.0 ppm). They will likely present as doublets due to coupling with adjacent protons.

    • Methylene Protons (-CH₂-): A singlet corresponding to the two protons of the methylene group adjacent to the pyridine ring and the carboxyl group is expected. This signal would typically appear in the range of δ 3.5-4.5 ppm.

    • Carboxylic Acid Proton (-COOH): A broad singlet for the acidic proton, which may be exchangeable with residual water in the solvent. Its chemical shift is highly variable and concentration-dependent.

  • Expected ¹³C NMR Profile:

    • Pyridine Carbons: Signals for the carbons of the pyridine ring are expected in the aromatic region (δ 120-150 ppm).[9] The carbon atom attached to the methylene group will have a distinct chemical shift.

    • Methylene Carbon (-CH₂-): A signal for the methylene carbon, typically in the range of δ 40-55 ppm.[9]

    • Carbonyl Carbon (-C=O): The carboxylic acid carbonyl carbon will appear significantly downfield, typically in the range of δ 165-180 ppm.[9]

Public databases confirm the availability of reference ¹H and ¹³C NMR spectra for this compound.[4][7][10]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides a molecular fingerprint by measuring the vibrations of bonds within a molecule. It is an excellent technique for identifying the presence of key functional groups.

  • Expertise & Causality: For a solid sample like 4-PAA·HCl, the Attenuated Total Reflectance (ATR) sampling technique is highly efficient. It requires minimal sample preparation and ensures good contact between the sample and the IR beam, leading to high-quality spectra.[11][12] The resulting spectrum is a direct confirmation of the compound's functional group architecture.

  • Expected Key Vibrational Bands:

    • O-H Stretch: A very broad absorption band, typically in the range of 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid O-H group.

    • C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. Aliphatic C-H stretching from the methylene group will appear just below 3000 cm⁻¹.

    • C=O Stretch: A strong, sharp absorption peak around 1700-1730 cm⁻¹ corresponding to the carbonyl group of the carboxylic acid.

    • C=C and C=N Stretches: Aromatic ring stretching vibrations for the pyridine ring are expected in the 1450-1640 cm⁻¹ region.[13]

Reference FTIR spectra for 4-PAA·HCl are available in public databases, which can be used for identity confirmation.[4]

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within a molecule, primarily in conjugated systems.

  • Expertise & Causality: The pyridine ring in 4-PAA·HCl contains π-electrons that can be excited by UV radiation, making this technique suitable for both qualitative identification and quantitative analysis.[14] According to Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the analyte, allowing for the determination of sample concentration once a calibration curve is established. Water is an excellent solvent for this analysis due to its solubility and UV transparency.[2][15]

  • Expected Spectral Profile:

    • A characteristic absorbance maximum (λ_max) is expected in the UV region (typically 200-400 nm) due to the π → π* transitions of the pyridine ring. The exact λ_max can be used as an identifier and for quantitative measurements.

Section 3: Experimental Methodologies

The trustworthiness of physical characteristic data relies on robust and reproducible experimental protocols. This section provides self-validating, step-by-step methodologies for the key analytical techniques discussed.

Workflow for Physical & Spectroscopic Characterization

The following diagram outlines the logical flow for a comprehensive characterization of a 4-PAA·HCl sample.

G General Workflow for 4-PAA·HCl Characterization cluster_0 Initial Assessment cluster_1 Purity & Identity Confirmation cluster_2 Data Analysis & Reporting Sample Receive/Synthesize Sample Visual Visual Inspection (Color, Form) Sample->Visual Solubility Qualitative Solubility Test (Water, Methanol, DMSO) Visual->Solubility MP Melting Point Determination Solubility->MP FTIR FTIR Analysis (ATR) NMR NMR Analysis (¹H, ¹³C) UV UV-Vis Analysis Analyze Compare Data to Reference Standards UV->Analyze Report Generate Certificate of Analysis or Technical Report Analyze->Report

Caption: General workflow for the physical and spectroscopic characterization of 4-PAA·HCl.

Protocol for Melting Point Determination (DigiMelt Apparatus)
  • Causality: The melting point is a sensitive indicator of purity. Impurities disrupt the crystal lattice, typically causing the melting point to be lower and the range over which it melts to be broader.[16] This protocol ensures an accurate determination by using a slow ramp rate near the expected melting point.

  • Methodology:

    • Sample Preparation: Ensure the 4-PAA·HCl sample is a fine, dry powder. If necessary, gently grind any large crystals using a mortar and pestle.[17]

    • Capillary Loading: Press the open end of a capillary tube into the powder sample until a small amount (2-3 mm in height) enters the tube.[18]

    • Sample Packing: Invert the tube and tap it gently on a hard surface to pack the solid into the closed end. Use the built-in "Tube Tapper" on the DigiMelt apparatus for efficient packing.[18][19]

    • Instrument Setup (Rapid Determination - Optional): If the approximate melting point is unknown, perform a rapid scan. Set the start temperature well below the expected range, the stop temperature high (e.g., 200 °C), and the ramp rate to 10-20 °C/minute.[16] This provides a rough estimate.

    • Instrument Setup (Accurate Determination):

      • Set the "Start Temp" to a value approximately 10-15 °C below the expected or observed melting point (e.g., set to 125 °C for an expected MP of 141 °C).[19]

      • Set the "Ramp Rate" to a slow value, typically 1-2 °C/minute, to ensure thermal equilibrium.[1][16]

      • Set the "Stop Temp" to a value at least 5-10 °C above the expected melting point.[20]

    • Measurement:

      • Press "Start/Stop" to allow the block to preheat to the start temperature. The "Ready" LED will illuminate when it is reached.[19][20]

      • Insert the packed capillary tube into one of the oven slots.

      • Press "Start/Stop" again to begin the temperature ramp.

      • Observe the sample through the magnifying lens.

    • Data Recording:

      • Record the temperature at which the first drop of liquid appears (the onset of melting).

      • Record the temperature at which the last solid crystal disappears (the clear point).

      • The recorded melting range for pure 4-PAA·HCl should be narrow and close to the literature value of 141 °C.

Protocol for ATR-FTIR Analysis
  • Causality: This protocol is designed for rapid and reproducible acquisition of an IR spectrum from a solid powder, providing direct evidence of the compound's functional groups. A background scan is essential to subtract the absorbance of atmospheric CO₂ and water vapor, ensuring the resulting spectrum is solely from the sample.

  • Methodology:

    • Instrument Preparation: Ensure the diamond ATR crystal is clean. Wipe it gently with a soft tissue dampened with a suitable solvent (e.g., isopropanol or ethanol) and allow it to dry completely.[17]

    • Background Scan: With the ATR anvil disengaged and nothing on the crystal, run a background spectrum. This will be stored in the instrument's memory.

    • Sample Application: Place a small amount of the 4-PAA·HCl powder onto the center of the ATR crystal, ensuring the crystal surface is completely covered.[12][17]

    • Apply Pressure: Swing the pressure clamp into position and lower the anvil onto the sample. Apply consistent pressure to ensure intimate contact between the powder and the crystal surface.[21]

    • Sample Scan: Initiate the sample scan. The software will automatically ratio the sample interferogram against the stored background interferogram to produce the final absorbance or transmittance spectrum.

    • Cleaning: After the measurement, release the pressure, remove the bulk of the sample, and clean the ATR crystal as described in Step 1.

Protocol for ¹H NMR Analysis
  • Causality: Proper sample preparation is paramount for high-resolution NMR. The sample must be fully dissolved and free of particulate matter to ensure magnetic field homogeneity. The deuterated solvent serves to provide a lock signal for the spectrometer and to eliminate overwhelming proton signals from the solvent itself.[8]

  • Methodology:

    • Sample Weighing: Accurately weigh approximately 5-10 mg of 4-PAA·HCl into a clean, small vial.[22]

    • Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as DMSO-d₆ or D₂O.[5]

    • Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[8] Gently vortex or sonicate the vial to ensure the sample is completely dissolved.

    • Filtering and Transfer: To remove any dust or insoluble impurities, use a Pasteur pipette with a small cotton or glass wool plug at the neck. Draw the sample solution into the pipette and filter it directly into a clean, dry 5 mm NMR tube.[8][23]

    • Volume Check: Ensure the solvent height in the NMR tube is approximately 4-5 cm.[8]

    • Capping and Labeling: Cap the NMR tube securely and label it clearly. Wipe the outside of the tube with a lint-free tissue to remove any dust or fingerprints.

    • Instrument Analysis: Insert the sample into the NMR spectrometer and proceed with locking, shimming, tuning, and data acquisition as per the instrument's standard operating procedure.

Protocol for UV-Vis Analysis
  • Causality: This protocol allows for the quantitative determination of 4-PAA·HCl concentration in a solution. A blank measurement is crucial to subtract the absorbance of the solvent and the cuvette, isolating the absorbance of the analyte.[14]

  • Methodology:

    • Stock Solution Preparation: Accurately prepare a stock solution of 4-PAA·HCl in a suitable solvent (e.g., deionized water) using a Class A volumetric flask.

    • Calibration Standards (for Quantitative Analysis): Prepare a series of calibration standards by serially diluting the stock solution. The concentrations should span the expected concentration of the unknown sample.[15]

    • Instrument Warm-up: Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes to ensure a stable output.[14]

    • Blanking/Zeroing:

      • Fill a quartz cuvette with the solvent used for the sample (e.g., deionized water).

      • Ensure the transparent sides of the cuvette are clean and free of smudges.

      • Place the cuvette in the spectrophotometer and perform a blank or baseline measurement across the desired wavelength range (e.g., 200-400 nm).

    • Sample Measurement:

      • Rinse the cuvette with a small amount of the sample solution before filling it.[24]

      • Fill the cuvette with the sample solution and place it in the instrument.

      • Acquire the absorbance spectrum.

    • Data Analysis:

      • Identify the wavelength of maximum absorbance (λ_max).

      • For quantitative analysis, record the absorbance of each calibration standard at the λ_max and create a calibration curve (Absorbance vs. Concentration). Use the absorbance of the unknown sample to determine its concentration from the curve.

Section 4: Impact of Impurities on Physical Characteristics

In the context of drug development, purity is paramount. The physical characteristics of 4-PAA·HCl are directly influenced by the presence of impurities, which can arise from the synthetic route (e.g., from starting materials like 2-(pyridin-4-yl)acetonitrile) or degradation.[2]

  • Melting Point Depression: This is the most classic indicator of impurity. The presence of even small amounts of soluble impurities disrupts the crystalline lattice energy, resulting in a lower melting point and a broader melting range.[16] A sharp melting point is a strong, albeit not definitive, indicator of high purity.

  • Spectroscopic Changes: Impurities with chromophores or characteristic functional groups can introduce extraneous peaks into UV-Vis, IR, and NMR spectra, complicating analysis and potentially leading to incorrect structural assignments.

The logical relationship between purity and melting point is visualized below.

G Purity Sample Purity MP_Value Melting Point Value Purity->MP_Value Increases MP_Range Melting Point Range Purity->MP_Range Decreases (Sharpens)

Caption: Relationship between sample purity and melting point characteristics.

Conclusion

This compound is a foundational material for advanced chemical synthesis. A comprehensive grasp of its physical characteristics, from its white crystalline appearance and distinct melting point to its detailed spectroscopic signatures, is essential for its proper application. The experimental protocols detailed in this guide provide a robust framework for researchers to verify the identity, purity, and quality of this vital chemical intermediate, thereby ensuring the integrity and success of their scientific endeavors.

References

4-Pyridineacetic acid hydrochloride thermogravimetric analysis (TGA)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Thermogravimetric Analysis (TGA) of 4-Pyridineacetic Acid Hydrochloride

Authored by: A Senior Application Scientist

Introduction

This compound is a pyridine derivative widely utilized as a crucial intermediate in pharmaceutical and pesticide chemistry.[1] Its role in the synthesis of novel compounds, including organometallic ruthenium(II)-arene complexes with potential tumor-selectivity, underscores the necessity for its thorough physicochemical characterization.[2] Thermal analysis techniques are indispensable in pharmaceutical research, development, and quality control, providing critical data on material stability, composition, and purity.[3]

Among these techniques, Thermogravimetric Analysis (TGA) is a cornerstone for assessing the thermal stability and decomposition behavior of active pharmaceutical ingredients (APIs) and intermediates.[4] TGA measures the change in a sample's mass as a function of temperature or time in a controlled atmosphere.[5] This guide provides a comprehensive, in-depth examination of the thermogravimetric analysis of this compound, offering field-proven insights into experimental design, data interpretation, and the causal relationships behind its thermal decomposition pathway. The protocols and analyses presented herein are designed to ensure scientific integrity and provide a self-validating framework for researchers, scientists, and drug development professionals.

Physicochemical Profile of this compound

A foundational understanding of the material's properties is paramount before conducting any analytical procedure.

  • Chemical Structure:

    alt text

  • Synonyms: 4-Pyridylacetic acid hydrochloride[6][7]

  • Appearance: White or off-white solid powder.[1]

  • Solubility: Soluble in water, with good solubility in organic solvents like methanol and dimethyl sulfoxide.[1]

Table 1: Key Physicochemical Properties

PropertyValueSource(s)
Molecular Formula C₇H₈ClNO₂[8]
Molecular Weight 173.60 g/mol [6][7][8]
CAS Number 6622-91-9[6][7][8]
Melting Point ~141 °C (with decomposition)[2][6]

The Principle and Utility of Thermogravimetric Analysis (TGA)

TGA is a technique that continuously monitors changes in the mass of a sample as it is subjected to a controlled temperature program in a specific atmosphere.[5][9] The resulting data, a TGA curve of mass versus temperature, reveals critical information about thermal stability, decomposition temperatures, and the composition of the material, including moisture or residual solvent content.[3][9]

The primary derivative of the TGA curve, the Derivative Thermogravimetry (DTG) curve, plots the rate of mass change against temperature. Peaks on the DTG curve indicate the temperatures at which the rate of mass loss is maximal, providing a more precise identification of individual decomposition events.[10] For pharmaceutical compounds like this compound, TGA is essential for:

  • Determining Thermal Stability: Identifying the onset temperature of degradation is vital for establishing safe manufacturing, storage, and transport conditions.[3]

  • Quantifying Composition: Measuring mass loss corresponding to the volatilization of specific components (e.g., HCl, CO₂, H₂O) validates the material's structure and purity.[9]

  • Studying Decomposition Kinetics: Advanced analysis can provide insights into the mechanism and kinetics of thermal decomposition.[11]

A Self-Validating TGA Protocol for this compound

The following protocol is designed to yield accurate and reproducible data. The rationale behind each parameter selection is explained to demonstrate the self-validating nature of the methodology.

Experimental Workflow

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Thermal Program & Analysis Prep1 Verify Sample Purity Prep2 Weigh 5-10 mg into Alumina Crucible Prep1->Prep2 Representative Sample Inst2 Set Purge Gas (N₂, 20-50 mL/min) Prep2->Inst2 Place Sample in Furnace Inst1 Calibrate Balance & Temperature Inst1->Inst2 Ana1 Equilibrate at 30°C Inst2->Ana1 Start Run Ana2 Heat 30°C to 600°C at 10°C/min Ana1->Ana2 Ana3 Record Mass vs. Temp Ana2->Ana3 Ana4 Generate TGA/DTG Curves Ana3->Ana4

Caption: Standard workflow for TGA of this compound.

Step-by-Step Methodology
  • Instrumentation: A calibrated thermogravimetric analyzer (e.g., TA Instruments, PerkinElmer, Mettler Toledo) capable of precise mass, temperature, and atmosphere control is required.

  • Sample Preparation:

    • Rationale: A small, representative sample minimizes thermal gradients and ensures that the measured decomposition is not limited by heat or mass transfer.

    • Procedure: Accurately weigh 5-10 mg of this compound powder into an inert TGA crucible (e.g., alumina or platinum).

  • Atmosphere Control:

    • Rationale: An inert atmosphere is critical for studying the intrinsic thermal decomposition of the molecule, preventing oxidative side reactions that would occur in air. High-purity nitrogen is the standard choice. The flow rate ensures the efficient removal of gaseous decomposition products from the sample area.

    • Procedure: Set the purge gas to high-purity nitrogen at a flow rate of 20-50 mL/min.

  • Temperature Program:

    • Rationale: A heating rate of 10 °C/min provides a good balance between analytical speed and the resolution of distinct thermal events. The temperature range must extend high enough to ensure the complete decomposition of the organic moiety.

    • Procedure:

      • Equilibrate the sample at 30 °C.

      • Ramp the temperature from 30 °C to 600 °C at a constant rate of 10 °C/min.

  • Data Acquisition:

    • Rationale: Continuous monitoring of mass and temperature is the core of the TGA experiment.

    • Procedure: Record the sample mass and temperature throughout the entire program. Generate both the TGA (mass % vs. temperature) and DTG ( dm/dt vs. temperature) curves for analysis.

Analysis and Interpretation of TGA Data

The thermal decomposition of this compound is expected to occur in discrete steps, reflecting the cleavage of different parts of the molecule.

Expected TGA/DTG Curve Profile

The analysis of the TGA curve reveals a multi-step decomposition process. The initial mass loss is attributed to the release of hydrogen chloride, a common thermal event for hydrochloride salts.[12] Subsequent mass losses correspond to the fragmentation of the remaining 4-pyridineacetic acid molecule.

  • Step 1: Dehydrochlorination. The first significant mass loss begins after the compound's melting point (~141 °C). This step involves the breaking of the ionic bond between the protonated pyridine nitrogen and the chloride ion, releasing gaseous HCl.

  • Step 2: Decarboxylation & Fragmentation. Following the loss of HCl, the unstable 4-pyridineacetic acid intermediate undergoes further decomposition. This typically begins with decarboxylation (loss of CO₂) followed by the breakdown of the pyridine ring at higher temperatures.

Quantitative Data Summary

The theoretical mass loss for each step can be calculated based on the molecular formula (C₇H₈ClNO₂) and the molecular weight (173.60 g/mol ).

Table 2: Predicted TGA Data for this compound

Decomposition StepApproximate Temp. Range (°C)Proposed Lost Fragment(s)Theoretical Mass Loss (%)
1 150 - 250Hydrogen Chloride (HCl)21.0%
2 250 - 400Carbon Dioxide (CO₂) + other fragments>25.4% (for CO₂)
3 > 400Pyridine Ring FragmentationVariable

Theoretical Mass Loss Calculation (Step 1): (MW of HCl / MW of C₇H₈ClNO₂) * 100 = (36.46 / 173.60) * 100 = 21.0%

Proposed Thermal Decomposition Pathway

The sequence of thermal events can be visualized as a logical pathway.

Decomposition_Pathway Start 4-Pyridineacetic Acid HCl (C₇H₈ClNO₂) Step1 Heat > 150°C Start->Step1 Loss1 - HCl (gas) (21.0% Mass Loss) Step1->Loss1 Intermediate1 4-Pyridineacetic Acid (C₇H₇NO₂) Step1->Intermediate1 Step2 Heat > 250°C Intermediate1->Step2 Loss2 - CO₂ (gas) - Other Fragments Step2->Loss2 Intermediate2 Pyridyl-Methane Intermediate Step2->Intermediate2 Step3 Heat > 400°C Intermediate2->Step3 Loss3 Ring Fragmentation (Volatile Products) Step3->Loss3 Final Char Residue Step3->Final

Caption: Proposed thermal decomposition pathway of this compound.

Implications for Drug Development and Quality Control

The TGA data for this compound provides actionable insights that are critical throughout the pharmaceutical development lifecycle.

  • Thermal Stability and Handling: The onset of decomposition, starting around 150 °C, dictates the maximum temperature for processes like drying, milling, and formulation. It confirms that the material is stable under typical storage conditions but sensitive to high processing temperatures.

  • Purity and Stoichiometry: The distinct mass loss corresponding to HCl (21.0%) serves as a powerful quality control check. A significant deviation from this value could indicate impurities, incorrect salt formation, or the presence of solvates or hydrates.

  • Excipient Compatibility: This baseline TGA profile is the foundation for compatibility studies. By running a TGA on a mixture of the API and an excipient, any shift in the decomposition profile can indicate a potentially destabilizing interaction, guiding formulators toward selecting thermally compatible components.

Conclusion

Thermogravimetric analysis is an essential, non-negotiable tool for the robust characterization of pharmaceutical intermediates like this compound. This in-depth guide has detailed a self-validating experimental protocol, explained the theoretical underpinnings of the material's thermal behavior, and presented a clear interpretation of the expected data. By understanding the multi-step decomposition pathway—initiated by dehydrochlorination followed by decarboxylation and ring fragmentation—researchers can confidently establish critical parameters for process control, formulation development, and quality assurance. The application of this TGA methodology ensures the development of safe, stable, and effective pharmaceutical products.

References

Methodological & Application

Synthesis of 4-Pyridineacetic Acid Hydrochloride: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, reliable, and scientifically grounded protocol for the synthesis of 4-Pyridineacetic acid hydrochloride (CAS RN: 6622-91-9), a key intermediate in pharmaceutical and agrochemical research.[1][2] The primary method detailed herein is the hydrolysis of 2-(pyridin-4-yl)acetonitrile, a common and efficient route. This document is intended for researchers, scientists, and drug development professionals, offering in-depth explanations of the reaction mechanism, step-by-step experimental procedures, safety protocols, and data interpretation.

Introduction

This compound is a pyridine derivative widely utilized as a building block in organic synthesis.[1] Its structure, featuring both a carboxylic acid group and a pyridine ring, makes it a versatile precursor for a variety of more complex molecules, including nitrogen-containing ligands and biologically active compounds.[1] For instance, it is used in the preparation of highly tumor-selective organometallic ruthenium(II)-Arene complexes.[2] Given its importance, a robust and reproducible synthesis protocol is essential for laboratories engaged in medicinal chemistry and materials science.

This guide focuses on the hydrolysis of a nitrile precursor, a method chosen for its high efficiency and straightforward execution. We will explore the underlying chemical principles, provide a meticulously detailed protocol, and discuss critical parameters for ensuring a high yield and purity of the final product.

Chemical Principles and Mechanism

The synthesis of this compound from 2-(pyridin-4-yl)acetonitrile proceeds via a two-step mechanism: base-catalyzed hydrolysis of the nitrile to a carboxylate salt, followed by protonation and salt formation with hydrochloric acid.

Step 1: Base-Catalyzed Nitrile Hydrolysis

The reaction is initiated by the nucleophilic attack of a hydroxide ion (from a strong base like potassium hydroxide) on the electrophilic carbon of the nitrile group. This forms a hydroxy imine intermediate, which then tautomerizes to an amide. The amide is subsequently hydrolyzed further under the basic conditions to yield a carboxylate salt (potassium 4-pyridineacetate in this case) and ammonia. The use of a water/ethanol mixture as a solvent ensures the solubility of both the organic starting material and the inorganic base.[1]

Step 2: Acidification and Salt Formation

After the hydrolysis is complete, the reaction mixture is acidified with hydrochloric acid. This serves two purposes: first, it protonates the carboxylate salt to form the free 4-Pyridineacetic acid. Second, the basic nitrogen atom of the pyridine ring is protonated by the excess HCl, forming the final, stable hydrochloride salt, which can then be isolated.[1]

Below is a diagram illustrating the overall reaction mechanism.

Reaction Mechanism cluster_0 Step 1: Base-Catalyzed Hydrolysis cluster_1 Step 2: Acidification Start 2-(pyridin-4-yl)acetonitrile Intermediate1 Hydroxy Imine Intermediate Start->Intermediate1 + OH⁻ Product1 Potassium 4-Pyridineacetate Intermediate2 Amide Intermediate Intermediate1->Intermediate2 Tautomerization Intermediate2->Product1 + OH⁻, H₂O - NH₃ Product2 4-Pyridineacetic acid Product1->Product2 + H⁺ FinalProduct 4-Pyridineacetic acid hydrochloride Product2->FinalProduct + HCl

Caption: Reaction mechanism for the synthesis of this compound.

Experimental Protocol

This protocol is designed to be a self-validating system, with clear steps and checkpoints to ensure successful synthesis.

Materials and Reagents
Reagent/MaterialGradeSupplier ExampleCAS NumberNotes
2-(pyridin-4-yl)acetonitrile≥98%Sigma-Aldrich13121-93-6Starting material.
Potassium Hydroxide (KOH)ACS Reagent, ≥85%MilliporeSigma1310-58-3Solid pellets or flakes.
Ethanol (EtOH)Anhydrous, ≥99.5%Fisher Scientific64-17-5
Hydrochloric Acid (HCl)2 N SolutionVWR7647-01-0Standardized solution.
Deionized Water (H₂O)Type II or better-7732-18-5
Round-bottom flask (100 mL)---With reflux condenser.
Magnetic stirrer and stir bar---
Heating mantle---
pH paper or pH meter---For checking pH.
Rotary evaporator---For solvent removal.
Safety Precautions
  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Ventilation: All steps should be performed in a well-ventilated fume hood.

  • Chemical Hazards:

    • Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage.[3] Avoid generating dust.

    • Hydrochloric Acid (HCl): Corrosive. Causes severe skin burns and eye damage.[4] Handle with care.

    • 2-(pyridin-4-yl)acetonitrile: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation.

  • Emergency Procedures: Ensure an eyewash station and safety shower are readily accessible.[5] In case of contact, immediately flush the affected area with copious amounts of water and seek medical attention.[6]

Step-by-Step Procedure
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve a specified amount of 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and deionized water (e.g., 40-60 mL total volume).[1]

  • Base Addition: While stirring, carefully add an excess of solid potassium hydroxide to the solution. The molar ratio of KOH to the starting nitrile should be greater than 1:1 to drive the reaction to completion.

  • Reflux: Attach a reflux condenser to the flask and heat the mixture to 90°C using a heating mantle.[1] Allow the reaction to reflux for several hours (typically 4-6 hours, but progress can be monitored by TLC if desired).

  • Solvent Removal: After the reaction is complete (as indicated by the consumption of the starting material), cool the mixture to room temperature. Remove the ethanol from the reaction mixture using a rotary evaporator.[1]

  • Dilution and Acidification: Dilute the remaining aqueous solution with deionized water (e.g., to 100 mL).[1] Slowly add 2 N hydrochloric acid while stirring and monitoring the pH. Continue adding acid until the pH of the solution is between 4 and 5.[1]

  • Isolation of Product: Concentrate the acidified aqueous solution under reduced pressure using a rotary evaporator. The target product, this compound, will precipitate as a white solid.[1]

  • Purification (Optional): The crude product is often of high purity. If further purification is required, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.

  • Drying: Dry the isolated solid under vacuum to obtain the final product.

Expected Yield

A typical yield for this synthesis is approximately 84%.[1]

Workflow and Data Summary

The experimental workflow is summarized in the diagram below.

Experimental Workflow Step1 1. Dissolve 2-(pyridin-4-yl)acetonitrile in EtOH/H₂O Step2 2. Add excess solid KOH Step1->Step2 Step3 3. Reflux at 90°C for several hours Step2->Step3 Step4 4. Cool and remove ethanol via rotary evaporation Step3->Step4 Step5 5. Dilute with H₂O and acidify to pH 4-5 with 2N HCl Step4->Step5 Step6 6. Concentrate under reduced pressure to precipitate product Step5->Step6 Step7 7. Isolate and dry the white solid Step6->Step7 Final This compound Step7->Final

Caption: Step-by-step experimental workflow for the synthesis.

Table 1: Summary of Key Reaction Parameters and Product Specifications

ParameterValue
Starting Material2-(pyridin-4-yl)acetonitrile
Key ReagentsKOH, HCl
Solvent SystemEthanol / Water (1:1)
Reaction Temperature90°C (Reflux)
pH for Precipitation4-5
Expected Yield~84%
Product AppearanceWhite to off-white solid powder[1]
Molecular FormulaC₇H₈ClNO₂[7]
Molecular Weight173.60 g/mol [8][9]
Melting Point141 °C (decomposes)[8]

Conclusion

The protocol described provides a reliable and efficient method for the synthesis of this compound. By understanding the underlying chemical mechanism and adhering to the detailed procedural and safety guidelines, researchers can consistently produce this valuable intermediate in high yield and purity. This application note serves as a comprehensive guide, grounded in established chemical principles, to support the needs of the scientific and drug development community.

References

4-Pyridineacetic Acid Hydrochloride: A Versatile Reagent in Modern Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Pyridineacetic acid hydrochloride has emerged as a pivotal building block in organic synthesis, prized for its dual reactivity stemming from the carboxylic acid moiety and the pyridine ring. This application note provides an in-depth guide for researchers, scientists, and professionals in drug development on the multifaceted applications of this versatile reagent. We will delve into the mechanistic underpinnings of its reactivity and furnish detailed, field-proven protocols for its use in the synthesis of key pharmaceutical intermediates and complex organic scaffolds. The protocols are designed to be self-validating, with explanations for critical experimental choices to ensure reproducibility and success.

Introduction: Unveiling the Potential of this compound

This compound is a white to off-white crystalline solid, readily soluble in water and polar organic solvents like methanol and dimethyl sulfoxide.[1] Its structure, featuring a reactive carboxylic acid and a basic pyridine ring, makes it an invaluable intermediate in the synthesis of a wide array of compounds, from pesticides to pharmaceuticals.[1][2] The pyridine nitrogen can act as a nucleophile, a base, or a ligand for metal catalysts, while the acetic acid portion allows for a variety of classical carboxylic acid transformations. This unique combination of functional groups provides a rich platform for the construction of complex molecular architectures. This guide will explore several key transformations, providing detailed protocols to harness the synthetic potential of this reagent.

Foundational Reactions: Esterification and Amidation

The carboxylic acid group of this compound is a prime site for modification. Its conversion to esters and amides is fundamental for introducing the 4-pyridylacetyl moiety into larger molecules, a common structural motif in many biologically active compounds.

Esterification: A Gateway to Diverse Derivatives

Esterification of 4-pyridineacetic acid can be efficiently achieved through various methods. A common and effective approach involves the use of thionyl chloride (SOCl₂) to form the acyl chloride in situ, followed by reaction with an alcohol. This method is particularly useful for a wide range of alcohols.

Protocol 1: Synthesis of Methyl 4-Pyridylacetate Hydrochloride

This protocol details the synthesis of the methyl ester, a common intermediate for further elaboration.

Rationale: The hydrochloride salt of the starting material can complicate standard Fischer esterification. The use of thionyl chloride in methanol conveniently serves a dual purpose: it acts as the esterifying agent and the acidic catalyst, while the methanol serves as both reactant and solvent.

Workflow for Esterification:

reagent 4-Pyridineacetic acid hydrochloride socl2 SOCl₂ in Methanol (0°C to reflux) reagent->socl2 Suspension intermediate Acyl Chloride Intermediate (in situ) socl2->intermediate Activation product Methyl 4-Pyridylacetate Hydrochloride intermediate->product Esterification

Caption: Esterification of this compound.

Materials:

  • This compound

  • Methanol (anhydrous)

  • Thionyl chloride (SOCl₂)

  • Diethyl ether (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Suspend this compound (1.0 eq) in anhydrous methanol (10 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add thionyl chloride (1.5 eq) dropwise to the stirred suspension. Caution: This reaction is exothermic and releases HCl gas. Perform in a well-ventilated fume hood.

  • After the addition is complete, remove the ice bath and fit the flask with a reflux condenser.

  • Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and then concentrate under reduced pressure to remove the excess methanol and SOCl₂.

  • Add anhydrous diethyl ether to the residue to precipitate the product.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield methyl 4-pyridylacetate hydrochloride as a white solid.

Amide Bond Formation: Building Blocks for Bioactive Molecules

The synthesis of amides from 4-pyridineacetic acid is crucial for creating peptidomimetics and other nitrogen-containing compounds. Modern coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) provide a mild and efficient method for this transformation.

Protocol 2: HATU-Mediated Amide Coupling with Benzylamine

This protocol exemplifies the coupling of 4-pyridineacetic acid with a primary amine.

Rationale: HATU is a highly effective coupling reagent that minimizes side reactions and racemization (for chiral amines).[3][4] The use of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) is essential to first neutralize the hydrochloride salt of the starting material and then to quench the HCl generated during the reaction without interfering with the coupling process.

Workflow for Amide Coupling:

reagent 4-Pyridineacetic acid hydrochloride activation HATU, DIPEA in DMF (Pre-activation) reagent->activation amine Primary/Secondary Amine activation->amine Addition product N-Substituted 2-(pyridin-4-yl)acetamide amine->product Coupling

Caption: HATU-mediated amide coupling workflow.

Materials:

  • This compound

  • Benzylamine (or other primary/secondary amine)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DMF, add DIPEA (2.5 eq) and stir for 10 minutes at room temperature to neutralize the hydrochloride.

  • Add HATU (1.2 eq) to the solution and stir for another 15 minutes to pre-activate the carboxylic acid.

  • Add the amine (e.g., benzylamine, 1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.

  • Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to obtain the desired amide.

Advanced Applications in Heterocyclic Synthesis

This compound is a valuable precursor for the synthesis of more complex heterocyclic systems, which are prevalent in medicinal chemistry.

Synthesis of 4-(Pyridylmethyl)chroman-2-ones via Doubly Decarboxylative Michael Addition

This protocol demonstrates the utility of 4-pyridineacetic acid in a cascade reaction to construct the chromanone core, a privileged scaffold in drug discovery.[2]

Rationale: This reaction proceeds through a doubly decarboxylative Michael-type addition.[2] The presence of the carboxylic acid group in 4-pyridineacetic acid facilitates the in situ generation of a nucleophilic carbanion upon decarboxylation, which then undergoes a Michael addition to the coumarin-3-carboxylic acid. A second decarboxylation event then yields the final product. The use of a Brønsted base is crucial for promoting the initial decarboxylation.

Reaction Mechanism Overview:

start 4-Pyridineacetic acid + Coumarin-3-carboxylic acid decarboxylation1 Base-mediated Decarboxylation of 4-Pyridineacetic acid start->decarboxylation1 michael_addition Michael Addition decarboxylation1->michael_addition Nucleophilic Attack decarboxylation2 Decarboxylation of Michael Adduct michael_addition->decarboxylation2 product 4-(Pyridylmethyl)chroman-2-one decarboxylation2->product

Caption: Key steps in the doubly decarboxylative Michael addition.

Protocol 3: Synthesis of 4-((Pyridin-4-yl)methyl)-3,4-dihydro-2H-1-benzopyran-2-one

Materials:

  • This compound

  • Coumarin-3-carboxylic acid

  • Potassium carbonate (K₂CO₃)

  • Tetrahydrofuran (THF), anhydrous

  • Screw-cap vial

  • Magnetic stirrer

Procedure:

  • In a screw-cap vial, combine coumarin-3-carboxylic acid (1.0 eq), this compound (1.5 eq), and potassium carbonate (2.0 eq).

  • Add anhydrous THF (0.2 M concentration with respect to the coumarin).

  • Seal the vial and stir the mixture vigorously at room temperature for 24-48 hours. The use of ultrasound can in some cases improve the yield and reaction time.[2]

  • Monitor the reaction by TLC. Upon completion, quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel (eluent: n-hexane/ethyl acetate gradient) to yield the desired product.[2]

Hydrogenation: Accessing Saturated Pyridine Derivatives

The pyridine ring of this compound can be readily hydrogenated to the corresponding piperidine, a common structural motif in many pharmaceuticals.

Protocol 4: Catalytic Hydrogenation to 4-Piperidineacetic Acid Hydrochloride

Rationale: The hydrogenation of the pyridine ring is efficiently catalyzed by platinum(IV) oxide (PtO₂).[1] The reaction is performed under a moderate pressure of hydrogen gas. Acetic acid is a suitable solvent for this transformation. The hydrochloride salt form of the starting material does not need to be neutralized prior to the reaction.[1]

Workflow for Hydrogenation:

start 4-Pyridineacetic acid hydrochloride conditions H₂ (50 psi), PtO₂ Acetic Acid start->conditions Hydrogenation product 4-Piperidineacetic acid hydrochloride conditions->product

Caption: Catalytic hydrogenation of the pyridine ring.

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂)

  • Acetic acid

  • High-pressure reaction vessel (e.g., Parr hydrogenator)

  • Hydrogen gas source

  • Ethyl ether

Procedure:

  • To a high-pressure reaction vessel, add this compound (1.0 eq) and PtO₂ (catalytic amount, e.g., 0.08 eq by weight).

  • Add acetic acid as the solvent (e.g., 150 mL for 24.3 g of starting material).[1]

  • Seal the vessel, purge with hydrogen gas, and then pressurize to 50 psi.

  • Stir the mixture at room temperature until the hydrogen uptake ceases (typically several hours).

  • Carefully release the excess pressure and filter the reaction mixture to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain a semi-solid.

  • Add ethyl ether to the residue to induce precipitation. Stir the resulting suspension for several hours to ensure complete solidification.

  • Collect the white solid by filtration, wash with ethyl ether and n-hexane, and dry under vacuum to yield 4-piperidineacetic acid hydrochloride.[1]

Summary of Applications and Physicochemical Properties

PropertyValueReference
Molecular Formula C₇H₈ClNO₂--INVALID-LINK--
Molecular Weight 173.60 g/mol --INVALID-LINK--
Appearance White to off-white solid[1]
Melting Point 141 °C (dec.)--INVALID-LINK--
Solubility Water, Methanol, DMSO[1]
ApplicationReaction TypeKey ReagentsProduct Class
Ester SynthesisEsterificationSOCl₂, AlcoholPyridylacetate Esters
Amide SynthesisAmide CouplingHATU, Amine, DIPEAPyridylacetamides
Chromanone SynthesisDoubly Decarboxylative Michael AdditionCoumarin-3-carboxylic acid, K₂CO₃Heterocycles
Piperidine SynthesisCatalytic HydrogenationH₂, PtO₂Saturated Heterocycles

Conclusion

This compound is a cost-effective and highly versatile reagent with broad applicability in organic synthesis. The protocols detailed in this guide for esterification, amidation, heterocyclic synthesis, and hydrogenation provide a robust starting point for researchers. The dual reactivity of this molecule, combined with the straightforward nature of these transformations, ensures its continued importance as a key building block in the development of novel pharmaceuticals and other functional organic molecules.

References

Application Notes & Protocols: The Strategic Use of 4-Pyridineacetic Acid Hydrochloride in Modern Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

4-Pyridineacetic acid hydrochloride is a versatile heterocyclic building block that has become indispensable in medicinal chemistry. Its unique structure, combining a basic pyridine ring with a reactive carboxylic acid handle, offers a strategic advantage in the design of novel therapeutics. The pyridine moiety can engage in crucial hydrogen bonding and aromatic interactions within target proteins, while simultaneously improving the physicochemical properties of the parent molecule, such as aqueous solubility. The acetic acid group provides a reliable anchor point for synthetic elaboration, allowing for the construction of diverse chemical libraries through reactions like amidation and esterification. This guide provides an in-depth analysis of the strategic value of this compound, showcases its application in the development of key drug classes, and furnishes detailed, field-proven protocols for its synthetic utilization.

Strategic Value & Physicochemical Profile

This compound is more than a simple starting material; it is a strategic scaffold. Its value lies in the synergistic interplay between its two key functional components: the pyridine ring and the acetic acid side chain.[1][2]

  • The Pyridine Moiety: As a bioisostere of a phenyl ring, the nitrogen atom in the pyridine ring introduces a dipole moment and the capacity to act as a hydrogen bond acceptor. This feature is critical for modulating drug-target interactions and can significantly enhance binding affinity and specificity. Furthermore, the basicity of the pyridine nitrogen (pKa ≈ 5.2 for pyridine) allows for salt formation, which is a common strategy to improve the solubility and bioavailability of drug candidates.[2]

  • The Acetic Acid Moiety: The carboxylic acid group is a powerful synthetic handle. It is readily activated for coupling reactions, most commonly to form stable amide bonds with a wide array of primary and secondary amines.[3] This allows for systematic Structure-Activity Relationship (SAR) studies, where diverse substituents can be appended to the core scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Below is a summary of the key physicochemical properties of this compound.

PropertyValueSource
Molecular Formula C₇H₈ClNO₂PubChem[4]
Molecular Weight 173.60 g/mol PubChem[4]
Appearance White to off-white solid powderGuidechem[5]
Melting Point ~141 °C (decomposes)Sigma-Aldrich
Solubility Soluble in water, methanol, DMSOGuidechem[5]

The diagram below illustrates the key functional regions of the molecule and their strategic importance in drug design.

G cluster_0 This compound cluster_1 Strategic Features mol Acid Acetic Acid Moiety (Synthetic Handle for Derivatization) mol->Acid Enables SAR Exploration via Amide/Ester Formation Pyridine Pyridine Ring (Hydrogen Bond Acceptor, Bioisostere, Basicity/Solubility) Pyridine->mol Modulates Target Binding & Pharmacokinetics

Caption: Key functional domains of this compound.

Case Study: A Scaffold for GABA-Analog Inhibitors

A prominent application of pyridine-containing scaffolds is in the field of neuropharmacology.[1] Many compounds structurally related to γ-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, are used to treat conditions like epilepsy and neuropathic pain. While not a direct synthetic precursor to drugs like Gabapentin, the principles of using a cyclic core with a carboxylic acid side chain are exemplified in this class.

Gabapentinoids, for instance, do not act on GABA receptors directly. Instead, they bind with high affinity to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[6][7] This interaction reduces the influx of calcium into presynaptic neurons, which in turn decreases the release of excitatory neurotransmitters like glutamate.[7]

The design of GABA uptake inhibitors also frequently employs related cyclic amino acid structures like nipecotic acid and guvacine, where a lipophilic moiety is attached to the ring nitrogen.[8][9] 4-Pyridineacetic acid can be hydrogenated to its corresponding piperidine structure, providing a direct pathway to this class of compounds.[3][5] This highlights the utility of the 4-pyridineacetic acid framework as a foundational element for accessing neurologically active compounds.

The following diagram illustrates the simplified mechanism of action for Gabapentinoids, showcasing the type of biological process that molecules derived from related scaffolds can influence.

MOA cluster_neuron Presynaptic Neuron VGCC Voltage-Gated Calcium Channel (α2δ-1 subunit) Vesicle Glutamate Vesicle VGCC->Vesicle Ca²⁺ influx (Blocked) Synapse Synaptic Cleft Vesicle->Synapse Exocytosis Gabapentinoid Gabapentinoid Drug Gabapentinoid->VGCC Binds & Inhibits Release Reduced Glutamate Release Synapse->Release

Caption: Simplified mechanism of action for Gabapentinoid drugs.

Core Synthetic Protocols

The carboxylic acid group of this compound is the primary site for synthetic modification. Amide bond formation is the most common and arguably the most important reaction for this building block in drug discovery.

Protocol 3.1: Standard Amide Coupling via Carbodiimide Activation

This protocol describes a robust method for coupling this compound with a generic primary or secondary amine (R¹R²NH) using N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and 1-Hydroxybenzotriazole (HOBt) as additives to improve efficiency and minimize side reactions like racemization.[10][11]

Materials:

  • This compound

  • Amine of interest (HNR¹R²)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reactant Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add this compound (1.0 eq).

  • Solvation: Dissolve the starting material in anhydrous DMF or DCM (approx. 0.1-0.5 M concentration).

  • Base Addition: Add DIPEA (2.2 eq) to neutralize the hydrochloride salt and the carboxylic acid proton. Stir for 10-15 minutes at room temperature. Causality Note: Neutralization is critical for the subsequent coupling reaction to proceed efficiently.

  • Activation: Add HOBt (1.2 eq) followed by EDC (1.2 eq) to the solution. Stir for 20-30 minutes at room temperature. Causality Note: EDC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. HOBt traps this intermediate to form an active ester, which is less prone to side reactions and racemization than the O-acylisourea itself.[11]

  • Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture.

  • Reaction: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up: a. Dilute the reaction mixture with an appropriate organic solvent (e.g., Ethyl Acetate or DCM). b. Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x), water (1x), and brine (1x). Causality Note: The bicarbonate wash removes unreacted acid and HOBt. The brine wash helps to break any emulsions and remove bulk water. c. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄. d. Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator.

  • Purification: Purify the resulting crude amide product by flash column chromatography on silica gel or by recrystallization, as appropriate for the compound's properties.

Protocol start Start: 4-Pyridineacetic Acid HCl + Amine (HNR¹R²) step1 1. Dissolve in Anhydrous Solvent (DMF/DCM) start->step1 step2 2. Add Base (DIPEA) to Neutralize step1->step2 step3 3. Add Coupling Agents (EDC, HOBt) for Carboxyl Activation step2->step3 step4 4. Add Amine (HNR¹R²) step3->step4 step5 5. Stir 4-16h at Room Temp (Monitor by TLC/LC-MS) step4->step5 step6 6. Aqueous Work-up (Wash with NaHCO₃, Brine) step5->step6 step7 7. Dry & Concentrate step6->step7 step8 8. Purify Crude Product (Chromatography/Recrystallization) step7->step8 end_node End: Purified Amide Product step8->end_node

Caption: Workflow for standard amide coupling of 4-Pyridineacetic acid HCl.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for researcher safety.

  • Hazard Identification: The compound is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).[4]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves when handling this compound.[12][13]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[14] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[12]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[14] The compound is hygroscopic and should be protected from moisture.

Hazard ClassGHS PictogramPrecautionary Statement
Skin Irritation (Category 2)!P280: Wear protective gloves.[4]
Eye Irritation (Category 2)!P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[4]
STOT SE (Category 3)!P261: Avoid breathing dust.[4]

Conclusion

This compound is a cornerstone building block for modern drug discovery. Its inherent structural and chemical properties provide medicinal chemists with a reliable and versatile platform for developing novel therapeutics, particularly in neuropharmacology and beyond. The strategic incorporation of its pyridine ring and the synthetic accessibility offered by its acetic acid side chain ensure its continued relevance. The protocols and data presented herein serve as a comprehensive resource for researchers aiming to leverage this powerful scaffold in their drug development programs.

References

Application Note: A Robust HPLC-UV Method for the Quantification of 4-Pyridineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a robust, accurate, and reproducible isocratic High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of 4-Pyridineacetic Acid Hydrochloride. The methodology employs a reversed-phase C18 column with a buffered mobile phase and UV detection. The protocol herein is designed for researchers, quality control analysts, and drug development professionals, providing a comprehensive guide from sample preparation to data analysis. The causality behind critical method parameters is explained, and the entire system is validated through rigorous system suitability testing, ensuring trustworthy and reliable results in accordance with industry standards.

Introduction

This compound is a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its purity and concentration are critical parameters that directly impact the quality and yield of final products. Therefore, a reliable and validated analytical method for its quantification is essential. This compound, being the hydrochloride salt of a pyridine carboxylic acid, possesses both acidic and basic functional groups, presenting unique challenges for chromatographic separation.[1]

This note describes a reversed-phase HPLC (RP-HPLC) method that effectively addresses these challenges. The use of a buffered mobile phase is critical to control the ionization state of the analyte, ensuring consistent retention times and symmetrical peak shapes. The method is designed to be both robust and straightforward, making it suitable for routine quality control as well as research and development environments.

Chromatographic Principles and Method Rationale

The separation is based on the principle of reversed-phase chromatography, where the analyte partitions between a non-polar stationary phase (C18) and a polar mobile phase.

  • Analyte Characteristics : this compound is a polar, water-soluble molecule.[1] In solution, it exists in equilibrium between its ionized and non-ionized forms. The pyridine nitrogen can be protonated (pKa ~5.2), and the carboxylic acid group can be deprotonated (pKa ~3.7).

  • Control of Ionization : To achieve reproducible retention and symmetrical peaks for an ionizable compound, the pH of the mobile phase must be controlled with a buffer. For this method, a phosphate buffer with a pH of 3.0 is chosen. At this pH, the carboxylic acid group is largely protonated (non-ionized), enhancing its retention on the non-polar C18 column. The pyridine nitrogen remains protonated, ensuring consistent interaction with the stationary phase.

  • Detection : The pyridine ring contains a chromophore that absorbs UV radiation. The UV spectrum of pyridine-containing compounds typically shows a strong absorbance around 260 nm.[2] Therefore, a detection wavelength of 262 nm is selected for optimal sensitivity and specificity.

Materials and Reagents

  • Analyte: this compound Reference Standard (≥98% purity)

  • Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Deionized Water (18.2 MΩ·cm)

  • Reagents: Potassium Dihydrogen Phosphate (KH₂PO₄, ACS Grade), Phosphoric Acid (H₃PO₄, ~85%, ACS Grade)

Instrumentation and Chromatographic Conditions

  • System: Any standard HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and UV-Vis detector.

  • Data Acquisition: Chromatography Data Station (CDS) software.

The optimized chromatographic conditions are summarized in the table below.

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Phosphate Buffer (pH 3.0) : Acetonitrile (90:10, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 262 nm
Injection Volume 10 µL
Run Time 10 minutes

Detailed Experimental Protocols

Mobile Phase Preparation (1 L)
  • Buffer Preparation: Weigh 3.40 g of KH₂PO₄ and dissolve it in 900 mL of deionized water.

  • pH Adjustment: Adjust the pH of the solution to 3.0 ± 0.05 using 85% phosphoric acid.

  • Final Volume: Add deionized water to bring the final volume to exactly 1000 mL.

  • Organic Modifier Addition: Combine 900 mL of the prepared buffer with 100 mL of acetonitrile.

  • Degassing: Degas the final mobile phase for 15 minutes using a vacuum filtration apparatus or an ultrasonic bath before use.

Standard Solution Preparation (100 µg/mL)
  • Stock Solution (1 mg/mL): Accurately weigh 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard: Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase. This yields a final concentration of 100 µg/mL.

Sample Preparation
  • Accurately weigh a sample amount expected to contain approximately 25 mg of this compound and transfer it to a 25 mL volumetric flask.

  • Add approximately 20 mL of mobile phase and sonicate for 10 minutes to ensure complete dissolution.

  • Allow the solution to return to room temperature and dilute to volume with the mobile phase.

  • Perform a further 1:10 dilution (as in step 5.2.2) to bring the concentration into the expected calibration range.

  • Filter the final solution through a 0.45 µm syringe filter into an HPLC vial before injection.

System Suitability Testing (SST)

Before sample analysis, the performance of the chromatographic system must be verified.[3] This is achieved by performing five replicate injections of the 100 µg/mL working standard solution. The system is deemed suitable for analysis if it meets the acceptance criteria outlined by regulatory guidelines such as the USP.[4][5][6]

SST ParameterAcceptance CriteriaRationale
Tailing Factor (T) T ≤ 2.0Ensures peak symmetry, which is crucial for accurate integration.[5]
Theoretical Plates (N) N ≥ 2000Measures column efficiency and the sharpness of the peak.
Repeatability (%RSD) %RSD ≤ 2.0% for peak areaDemonstrates the precision of the injector and the stability of the system.[5]

HPLC Analysis Workflow

The entire analytical process, from preparation to final report generation, follows a systematic workflow.

HPLC_Workflow HPLC Analysis Workflow for this compound prep 1. Preparation sub_prep Mobile Phase Standard Solutions Sample Solutions prep->sub_prep system 2. HPLC System sub_prep->system sub_system sub_system system->sub_system sst 3. System Suitability (SST) sub_system->sst pass Pass sst->pass Meets Criteria? fail Fail sst->fail analysis 4. Sample Analysis pass->analysis troubleshoot Troubleshoot System fail->troubleshoot data 5. Data Processing analysis->data Chromatograms report 6. Report Generation data->report Quantitative Results troubleshoot->system Re-equilibrate

Caption: Workflow from preparation to analysis.

Method Validation and Trustworthiness

To ensure the reliability of this analytical procedure, it should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[7][8][9][10] The validation should assess the following parameters:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

  • Precision: Assessed at the levels of repeatability (intra-assay precision) and intermediate precision (inter-assay precision).

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.

The inclusion of rigorous System Suitability Testing within the daily protocol serves as a self-validating system, ensuring the method performs as expected before any sample is analyzed.[4][11]

Conclusion

The HPLC-UV method described in this application note provides a reliable, robust, and efficient means for the quantitative determination of this compound. By controlling the mobile phase pH and utilizing standard reversed-phase chemistry, this method yields symmetrical peaks and reproducible results. The detailed protocol and inclusion of system suitability criteria ensure that the method can be readily implemented in a regulated laboratory environment, providing trustworthy data for quality control and research applications.

References

Application Note: Structural Elucidation of 4-Pyridineacetic Acid Hydrochloride using 1H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals engaged in the characterization of heterocyclic compounds and active pharmaceutical ingredients (APIs).

Introduction: The Analytical Imperative for 4-Pyridineacetic Acid Hydrochloride

This compound is a key chemical intermediate and a structural motif found in various pharmacologically active compounds. Its precise molecular structure, purity, and stability are critical parameters that directly impact downstream applications in research and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (1H) NMR, stands as the definitive analytical technique for providing unambiguous structural confirmation and quantitative assessment of this compound.[1]

This comprehensive guide provides an in-depth exploration of the 1H NMR spectrum of this compound. It moves beyond a simple recitation of data to explain the underlying quantum mechanical principles that govern the spectral output. We will detail a robust, field-proven protocol for sample preparation and data acquisition, and conclude with a thorough guide to spectral interpretation, enabling researchers to confidently verify the identity and quality of their material.

Theoretical Framework: Decoding the 1H NMR Spectrum

The structure of this compound dictates a unique 1H NMR fingerprint. The protonation of the pyridine nitrogen to form the pyridinium cation is the most significant electronic feature, profoundly influencing the chemical shifts of the aromatic protons.[2]

  • Chemical Shift (δ): The position of a signal on the x-axis (in ppm) reflects the local electronic environment of a proton. Electron-withdrawing groups or positive charges "deshield" protons, shifting their signals to a higher frequency (downfield).[3][4]

  • Spin-Spin Coupling (J): Non-equivalent protons on adjacent carbons interact magnetically, causing their signals to split. The magnitude of this splitting, the coupling constant (J, in Hz), provides crucial information about connectivity.

  • Integration: The area under each signal is directly proportional to the number of protons it represents.

Expected Spectral Features:

  • Pyridinium Ring Protons (H-2, H-6, and H-3, H-5): The formal positive charge on the nitrogen atom strongly deshields the entire aromatic ring.[2] This results in a significant downfield shift for all ring protons compared to neutral pyridine.[1]

    • α-Protons (H-2, H-6): These protons are closest to the positively charged nitrogen and are the most deshielded, appearing furthest downfield.

    • β-Protons (H-3, H-5): These protons are further from the nitrogen and appear at a relatively upfield position compared to the α-protons.

    • Due to the molecule's symmetry, H-2 is equivalent to H-6, and H-3 is equivalent to H-5. This gives rise to a classic AA'BB' spin system, which often appears as two distinct doublets, especially at higher field strengths. The coupling between these adjacent protons is a characteristic ortho-coupling (³J_ortho_), typically in the range of 4-6 Hz.[1]

  • Methylene Protons (-CH₂-): These two protons are adjacent to both the electron-withdrawing pyridinium ring and the carboxylic acid group. They are chemically equivalent and thus appear as a single, unsplit signal (a singlet). Their chemical shift will be in the aliphatic region but shifted downfield due to the proximity of the deshielding groups.

  • Labile Protons (N-H and -COOH): The protons on the pyridinium nitrogen and the carboxylic acid are acidic and exchangeable. Their observation and chemical shift are highly dependent on the solvent, temperature, and presence of water.[5]

    • In aprotic solvents like DMSO-d₆, these may be visible as broad singlets at a very downfield position.

    • In protic solvents like Deuterium Oxide (D₂O), they will rapidly exchange with deuterium atoms and become "invisible" to the 1H NMR experiment, simplifying the spectrum.[6]

Experimental Workflow: A Validated Protocol

This protocol is designed to yield high-resolution, reproducible 1H NMR spectra. The rationale behind each step is provided to ensure a self-validating system.

Workflow Overview

Caption: High-level workflow for NMR analysis.

Part A: Sample Preparation Protocol

Rationale: Proper sample preparation is the most critical factor for acquiring a high-quality spectrum. The choice of solvent is paramount; Deuterium Oxide (D₂O) is recommended for its ability to readily dissolve the hydrochloride salt and simplify the spectrum by exchanging the labile N-H and -COOH protons.[6]

ParameterRecommendationJustification
Analyte Mass 10-15 mgBalances excellent signal-to-noise (S/N) with minimizing potential line broadening from aggregation at higher concentrations.[7]
Solvent Deuterium Oxide (D₂O)Excellent solvent for hydrochloride salts. Exchanges labile protons, simplifying the spectrum for unambiguous assignment of core structure.[5]
Solvent Volume 0.6 mLStandard volume for 5 mm NMR tubes, ensuring the sample fills the active detection region of the NMR coil for optimal shimming and sensitivity.[8]
Internal Ref. DSS or TMSP (optional)Provides a precise chemical shift reference (δ = 0.0 ppm) for accurate data comparison.[9]

Step-by-Step Methodology:

  • Weighing: Accurately weigh 10-15 mg of this compound into a clean, dry glass vial.

  • Solvation: Using a calibrated pipette, add 0.6 mL of Deuterium Oxide (D₂O). If using an internal reference, ensure it is pre-dissolved in the solvent.

  • Dissolution: Cap the vial and vortex or sonicate gently until the solid is completely dissolved. The resulting solution must be clear and free of any particulate matter.[7][10]

  • Transfer: Carefully transfer the solution into a clean, high-quality 5 mm NMR tube using a Pasteur pipette. Avoid creating air bubbles.

  • Cleaning: Before insertion into the spectrometer, wipe the outside of the NMR tube, particularly the lower 10 cm, with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[10]

Part B: NMR Data Acquisition

Rationale: The chosen acquisition parameters ensure adequate signal averaging and allow for full relaxation of the protons between pulses, which is crucial for accurate integration.

ParameterTypical Value (400 MHz)Purpose
Pulse Program zg30Standard 30° pulse-acquire sequence for quantitative 1D spectra.
Number of Scans (NS) 8 to 16Provides sufficient S/N for a moderately concentrated sample.
Relaxation Delay (D1) 5.0 sEnsures near-complete T₁ relaxation for all protons, critical for accurate integration.
Acquisition Time (AQ) ~4.0 sDetermines digital resolution. A longer time yields sharper lines.
Spectral Width (SW) 20 ppmA wide window to ensure all signals, including potentially broad labile protons (if not in D₂O), are captured.

Data Analysis and Interpretation

A representative 1H NMR spectrum of this compound in D₂O will display three distinct signals corresponding to the three unique proton environments in the core structure.

G img_node A_node A img_node->A_node B_node B img_node->B_node C_node C img_node->C_node

Caption: Proton assignments for this compound.

Table of Expected 1H NMR Data (in D₂O, 400 MHz)

Assignment LabelProtonsApprox. Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
A H-2, H-6~8.7 - 8.9Doublet (d)2H~6.5 - 7.0
B H-3, H-5~7.9 - 8.1Doublet (d)2H~6.5 - 7.0
C -CH₂-~4.1 - 4.3Singlet (s)2HN/A

Interpretation:

  • Signal A (δ ~8.8 ppm): This downfield doublet, integrating to 2 protons, is assigned to the α-protons (H-2, H-6). Their extreme downfield shift is a direct consequence of their proximity to the deshielding pyridinium nitrogen.[2]

  • Signal B (δ ~8.0 ppm): This doublet, also integrating to 2 protons, is assigned to the β-protons (H-3, H-5). It appears upfield relative to signal A, consistent with its greater distance from the nitrogen center. The fact that signals A and B are coupled to each other (showing the same J value) confirms their ortho relationship on the pyridine ring.

  • Signal C (δ ~4.2 ppm): This sharp singlet, integrating to 2 protons, is unequivocally assigned to the methylene (-CH₂-) protons. Its singlet multiplicity confirms it has no adjacent proton neighbors.

The absence of any other signals confirms the high purity of the sample and validates the exchange of the labile -COOH and N-H protons with the D₂O solvent.

Advanced Insights and Troubleshooting

  • Solvent Choice is Key: If the goal is to observe the labile N-H and -COOH protons, DMSO-d₆ is the solvent of choice. Expect two additional broad singlets, likely beyond 10 ppm. However, the residual water peak in DMSO-d₆ (~3.33 ppm) can sometimes interfere with other signals.

  • pH Sensitivity: The chemical shifts of the pyridinium protons are highly sensitive to pH. Any residual base in the sample could cause a partial deprotonation, leading to signal broadening or the appearance of signals corresponding to the neutral form. The spectrum described here is for the fully protonated hydrochloride salt.

  • Concentration Effects: Very high sample concentrations (>30 mg/0.6 mL) can lead to increased solution viscosity and potential intermolecular interactions, which may cause line broadening and a loss of resolution.[7] Adhering to the recommended concentration range is advisable.

References

Application Notes and Protocols for the Mass Spectrometry of 4-Pyridineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 4-Pyridineacetic Acid Hydrochloride in Research and Development

This compound is a pyridine derivative that serves as a crucial intermediate in the synthesis of various pharmaceutical and agrochemical compounds.[1] Its structural features, a pyridine ring coupled with a carboxylic acid moiety, make it a versatile building block in organic synthesis.[2] As a key component in the development of novel drugs and other commercially important molecules, the ability to accurately and reliably characterize this compound is of paramount importance. Mass spectrometry, a powerful analytical technique for determining the mass-to-charge ratio of ionized molecules, is an indispensable tool for the structural elucidation and quantification of this compound.[3]

This comprehensive guide provides a detailed exploration of the mass spectrometric analysis of this compound. We will delve into its predicted ionization and fragmentation behavior, offer step-by-step protocols for its analysis by Liquid Chromatography-Mass Spectrometry (LC-MS), and provide insights into the interpretation of the resulting mass spectra. This document is intended for researchers, scientists, and drug development professionals who require a robust analytical methodology for this important chemical entity.

Predicted Mass Spectral Behavior of this compound

Understanding the expected behavior of a molecule in a mass spectrometer is the first step toward developing a reliable analytical method. Based on its chemical structure and the established principles of mass spectrometry, we can predict the ionization and fragmentation patterns of this compound.

Chemical Properties Relevant to Mass Spectrometry

PropertyValueSource
Molecular Formula C₇H₈ClNO₂[4]
Molecular Weight 173.60 g/mol [4][5][6]
Monoisotopic Mass 173.0243562 Da[4]
Key Functional Groups Pyridine Ring, Carboxylic Acid[1]
Solubility Soluble in water, methanol, and DMSO[1]
Ionization: Electrospray Ionization (ESI)

Electrospray ionization (ESI) is a soft ionization technique that is well-suited for polar molecules like this compound, as it minimizes in-source fragmentation and primarily produces intact molecular ions.[7] Given the presence of a basic pyridine nitrogen and an acidic carboxylic acid group, the compound is expected to ionize efficiently in both positive and negative ion modes.

  • Positive Ion Mode ([M+H]⁺): In an acidic mobile phase, the pyridine nitrogen will readily accept a proton, leading to the formation of a protonated molecule, [M+H]⁺, at a predicted m/z of 138.0555 (for the free base, C₇H₇NO₂).

  • Negative Ion Mode ([M-H]⁻): In a basic mobile phase, the carboxylic acid group will lose a proton to form a deprotonated molecule, [M-H]⁻, at a predicted m/z of 136.0393.

Predicted Fragmentation Pathways

Tandem mass spectrometry (MS/MS) is employed to induce fragmentation of the precursor ion, providing valuable structural information. The fragmentation of 4-Pyridineacetic acid is anticipated to follow established pathways for carboxylic acids and pyridine-containing compounds.[8][9][10][11]

Positive Ion Mode Fragmentation ([M+H]⁺):

The protonated molecule is expected to undergo fragmentation through several key pathways:

  • Loss of Water (H₂O): A common fragmentation for protonated carboxylic acids, resulting in an acylium ion.

  • Loss of Carbon Monoxide (CO): Following the loss of water, the acylium ion can further lose a molecule of carbon monoxide.

  • Loss of the Carboxyl Group (•COOH): Cleavage of the bond between the methylene group and the carboxyl group.

  • Ring-based Fragmentations: Cleavage within the pyridine ring structure.

Predicted Fragmentation of 4-Pyridineacetic Acid (Positive Ion Mode)

M_H [M+H]⁺ m/z 138.0555 F1 Loss of H₂O [M+H-H₂O]⁺ m/z 120.0449 M_H->F1 - H₂O F3 Loss of •COOH [M+H-COOH]⁺ m/z 93.0578 M_H->F3 - •COOH F2 Loss of CO [M+H-H₂O-CO]⁺ m/z 92.0496 F1->F2 - CO

Caption: Predicted fragmentation of protonated 4-Pyridineacetic acid.

Negative Ion Mode Fragmentation ([M-H]⁻):

The deprotonated molecule is expected to primarily fragment via:

  • Decarboxylation (Loss of CO₂): The most characteristic fragmentation pathway for deprotonated carboxylic acids.

Predicted Fragmentation of 4-Pyridineacetic Acid (Negative Ion Mode)

M_H_neg [M-H]⁻ m/z 136.0393 F1_neg Loss of CO₂ [M-H-CO₂]⁻ m/z 92.0496 M_H_neg->F1_neg - CO₂ cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Stock Prepare Stock Solution Working Prepare Working Standards Stock->Working Extract Extract Sample Filter Filter Extract Extract->Filter Inject Inject Sample onto LC Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization Separate->Ionize Detect Mass Detection (MS1 & MS/MS) Ionize->Detect Identify Identify Precursor Ion Detect->Identify Fragment Analyze Fragmentation Pattern Identify->Fragment Quantify Quantify Analyte Fragment->Quantify

References

Introduction: Targeting GABAergic Tone with 4-Pyridineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the neuropharmacological applications of 4-Pyridineacetic acid hydrochloride (4-PAA HCl), this document serves as a comprehensive resource for researchers, scientists, and professionals in drug development. It details the scientific rationale, experimental protocols, and data interpretation for investigating 4-PAA HCl as a modulator of GABAergic neurotransmission.

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in regulating neuronal excitability.[1][2][3][4] Disruptions in GABAergic signaling are implicated in numerous neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders.[1][5] The synaptic concentration of GABA is tightly regulated by GABA transporters (GATs), which mediate its reuptake from the synaptic cleft into neurons and glial cells, thereby terminating the inhibitory signal.[1][6]

Of the known GAT subtypes, GAT-1 is predominantly located on presynaptic terminals and astrocytes, making it a key target for therapeutic intervention.[7][8] Inhibiting GAT-1 function blocks GABA reuptake, leading to elevated extracellular GABA levels and prolonged activation of postsynaptic GABA receptors.[1][6] This enhancement of GABAergic neurotransmission can counteract excessive neuronal excitation, a hallmark of many neurological conditions.[6]

This compound (4-PAA HCl) is a heterocyclic compound whose structural motifs are present in known GAT inhibitors. This application note provides a framework for characterizing 4-PAA HCl as a tool compound for studying GABAergic systems, focusing on its potential as a GAT-1 inhibitor. The following sections detail its mechanism of action, provide validated protocols for in vitro and in vivo assessment, and offer guidance on data analysis and interpretation.

Section 1: Compound Profile and Safety Precautions

Before commencing any experimental work, it is crucial to be familiar with the physicochemical properties and safety requirements for this compound.

PropertyValueReference
CAS Number 6622-91-9[9][10]
Molecular Formula C₇H₇NO₂ · HCl[9][10]
Molecular Weight 173.60 g/mol [9][11]
Appearance Solid[9]
Melting Point 141 °C (decomposes)[9][12]
Synonyms 4-Pyridylacetic acid hydrochloride[11]

Safety and Handling: this compound is considered a hazardous substance.[11][13]

  • Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[11]

  • Personal Protective Equipment (PPE): Always wear appropriate protective gloves, clothing, and eye/face protection (e.g., safety glasses compliant with EN166 standards).[13]

  • Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands and any exposed skin thoroughly after handling.[13][14]

  • Storage: Store in a dry, cool, and well-ventilated place with the container tightly closed.[13][14]

  • First Aid: In case of eye contact, rinse cautiously with water for several minutes.[13] If on skin, wash with plenty of soap and water.[13] If inhaled, move the person to fresh air.[13] Seek medical attention if irritation persists.

Section 2: Proposed Mechanism of Action

The primary hypothesis for the neuropharmacological activity of 4-PAA HCl is the inhibition of the GABA Transporter 1 (GAT-1). By blocking this transporter, the compound prevents the reuptake of GABA from the synaptic cleft, thereby increasing the concentration and residence time of GABA in the synapse. This leads to enhanced activation of postsynaptic GABA-A and GABA-B receptors, resulting in a more potent and prolonged inhibitory signal.[1][6][15] This mechanism is a promising strategy for treating conditions characterized by neuronal hyperexcitability, such as epilepsy and anxiety disorders.[1][6][7]

GABASynapse cluster_pre Presynaptic Terminal cluster_cleft cluster_post Postsynaptic Terminal presyn GABA Vesicle gaba GABA presyn->gaba Release gat1 GABA Transporter (GAT-1) gaba->gat1 Reuptake gaba_r GABA-A Receptor gaba->gaba_r Binds cl_ion Cl- Influx (Hyperpolarization) gaba_r->cl_ion Activates paa 4-PAA HCl paa->gat1 Inhibits

Caption: Proposed mechanism of 4-PAA HCl at a GABAergic synapse.

Section 3: In Vitro Application Protocol

The most direct method to validate the hypothesis is to measure the compound's ability to inhibit GABA uptake in a controlled environment. A radiolabeled GABA uptake assay using synaptosomes or cultured cells is the gold standard.[16][17]

Protocol 3.1: [³H]GABA Uptake Inhibition Assay in Rat Cortical Synaptosomes

This protocol measures the potency of 4-PAA HCl in inhibiting GAT-1 function.

Rationale: Synaptosomes are resealed nerve terminals that contain functional transporters, making them an excellent ex vivo model for studying neurotransmitter reuptake.[17] By incubating synaptosomes with [³H]GABA and varying concentrations of the test compound, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC₅₀).

Materials:

  • HEK293 cells stably expressing human GAT-1 (hGAT-1) or freshly prepared rat cortical synaptosomes.[8][18]

  • Assay Buffer: 25 mM HEPES-Tris (pH 7.4), 120 mM NaCl, 5 mM KCl, 2.5 mM CaCl₂, 1.2 mM MgSO₄, 10 mM D-Glucose.

  • [³H]GABA (specific activity ~30-60 Ci/mmol).

  • Unlabeled GABA.

  • Test Compound: this compound, dissolved in assay buffer.

  • Reference Inhibitor: Tiagabine or NO-711 (for GAT-1).[15][18]

  • Scintillation fluid and a liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of 4-PAA HCl and the reference inhibitor (e.g., Tiagabine) in assay buffer. Recommended concentration range: 1 nM to 100 µM.

  • Assay Setup: In a 96-well plate, add 50 µL of assay buffer to each well.

  • Compound Addition: Add 25 µL of the appropriate 4-PAA HCl or Tiagabine dilution to the test wells.

    • Total Uptake Control: Add 25 µL of assay buffer.

    • Non-specific Uptake Control: Add 25 µL of a high concentration of Tiagabine (e.g., 100 µM) to define background.

  • Synaptosome Addition: Add 100 µL of the synaptosome preparation (~50 µg protein) to each well.

  • Pre-incubation: Incubate the plate for 10 minutes at 37°C to allow the compound to bind to the transporters.

  • Initiate Uptake: Add 25 µL of assay buffer containing a fixed concentration of [³H]GABA (e.g., final concentration of 10 nM).

  • Incubation: Incubate for 10 minutes at 37°C. The short duration ensures measurement of the initial uptake rate and minimizes metabolism.

  • Termination: Terminate the uptake by rapid filtration through a glass fiber filter mat using a cell harvester. Immediately wash the filters three times with ice-cold assay buffer to remove unincorporated [³H]GABA.

  • Quantification: Place the filter discs into scintillation vials, add 4 mL of scintillation fluid, and count the radioactivity using a liquid scintillation counter.

Data Analysis:

  • Calculate specific uptake: (Total Uptake cpm) - (Non-specific Uptake cpm).

  • Normalize the data by expressing the uptake in the presence of 4-PAA HCl as a percentage of the specific uptake control (100%).

  • Plot the percentage inhibition against the logarithm of the 4-PAA HCl concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC₅₀ value.

Section 4: In Vivo Application Protocols

In vivo studies are essential to confirm that the effects observed in vitro translate to a physiological response in a complex biological system.

Protocol 4.1: In Vivo Microdialysis in the Rat Spinal Cord

This protocol measures the effect of 4-PAA HCl on extracellular GABA levels in a specific brain region.

Rationale: Microdialysis allows for the direct measurement of neurotransmitter concentrations in the extracellular space of living animals.[15] By locally perfusing 4-PAA HCl through a microdialysis probe, its effect on basal and stimulated GABA release can be quantified, providing direct evidence of GAT-1 inhibition in vivo.[15]

Materials:

  • Anesthetized adult male Sprague-Dawley rats.

  • Stereotaxic frame.

  • Microdialysis probes (e.g., 2 mm membrane).

  • Perfusion pump.

  • Artificial cerebrospinal fluid (aCSF).

  • 4-PAA HCl dissolved in aCSF.

  • HPLC system with fluorescence detection for GABA analysis.

Procedure:

  • Surgery: Anesthetize the rat and place it in a stereotaxic frame. Perform a laminectomy to expose the desired spinal cord segment (e.g., L4-L5 dorsal horn).

  • Probe Insertion: Slowly insert the microdialysis probe into the dorsal horn.

  • Equilibration: Perfuse the probe with aCSF at a low flow rate (e.g., 1 µL/min) for at least 90 minutes to establish a stable baseline.

  • Baseline Collection: Collect dialysate samples every 20 minutes for at least one hour to determine basal GABA levels.

  • Drug Administration: Switch the perfusion fluid to aCSF containing 4-PAA HCl (e.g., 10 µM, 100 µM, 1 mM). This method is known as reverse dialysis.[15]

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for the duration of the drug perfusion and for a washout period afterward.

  • Analysis: Analyze the GABA concentration in the dialysate samples using HPLC.

Data Analysis:

  • Calculate the mean GABA concentration from the baseline samples.

  • Express the GABA concentration in each subsequent sample as a percentage of the mean baseline value.

  • Plot the percentage change in extracellular GABA over time to visualize the effect of 4-PAA HCl.

Section 5: Integrated Experimental Workflow and Data Presentation

A logical progression of experiments is key to building a strong scientific case for the neuropharmacological activity of 4-PAA HCl.

Workflow cluster_workflow Experimental & Data Analysis Workflow A Hypothesis: 4-PAA HCl inhibits GAT-1 B In Vitro Screening: [³H]GABA Uptake Assay A->B C Data Analysis: Calculate IC₅₀ Value B->C D In Vivo Validation: Microdialysis in Rodent Model C->D If potent (low µM IC₅₀) E Data Analysis: Quantify Extracellular GABA Increase D->E F Behavioral Assessment (Optional): Test in Epilepsy or Anxiety Models E->F If significant GABA increase G Conclusion: Characterize Neuropharmacological Profile E->G F->G

Caption: A logical workflow for characterizing 4-PAA HCl.

Quantitative Data Summary: All quantitative results should be presented clearly. The IC₅₀ values from the in vitro assay are critical for determining potency and comparing against reference compounds.

CompoundGAT-1 IC₅₀ (µM)
4-PAA HCl Experimental Value
Tiagabine (Reference) ~0.05 - 0.1
NO-711 (Reference) ~0.1 - 0.5

Section 6: Troubleshooting

  • High Variability in GABA Uptake Assay: Ensure consistent synaptosome preparation, accurate protein quantification, and precise timing of incubation steps. Check for cell viability if using cultured cells.

  • No Effect in Microdialysis: Verify the concentration and stability of 4-PAA HCl in the aCSF. Ensure the probe is correctly placed in the target brain region. Check the sensitivity of the HPLC detection method.

  • Compound Insolubility: Prepare stock solutions in an appropriate solvent (e.g., water or DMSO) before making final dilutions in aqueous assay buffers. Keep the final solvent concentration low (e.g., <0.1%) to avoid off-target effects.

Conclusion

This application note provides a comprehensive framework for investigating the neuropharmacological properties of this compound. By following the detailed protocols for in vitro GABA uptake assays and in vivo microdialysis, researchers can systematically evaluate its potential as a GAT-1 inhibitor. Such studies are crucial for identifying and characterizing new chemical tools to probe the complexities of the GABAergic system and for the initial stages of developing novel therapeutics for neurological and psychiatric disorders.

References

Application Notes and Protocols: 4-Pyridineacetic Acid Hydrochloride as a Versatile Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of the Pyridine Scaffold

The pyridine ring is a privileged scaffold in medicinal chemistry, appearing in a multitude of approved therapeutic agents. Its unique electronic properties, ability to participate in hydrogen bonding, and metabolic stability make it a cornerstone for the design of novel drugs. 4-Pyridineacetic acid hydrochloride stands out as a highly valuable and versatile building block for introducing the pyridyl-methyl motif, a key structural element in various biologically active molecules. This application note provides a comprehensive guide to the properties, applications, and detailed protocols for the use of this compound as a pharmaceutical intermediate, with a focus on its conversion to key precursors for neurologically active agents.

Physicochemical Properties and Characterization

This compound is a white to off-white crystalline solid.[1] Its hydrochloride salt form enhances its stability and solubility in aqueous and polar organic solvents, making it amenable to a variety of reaction conditions.[1][2]

PropertyValueReference
CAS Number 6622-91-9[3]
Molecular Formula C₇H₈ClNO₂[3]
Molecular Weight 173.60 g/mol [3]
Appearance White to off-white solid powder[1]
Melting Point 141 °C (decomposes)[4]
Solubility Soluble in water, methanol, and dimethyl sulfoxide[1]

Diagram: Structure of this compound

Caption: Chemical structure of this compound.

Application in Pharmaceutical Synthesis: A Gateway to Piperidine Derivatives

A primary application of this compound in pharmaceutical development is its role as a precursor to 4-piperidineacetic acid and its derivatives. The piperidine ring is another crucial scaffold in drug discovery, particularly for agents targeting the central nervous system (CNS).[5] The catalytic hydrogenation of the pyridine ring in this compound is a highly efficient and atom-economical transformation to access this saturated heterocyclic system.[1][6]

Diagram: Synthetic Pathway from Pyridine to Piperidine Core

hydrogenation_pathway cluster_start Starting Material cluster_product Key Intermediate 4-Pyridineacetic_acid_HCl This compound 4-Piperidineacetic_acid_HCl 4-Piperidineacetic acid hydrochloride 4-Pyridineacetic_acid_HCl->4-Piperidineacetic_acid_HCl Catalytic Hydrogenation (e.g., PtO₂, H₂, Acetic Acid)

Caption: Catalytic hydrogenation of this compound.

Protocol 1: Synthesis of this compound

This protocol describes a common laboratory-scale synthesis from 2-(pyridin-4-yl)acetonitrile.

Materials:

  • 2-(pyridin-4-yl)acetonitrile

  • Ethanol

  • Deionized Water

  • Potassium hydroxide (KOH), solid

  • 2 N Hydrochloric acid (HCl)

Procedure:

  • Dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water (40-60 mL total volume).[1]

  • Add an excess of solid KOH to the solution.[1]

  • Heat the reaction mixture to 90 °C for several hours, monitoring the reaction progress by a suitable method (e.g., TLC).[1]

  • Upon completion, remove the ethanol via vacuum distillation.[1]

  • Dilute the remaining aqueous solution to 100 mL with deionized water.[1]

  • Adjust the pH of the solution to 4-5 using 2 N HCl.[1]

  • Concentrate the acidified aqueous phase under reduced pressure to yield this compound as a white solid.[1]

Protocol 2: Catalytic Hydrogenation to 4-Piperidineacetic Acid Hydrochloride

This protocol details the efficient conversion of the pyridine core to a piperidine structure, a critical step in the synthesis of many CNS-active compounds.

Materials:

  • This compound

  • Platinum(IV) oxide (PtO₂, Adams' catalyst)

  • Glacial acetic acid

  • High-pressure hydrogenation reactor (e.g., Parr shaker)

  • Ethyl ether

  • n-Hexane

Procedure:

  • To a high-pressure reaction vessel, add this compound (24.3 g, 0.140 mol) and PtO₂ (2.07 g).[1]

  • Add 150 mL of glacial acetic acid to the vessel.[1]

  • Seal the reactor and purge with an inert gas (e.g., nitrogen) before pressurizing with hydrogen gas to 50 psi.[1]

  • Stir the reaction mixture at room temperature. The progress of the hydrogenation can be monitored by the uptake of hydrogen.

  • Once the reaction is complete (hydrogen uptake ceases), carefully release the excess pressure.[1]

  • Filter the reaction mixture to remove the catalyst.[1]

  • Concentrate the filtrate to obtain a colorless semi-solid.[1]

  • Dilute the semi-solid with ethyl ether (250 mL) to form a suspension and stir for 12 hours to induce solidification.[1]

  • Collect the solid by filtration, wash with ethyl ether and n-hexane, and dry under vacuum to obtain 4-piperidineacetic acid hydrochloride as a white powder.[1]

Application Example: Synthesis of (Piperidin-4-yl)methylphosphinic Acid (P4MPA), a GABA Receptor Antagonist Precursor

4-Piperidineacetic acid hydrochloride is a direct precursor to compounds like (piperidin-4-yl)methylphosphinic acid (P4MPA), a known antagonist of the GABA-C receptor.[7][8] This class of compounds is of significant interest in neuroscience research and for the development of therapies for neurological disorders. The synthesis involves the conversion of the carboxylic acid moiety to a phosphinic acid.

Diagram: Synthetic Route to a P4MPA Precursor

p4mpa_synthesis 4-Pip_acid 4-Piperidineacetic acid hydrochloride N-protected N-Protected 4-piperidineacetic acid 4-Pip_acid->N-protected 1. N-Protection (e.g., Boc, Cbz) Reduced_alcohol N-Protected (piperidin-4-yl)methanol N-protected->Reduced_alcohol 2. Reduction of carboxylic acid (e.g., LiAlH₄, BH₃) Activated_intermediate Activated Intermediate (e.g., Tosylate or Halide) Reduced_alcohol->Activated_intermediate 3. Activation of hydroxyl group (e.g., TsCl, SOCl₂) P4MPA_precursor (Piperidin-4-yl)methylphosphinic acid precursor Activated_intermediate->P4MPA_precursor 4. C-P bond formation (e.g., Arbuzov reaction)

References

The Pivotal Role of 4-Pyridineacetic Acid Hydrochloride in the Agrochemical Synthesis Landscape: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of the Pyridine Nucleus in Modern Agrochemicals

The pyridine ring, a foundational heterocyclic scaffold, is a cornerstone in the development of high-performance agrochemicals. Its unique electronic properties and versatile reactivity allow for the creation of molecules with diverse biological activities, leading to the development of potent herbicides, insecticides, and fungicides.[1][2] Within the vast family of pyridine-based intermediates, 4-Pyridineacetic acid hydrochloride emerges as a particularly valuable building block.[3] Its structure, featuring a reactive carboxylic acid function appended to a pyridine core, provides a strategic entry point for the synthesis of a wide array of complex agrochemical active ingredients.

This technical guide delves into the practical applications of this compound in the synthesis of modern crop protection agents. We will explore its role in the creation of key agrochemical classes, provide detailed, field-proven synthetic protocols, and elucidate the underlying chemical principles that govern these transformations. This document is intended for researchers, scientists, and process development professionals in the agrochemical and pharmaceutical industries, offering a blend of theoretical understanding and practical, actionable methodologies.

Core Reactivity and Synthetic Versatility

This compound is a white to off-white solid, soluble in water and polar organic solvents like methanol and dimethyl sulfoxide.[3] Its chemical utility stems from two primary reactive sites: the carboxylic acid group and the pyridine ring itself.

  • Carboxylic Acid Functionalization: The carboxylic acid moiety can be readily converted into a variety of functional groups, including esters, amides, and acid chlorides. These transformations are fundamental to building the complex molecular architectures of modern pesticides.[4]

  • Pyridine Ring Reactivity: The pyridine ring can undergo a range of reactions, including electrophilic and nucleophilic substitutions, allowing for the introduction of additional functional groups that fine-tune the biological activity and physicochemical properties of the final product.[4]

Application in Herbicide Synthesis: The Auxin Mimic Connection

A significant application of pyridine-containing compounds in agriculture is in the development of synthetic auxin herbicides. These herbicides mimic the action of the natural plant hormone indole-3-acetic acid (IAA), leading to uncontrolled growth and eventual death of susceptible broadleaf weeds.[5][6] Pyridine carboxylic acid-based herbicides are a major class of synthetic auxins, known for their efficacy and selectivity.[5]

While many commercial pyridine herbicides like Fluroxypyr are synthesized via multi-step routes that may not directly start from this compound, the underlying pyridyl-acetic acid scaffold is the core pharmacophore responsible for the herbicidal activity.[7][8][9] Understanding the synthesis of derivatives of 4-pyridylacetic acid is therefore crucial for the development of new auxin mimic herbicides.

Protocol 1: Three-Component Synthesis of Substituted Pyridylacetic Acid Derivatives

This protocol, adapted from a convenient and simple three-component synthesis, demonstrates the construction of substituted pyridylacetic acid derivatives. This approach highlights the versatility of building complex pyridine structures that can serve as scaffolds for novel herbicides.[4]

Reaction Scheme:

Three_Component_Synthesis Pyridine_N_oxide Substituted Pyridine-N-Oxide Intermediate Electrophilic Intermediate Pyridine_N_oxide->Intermediate Tosyl Chloride, Triethylamine Meldrums_acid Meldrum's Acid Derivative Meldrums_acid->Intermediate Nucleophile Nucleophile (e.g., Alcohol, Amine) Product Substituted Pyridylacetic Acid Derivative Nucleophile->Product Intermediate->Product Nucleophile, Base caption Fig. 1: Three-component synthesis of pyridylacetic acid derivatives. Amide_Synthesis PAA_HCl 4-Pyridineacetic acid hydrochloride Product N-Aryl Pyridine-4-acetamide PAA_HCl->Product Aniline Substituted Aniline Aniline->Product Coupling_Reagent Coupling Reagent (e.g., EDC, HOBt) Coupling_Reagent->Product Base Base (e.g., DIPEA) Base->Product caption Fig. 2: Synthesis of N-aryl pyridine-4-acetamides.

References

Decarboxylative synthesis using 4-Pyridineacetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Decarboxylative Synthesis Using 4-Pyridineacetic Acid Hydrochloride

Authored by a Senior Application Scientist

The transformation of abundant and structurally simple carboxylic acids into valuable, complex molecules represents a cornerstone of modern synthetic chemistry. Decarboxylative coupling has emerged as a powerful strategy, offering a mild and efficient alternative to traditional methods that often rely on sensitive organometallic reagents.[1][2][3] Among the diverse array of available carboxylic acids, this compound stands out as a particularly versatile and accessible building block.[4][5] Its stable, solid nature and the strategic placement of the carboxylate group allow it to serve as a reliable precursor to the 4-pyridylmethyl radical or its corresponding nucleophilic/organometallic equivalents.

This guide provides an in-depth exploration of the mechanistic principles and practical applications of this compound in decarboxylative synthesis. We will delve into the causality behind established protocols, offering researchers and drug development professionals the foundational knowledge required to successfully implement and adapt these transformative reactions.

Core Mechanistic Pathways: The "How" and "Why"

Understanding the underlying mechanism is critical for troubleshooting, optimization, and envisioning novel applications. The decarboxylative functionalization of this compound can be broadly categorized into three key pathways.

Photoredox-Mediated Radical Generation

Visible-light photoredox catalysis has revolutionized radical chemistry by enabling the generation of reactive intermediates under exceptionally mild conditions.[6] In this context, 4-Pyridineacetic acid is converted into a potent radical precursor.

The Causality: The process is initiated by the photoexcitation of a photocatalyst (typically an Iridium or Ruthenium complex) to a long-lived, high-energy state (*PC). This excited state is a powerful oxidant, capable of abstracting a single electron from the carboxylate of 4-Pyridineacetic acid. This single-electron transfer (SET) event generates a carboxyl radical, which undergoes rapid and irreversible loss of CO₂ to form the desired 4-pyridylmethyl radical. This radical is then captured in a subsequent bond-forming event, often mediated by a co-catalyst like nickel.[7][8][9]

G cluster_photo Photoredox Cycle cluster_main Radical Generation cluster_coupling Cross-Coupling Cycle (Ni) PC PC(Ir III) PC_excited *PC(Ir III) PC->PC_excited Visible Light (hν) PC_reduced PC(Ir II) PC_excited->PC_reduced SET Carboxylate Py-CH₂-COO⁻ PC_excited->Carboxylate Oxidative Quenching NiII R-Ni(II)-X PC_reduced->NiII SET Carboxyl_Radical Py-CH₂-COO• Carboxylate->Carboxyl_Radical Alkyl_Radical Py-CH₂• Carboxyl_Radical->Alkyl_Radical -CO₂ CO2 CO₂ NiI R-Ni(I) Alkyl_Radical->NiI Ni0 Ni(0) Ni0->NiII Oxidative Addition NiII->NiI NiIII R-Ni(III)-CH₂Py NiI->NiIII Radical Capture Product R-CH₂Py NiIII->Product Reductive Elimination RX R-X

Caption: Synergistic Photoredox and Nickel Catalysis.
Transition Metal-Catalyzed Decarboxylation

Protocols utilizing transition metals like palladium (Pd) or copper (Cu) offer an alternative, often thermally driven, route.[10][11] These methods are particularly effective for cross-coupling with aryl halides and pseudohalides.

The Causality: The generally accepted mechanism involves the initial coordination of the carboxylate to the metal center (e.g., Pd(II) after oxidative addition of an aryl halide).[12] This is followed by a key decarboxylation step to form a Pd-CH₂Py intermediate. Subsequent reductive elimination from this intermediate furnishes the C(sp²)-C(sp³) coupled product and regenerates the active catalyst. The choice of ligands and base is crucial for stabilizing the metal intermediates and facilitating the decarboxylation step.[10]

G Pd0 Pd(0)Lu2099 PdII_ArX Ar-Pd(II)Lu2099-X Pd0->PdII_ArX Oxidative Addition PdII_Aryl_Carboxylate Ar-Pd(II)Lu2099-(OOCCH₂Py) PdII_ArX->PdII_Aryl_Carboxylate Ligand Exchange PdII_Aryl_Alkyl Ar-Pd(II)Lu2099-(CH₂Py) PdII_Aryl_Carboxylate->PdII_Aryl_Alkyl Decarboxylation PdII_Aryl_Alkyl->Pd0 Product Ar-CH₂Py PdII_Aryl_Alkyl->Product Reductive Elimination CO2 CO₂ ArX Ar-X Carboxylate PyCH₂COOH + Base

Caption: General Pd-Catalyzed Decarboxylative Coupling Cycle.
Base-Mediated Nucleophilic Addition

In certain contexts, 4-Pyridineacetic acid can be decarboxylated under basic conditions to generate a nucleophilic intermediate. A prime example is the doubly decarboxylative Michael addition.[13]

The Causality: This metal-free approach relies on a Brønsted base to deprotonate the carboxylic acid, forming a carboxylate. This species can then add to a suitable Michael acceptor that is also activated by a carboxylate group (e.g., coumarin-3-carboxylic acid). The reaction proceeds through a cascade involving Michael addition followed by a double decarboxylation, driven by the thermodynamic stability of the final product and the release of two molecules of CO₂.[13]

Application Notes and Experimental Protocols

The following protocols are designed to be self-validating systems, providing detailed steps and explaining the rationale behind key experimental choices.

Protocol 1: Photoredox/Nickel-Catalyzed Decarboxylative Vinylation

This protocol achieves the formation of C(sp³)–C(sp²) bonds, coupling 4-pyridineacetic acid with vinyl halides. It is adapted from seminal work in the field of synergistic catalysis.[7][8]

Workflow Overview

G A 1. Assemble Reagents in Glovebox B 2. Degas Solvent (3x Freeze-Pump-Thaw) A->B C 3. Irradiate with Blue LEDs (Stir at RT) B->C D 4. Quench Reaction (e.g., with H₂O) C->D E 5. Aqueous Workup & Extraction D->E F 6. Column Chromatography E->F G Product F->G

Caption: Experimental Workflow for Photoredox Vinylation.

Step-by-Step Methodology:

  • Reaction Setup: In a nitrogen-filled glovebox, add this compound (1.5 equiv.), the vinyl halide (1.0 equiv.), Ir[dF(Me)ppy]₂(dtbbpy)PF₆ (1 mol%), NiCl₂·dtbbpy (10 mol%), and a magnetic stir bar to an oven-dried reaction vial.

    • Causality: Using the hydrochloride salt is convenient; a base will be added to generate the active carboxylate in situ. The iridium photocatalyst possesses the appropriate excited-state redox potential to oxidize the carboxylate.[7] The nickel complex is the cross-coupling catalyst.

  • Solvent and Base Addition: Remove the vial from the glovebox. Add anhydrous, degassed DMSO to achieve the desired concentration (e.g., 0.1 M). Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (2.0 equiv.) via syringe.

    • Causality: DMSO is an excellent solvent for this transformation. DBU is a non-nucleophilic organic base strong enough to deprotonate the hydrochloride salt and the carboxylic acid, forming the active carboxylate for the SET event.[7] Degassing is critical to remove oxygen, which can quench the excited photocatalyst.

  • Reaction Execution: Place the vial approximately 5-10 cm from a blue LED lamp and stir vigorously at room temperature. Monitor the reaction by TLC or LC-MS.

    • Causality: Blue light (approx. 450 nm) is used to excite this specific iridium photocatalyst. Vigorous stirring ensures even irradiation of the reaction mixture.

  • Workup and Purification: Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate under reduced pressure, and purify the crude product by flash column chromatography on silica gel.

Representative Data:

Vinyl Halide PartnerProductTypical Yield (%)
(E)-β-Bromostyrene(E)-4-(3-phenylallyl)pyridine85-95%
1-Iodocyclohexene4-(cyclohex-1-en-1-ylmethyl)pyridine70-80%
2-Bromopropene4-(2-methylallyl)pyridine75-85%
(Yields are illustrative and depend on specific reaction scale and purification.)
Protocol 2: Doubly Decarboxylative Michael Addition

This protocol provides a metal-free method for C-C bond formation, reacting this compound with coumarin- or chromone-3-carboxylic acids.[13]

Step-by-Step Methodology:

  • Reaction Setup: To a screw-cap vial containing a magnetic stir bar, add the coumarin-3-carboxylic acid or chromone-3-carboxylic acid (1.0 equiv., 0.1 mmol), 4-Pyridylacetic acid hydrochloride (1.5 equiv.), and the solvent (e.g., Tetrahydrofuran, 0.2 mL).[13]

  • Base Addition: Add the Brønsted base, such as triethylamine (Et₃N) or DBU (2.5 equiv.), to the suspension.

    • Causality: The base serves a dual purpose: it deprotonates both carboxylic acids to facilitate the Michael addition and subsequent decarboxylation steps.

  • Reaction Execution: Seal the vial and stir the mixture at the optimized temperature (e.g., 60 °C) for the specified time (typically 12-24 hours). Monitor the reaction progress by TLC.

    • Causality: Heating provides the necessary activation energy for the decarboxylation steps.

  • Workup and Purification: After cooling to room temperature, concentrate the reaction mixture under reduced pressure. Purify the residue directly by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to isolate the desired product.[13]

Representative Data:

Michael AcceptorProductTypical Yield (%)[13]
Chromone-3-carboxylic acid2-(pyridin-4-ylmethyl)chroman-4-one70-80%
Coumarin-3-carboxylic acid4-(pyridin-4-ylmethyl)chroman-2-one80-90%
6-Chlorochromone-3-carboxylic acid6-chloro-2-(pyridin-4-ylmethyl)chroman-4-one~75%
(Yields are based on published data and may vary.)

Safety, Troubleshooting, and Best Practices

Trustworthiness in science is built on reproducible and safe protocols.

  • Reagent Handling: this compound is a stable solid but should be handled in a well-ventilated area.[4] Transition metal catalysts and photocatalysts can be toxic and expensive; handle with care in a fume hood or glovebox. Anhydrous and degassed solvents are crucial for many of these reactions, especially photoredox protocols.

  • Safety: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Blue LED lamps can be intense; avoid direct eye exposure.

Troubleshooting Common Issues:

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Presence of oxygen or water. 3. Insufficient base. 4. Incorrect light source/intensity.1. Use a fresh batch of catalyst. 2. Ensure solvent is anhydrous and properly degassed. 3. Verify stoichiometry and purity of the base. 4. Check LED specifications and placement.
Formation of Side Products 1. Protodecarboxylation (replacement of -COOH with -H). 2. Dimerization of radical intermediate.1. Increase concentration of the coupling partner. 2. Adjust catalyst loading or reaction concentration.
Inconsistent Yields 1. Variations in reagent purity. 2. Inconsistent reaction setup (e.g., stirring rate, temperature).1. Purify starting materials if necessary. 2. Standardize all reaction parameters meticulously.

Conclusion

This compound has proven to be a robust and versatile precursor for a range of modern decarboxylative transformations. By leveraging principles of photoredox catalysis, transition metal catalysis, or simple base-mediation, chemists can readily generate the 4-pyridylmethyl moiety and incorporate it into complex molecular architectures. The protocols and mechanistic insights provided herein serve as a comprehensive resource for researchers aiming to harness the power of this accessible building block in pharmaceutical discovery and synthetic innovation.

References

Application Notes & Protocols: A Guide to the Synthesis of Organometallic Ruthenium(II)-Arene Complexes with 4-Pyridineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Authored for: Researchers, Scientists, and Drug Development Professionals

Foreword: The Rationale for Ruthenium

For decades, the landscape of metal-based therapeutics has been dominated by platinum compounds, most notably cisplatin. While effective, their utility is often hampered by severe side effects and the emergence of drug resistance.[1][2] This clinical challenge has catalyzed the exploration of alternative metal scaffolds, with ruthenium emerging as a front-runner of exceptional promise.[1][3][4] Ruthenium complexes, particularly half-sandwich Ru(II)-arene compounds, offer a unique combination of chemical properties that can be finely tuned. These complexes typically adopt a pseudo-octahedral "piano-stool" geometry, where a facial η⁶-coordinated arene ligand provides a stable hydrophobic anchor, while the other coordination sites can be occupied by ligands that modulate the complex's reactivity, solubility, and biological targeting.[5][6][7][8]

The general structure, [(η⁶-arene)Ru(L)XY], allows for vast chemical diversity. The arene group influences lipophilicity, the leaving groups (X, Y, often halides) are critical for the mechanism of action, and the non-leaving ligand (L) can be tailored to enhance stability and introduce specific functionalities. This guide provides a detailed protocol for the synthesis of such a complex using 4-Pyridineacetic acid hydrochloride as the functional N-donor ligand, a choice that imparts aqueous solubility and presents a carboxylic acid moiety for potential bioconjugation.

Part 1: Synthesis Principle and Reaction Mechanism

The cornerstone of this synthesis is the reaction between the dimeric ruthenium precursor, Dichloro(p-cymene)ruthenium(II) dimer ([(η⁶-p-cymene)RuCl₂]₂), and the incoming N-heterocyclic ligand, this compound.

The Underlying Chemistry: A Bridge-Cleavage Reaction

The dimeric precursor features two ruthenium centers bridged by chloride ligands. This dimeric structure is stable but readily undergoes a bridge-cleavage reaction in the presence of Lewis bases, such as the pyridine nitrogen of our target ligand. The reaction proceeds by splitting the dimer to form two equivalents of a monomeric complex. The 4-Pyridineacetic acid coordinates to the ruthenium center via its pyridine nitrogen atom, displacing a solvent molecule or a weakly bound ligand and occupying one of the three available coordination sites on the metal. This results in the classic, thermodynamically stable "three-legged piano-stool" configuration.

The general reaction is depicted below:

G cluster_process Process cluster_products Products Ru_Dimer [(η⁶-p-cymene)RuCl₂]₂ (Dimeric Precursor) Solvent Solvent (e.g., Methanol/Isopropanol) Inert Atmosphere (N₂/Ar) Stirring, Heat Ru_Dimer->Solvent Ligand 4-Pyridineacetic Acid HCl (Functional Ligand) Ligand->Solvent Product [(η⁶-p-cymene)Ru(4-Pyridineacetic acid)Cl₂] (Monomeric Complex) Solvent->Product Byproduct HCl (liberated) Solvent->Byproduct

Caption: General reaction scheme for the synthesis of the monomeric Ru(II)-arene complex.

Part 2: Detailed Experimental Protocol

This protocol details the synthesis of [(η⁶-p-cymene)Ru(4-Pyridineacetic acid)Cl₂]. The procedure is based on established methods for coordinating functionalized pyridines to Ru(II)-arene scaffolds.[5][9]

Materials and Equipment
Reagent/MaterialGradeSupplierNotes
Dichloro(p-cymene)ruthenium(II) dimer≥98%Sigma-Aldrich, StremThe primary ruthenium precursor.
This compound≥98%Sigma-Aldrich, AcrosThe incoming functional ligand.
Methanol (MeOH), AnhydrousACS GradeFisher ScientificReaction solvent.
Diethyl ether (Et₂O)ACS GradeFisher ScientificFor precipitation and washing.
Schlenk flask (50 mL)-VWR, ChemglassFor reaction under inert atmosphere.
Magnetic stirrer with hotplate-IKA, Corning-
Inert gas supply (Argon or Nitrogen)High PurityAirgas-
Cannula, syringes, needles--For inert transfer of solvents.
Glass frit funnelMedium Porosity-For product isolation.

Safety Precaution: Ruthenium compounds can be toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, inside a chemical fume hood. Solvents are flammable and should be handled away from ignition sources.

Step-by-Step Synthesis Procedure
  • Setup and Inert Atmosphere:

    • Place a magnetic stir bar into a 50 mL Schlenk flask.

    • Add the Dichloro(p-cymene)ruthenium(II) dimer (e.g., 306 mg, 0.5 mmol).

    • Seal the flask and connect it to a Schlenk line. Evacuate and backfill with inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.

    • Rationale: The Ru(II) center can be susceptible to oxidation, and an inert atmosphere ensures the integrity of the complex.

  • Reagent Addition:

    • In a separate vial, weigh out this compound (e.g., 174 mg, 1.0 mmol).

    • Briefly open the Schlenk flask under a positive flow of inert gas and add the ligand powder.

    • Reseal the flask and purge with inert gas again.

    • Rationale: A 1:2 molar ratio of Ru dimer to ligand is used, which corresponds to a 1:1 ratio for each monomeric ruthenium unit. A slight excess of the ligand can be used to drive the reaction to completion.

  • Reaction:

    • Using a gas-tight syringe, add anhydrous methanol (20 mL) to the Schlenk flask.

    • Lower the flask into an oil bath on a stirrer hotplate and begin vigorous stirring.

    • Heat the reaction mixture to a gentle reflux (approx. 65 °C) for 4-6 hours. The initial orange-red suspension should gradually turn into a clear, deep-red or orange solution.

    • Rationale: Methanol is an excellent solvent for both the precursor and the ligand. Heating provides the necessary activation energy for the dimer cleavage and ligand coordination. The color change is a visual indicator of the reaction progress.

  • Product Isolation and Purification:

    • After the reaction period, remove the flask from the oil bath and allow it to cool to room temperature.

    • Reduce the solvent volume to approximately 5 mL under vacuum.

    • Slowly add diethyl ether (approx. 30 mL) to the concentrated solution with stirring. The product should precipitate as a microcrystalline solid.

    • Rationale: The desired complex is soluble in methanol but largely insoluble in diethyl ether. This solvent/anti-solvent precipitation is an effective method for initial purification.

    • Allow the suspension to stand for 30 minutes to maximize precipitation.

    • Isolate the solid product by filtration using a glass frit funnel under a stream of inert gas.

    • Wash the collected solid three times with small portions of diethyl ether (5 mL each) to remove any unreacted starting materials or soluble impurities.

    • Dry the final product under high vacuum for several hours. The product should be an orange or reddish-orange crystalline powder.

Part 3: Characterization and Data Analysis

Confirmation of the product's identity and purity is critical. The following techniques are standard for characterizing such organometallic complexes.[7][9]

Analytical Techniques
  • ¹H NMR Spectroscopy: This is one of the most informative techniques. The coordination of the pyridine ring to the electron-deficient ruthenium center causes a characteristic downfield shift of the aromatic pyridine protons compared to the free ligand. The protons of the p-cymene ligand will also show distinct signals (a doublet for the methyl groups of the isopropyl moiety, a septet for the isopropyl CH, a singlet for the aromatic methyl group, and two doublets for the arene protons).

  • Mass Spectrometry (ESI-MS): Electrospray ionization mass spectrometry is ideal for confirming the molecular weight of the ionic complex. The expected peak would correspond to the cation [(η⁶-p-cymene)Ru(4-Pyridineacetic acid)Cl]⁺ after the loss of one chloride ion.

  • Infrared (IR) Spectroscopy: Key stretches to observe include the strong C=O band from the carboxylic acid group (typically ~1700-1730 cm⁻¹) and bands corresponding to the Ru-Cl stretches in the far-IR region (~280-320 cm⁻¹).

  • Elemental Analysis (C, H, N): Provides confirmation of the bulk purity of the sample. The experimental percentages should match the calculated values for the proposed formula C₁₈H₂₁Cl₂NO₂Ru.

Representative Data

The table below summarizes expected characterization data for the target complex.

Analysis MethodParameterExpected Result
Yield -75-90%
Appearance -Orange-red crystalline solid
¹H NMR δ (ppm), CDCl₃~8.9 (d, 2H, pyridine Hα), ~7.5 (d, 2H, pyridine Hβ), ~5.4 (d, 2H, arene CH), ~5.2 (d, 2H, arene CH), ~3.7 (s, 2H, CH₂), ~2.9 (sept, 1H, isopropyl CH), ~2.1 (s, 3H, arene CH₃), ~1.2 (d, 6H, isopropyl CH₃)
ESI-MS m/zExpected for [M-Cl]⁺: 452.02 (calc. for C₁₈H₂₁ClNO₂Ru⁺)
Elemental Analysis % CalculatedC: 44.36, H: 4.35, N: 2.87
% FoundC: 44.28, H: 4.39, N: 2.81

Part 4: Workflow and Application Insights

Integrated Experimental Workflow

The entire process from synthesis to validation can be visualized as a logical flow.

G cluster_synthesis Synthesis Stage cluster_characterization Characterization Stage cluster_validation Validation start Reactants (Ru Dimer + Ligand) reaction Reaction (Methanol, Reflux, 4-6h) start->reaction isolation Isolation (Precipitation with Et₂O) reaction->isolation purification Purification (Washing & Drying) isolation->purification end_synthesis Final Product purification->end_synthesis nmr NMR Spectroscopy (¹H, ¹³C) end_synthesis->nmr ms Mass Spectrometry (ESI-MS) end_synthesis->ms ir IR Spectroscopy end_synthesis->ir ea Elemental Analysis end_synthesis->ea validation Structure & Purity Confirmed nmr->validation ms->validation ir->validation ea->validation

Caption: A visual representation of the complete workflow from synthesis to final characterization.

Discussion and Future Directions

The successful synthesis of [(η⁶-p-cymene)Ru(4-Pyridineacetic acid)Cl₂] yields a versatile organometallic compound with significant potential in drug development.

  • Mechanism of Action: Like many related Ru(II)-arene complexes, the biological activity is believed to be triggered by the hydrolysis of one or both of the Ru-Cl bonds in the aqueous intracellular environment.[8][10] This "activation by hydrolysis" generates a reactive aqua species, [(η⁶-p-cymene)Ru(L)(H₂O)Cl]⁺, which can then readily coordinate to biological targets such as DNA or proteins, leading to cytotoxic effects.[11] The stability and hydrolysis rate are key parameters that dictate the compound's efficacy and must be studied in physiological buffers.[7]

  • Potential for Bioconjugation: The most compelling feature of this complex is the pendant carboxylic acid group. This functional handle is a prime site for covalent attachment to targeting vectors like peptides, antibodies, or nanoparticles. Such conjugation could enable targeted delivery of the cytotoxic ruthenium payload specifically to cancer cells, potentially increasing efficacy while minimizing the side effects associated with systemic chemotherapy.

  • Therapeutic Promise: Ruthenium complexes have demonstrated potent anticancer activity, often through mechanisms distinct from platinum drugs, allowing them to overcome common resistance pathways.[12] They are known to induce apoptosis and generate reactive oxygen species (ROS) within cancer cells.[12] The synthesized complex is a promising candidate for screening against various cancer cell lines to evaluate its cytotoxic potential and selectivity.

References

Application Notes and Protocols for the Synthesis and Functionalization of Chromanones

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Enduring Significance of the Chromanone Scaffold

The chroman-4-one framework is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with significant biological and pharmaceutical activities.[1] As a key structural unit in flavonoids, chromanones and their derivatives exhibit a broad spectrum of pharmacological properties, making them attractive targets for drug discovery and development.[2][3] Their synthesis and subsequent functionalization are therefore of paramount importance to medicinal chemists and researchers in the life sciences.

This document provides a detailed guide to the synthesis of the chromanone core, followed by a specific protocol for the C-H functionalization of chromanones using 4-Pyridineacetic acid hydrochloride. This latter reaction introduces a valuable pyridylmethyl moiety, a common pharmacophore, onto the chromanone scaffold.

Part 1: Synthesis of the Chromanone Core via Acid-Catalyzed Cyclization

A robust and common method for the synthesis of the chromanone ring system involves the reaction of a phenol with an α,β-unsaturated carboxylic acid in the presence of a strong acid catalyst, typically polyphosphoric acid (PPA).[4] This method, a variation of the Simonis reaction, is effective for a range of substituted phenols and unsaturated acids.[5]

Mechanism of PPA-Catalyzed Chromanone Synthesis

The reaction proceeds through a multi-step mechanism initiated by the activation of the carboxylic acid by PPA. This is followed by a Friedel-Crafts type acylation of the electron-rich phenol ring at the ortho position. The resulting intermediate then undergoes an intramolecular Michael addition, leading to the cyclization and formation of the chromanone ring.

Experimental Protocol: General Procedure for Chromanone Synthesis

Materials:

  • Substituted Phenol (1.0 eq)

  • α,β-Unsaturated Carboxylic Acid (1.1 eq)

  • Polyphosphoric Acid (PPA) (10-20 fold excess by weight)

  • Ice-cold water

  • Sodium bicarbonate solution (saturated)

  • Ethyl acetate

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a mechanical stirrer and a heating mantle, add the substituted phenol and the α,β-unsaturated carboxylic acid.

  • Carefully add polyphosphoric acid to the flask. The mixture will become viscous.

  • Heat the reaction mixture with vigorous stirring to 80-100 °C for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, allow the mixture to cool to approximately 60 °C and then carefully pour it onto crushed ice with stirring.

  • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the crude chromanone by silica gel column chromatography using a suitable eluent system (e.g., hexane:ethyl acetate).

Diagram 1: General Workflow for Chromanone Synthesis

G cluster_reactants Reactants cluster_reaction Reaction cluster_workup Work-up & Purification Phenol Substituted Phenol ReactionVessel Reaction at 80-100 °C Phenol->ReactionVessel UnsaturatedAcid α,β-Unsaturated Carboxylic Acid UnsaturatedAcid->ReactionVessel PPA Polyphosphoric Acid (PPA) PPA->ReactionVessel Quench Quench with Ice-water ReactionVessel->Quench Neutralize Neutralize with NaHCO₃ Quench->Neutralize Extract Extract with Ethyl Acetate Neutralize->Extract Purify Column Chromatography Extract->Purify Product Pure Chromanone Purify->Product

Caption: Workflow for the synthesis of chromanones.

Part 2: Functionalization of Chromanones via Doubly Decarboxylative Michael Addition with this compound

A novel and efficient method for the synthesis of 2-(pyridylmethyl)chroman-4-ones involves a doubly decarboxylative Michael-type addition of pyridylacetic acid to chromone-3-carboxylic acids.[6] This reaction proceeds under mild, Brønsted base-catalyzed conditions and provides a direct route to valuable chromanone derivatives.[6] this compound is a stable, commercially available precursor for this reaction.[6][7]

Mechanism of the Doubly Decarboxylative Michael Addition

The reaction is initiated by the deprotonation of both the 4-pyridineacetic acid and the chromone-3-carboxylic acid by a suitable base. The resulting pyridylacetate then undergoes decarboxylation to form a nucleophilic enolate, which subsequently adds to the Michael acceptor (the chromone-3-carboxylic acid) in a conjugate addition fashion. A final decarboxylation of the chromone moiety drives the reaction to completion, yielding the 2-(pyridylmethyl)chroman-4-one product.

Diagram 2: Proposed Mechanism for the Doubly Decarboxylative Michael Addition

G cluster_reactants Reactants & Catalyst cluster_mechanism Reaction Mechanism PyridylaceticAcid 4-Pyridineacetic acid hydrochloride Deprotonation Deprotonation PyridylaceticAcid->Deprotonation ChromoneAcid Chromone-3-carboxylic acid ChromoneAcid->Deprotonation Base Brønsted Base (e.g., NMM) Base->Deprotonation Decarboxylation1 Decarboxylation of Pyridylacetate Deprotonation->Decarboxylation1 MichaelAddition Conjugate Addition Decarboxylation1->MichaelAddition forms nucleophile Decarboxylation2 Decarboxylation of Chromone Intermediate MichaelAddition->Decarboxylation2 Product 2-(Pyridylmethyl)chroman-4-one Decarboxylation2->Product

Caption: Key steps in the synthesis of 2-(pyridylmethyl)chroman-4-ones.

Experimental Protocol: Synthesis of 2-((Pyridin-4-yl)methyl)chroman-4-one

This protocol is adapted from the work of Paradowska et al.[6]

Materials:

  • Chromone-3-carboxylic acid (1.0 eq)

  • 4-Pyridylacetic acid hydrochloride (1.5 eq)[6]

  • N-Methylmorpholine (NMM) (as base)[6]

  • Tetrahydrofuran (THF), anhydrous

  • Ethyl acetate

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction vial, add chromone-3-carboxylic acid (0.1 mmol, 1.0 eq) and 4-pyridylacetic acid hydrochloride (0.15 mmol, 1.5 eq).[6]

  • Add anhydrous tetrahydrofuran (0.2 mL) to the vial.[6]

  • Add N-methylmorpholine (NMM) and stir the reaction mixture at room temperature. The optimal amount of base may require screening, but an excess relative to the hydrochloride is necessary.[6]

  • Monitor the reaction progress by TLC. The reaction time can vary from a few hours to 24 hours depending on the substrates.

  • Once the reaction is complete, quench the mixture with a saturated solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 10 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash chromatography on silica gel to afford the desired 2-((pyridin-4-yl)methyl)chroman-4-one.[6]

Data Summary: Yields of Substituted 2-(Pyridylmethyl)chroman-4-ones

The following table summarizes the yields for the synthesis of various substituted 2-(pyridylmethyl)chroman-4-ones as reported by Paradowska et al.[6]

EntryR1R2Yield (%)
1HH56
26-MeH35
36-OMeH41
46-ClH45
56-NO2H25

Reaction conditions: chromone-3-carboxylic acid (1.0 equiv.), 4-pyridylacetic acid hydrochloride (1.5 equiv.), NMM in THF.[6]

Conclusion

The synthesis of the chromanone scaffold via acid-catalyzed cyclization of phenols and α,β-unsaturated carboxylic acids remains a fundamental and versatile method in heterocyclic chemistry. Furthermore, the innovative use of this compound in a doubly decarboxylative Michael addition provides a mild and efficient pathway for the C-H functionalization of pre-formed chromone systems. This protocol allows for the direct introduction of a pyridylmethyl group, a key pharmacophore, onto the chromanone core, thus expanding the chemical space available for drug discovery and development. The methodologies described herein offer researchers reliable and reproducible procedures for the synthesis and diversification of this important class of heterocyclic compounds.

References

Troubleshooting & Optimization

Technical Support Center: 4-Pyridineacetic acid hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center provides a comprehensive guide to navigating the common challenges in the synthesis of 4-Pyridineacetic acid hydrochloride. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring a deeper understanding and fostering a proactive approach to problem-solving.

This guide is structured to provide immediate, actionable insights into the synthesis process, focusing on the most prevalent method: the hydrolysis of 2-(pyridin-4-yl)acetonitrile.

Overview of the Primary Synthesis Route

The most common laboratory-scale synthesis of this compound involves a two-step process starting from 2-(pyridin-4-yl)acetonitrile (also known as 4-cyanomethylpyridine). The process hinges on the hydrolysis of the nitrile group to a carboxylic acid, followed by protonation to form the hydrochloride salt.

The overall transformation is as follows:

  • Base-Catalyzed Hydrolysis : The nitrile is treated with a strong base, such as potassium hydroxide (KOH) or sodium hydroxide (NaOH), in a suitable solvent system (e.g., an ethanol/water mixture) under heat.[1] This converts the nitrile group (-CN) into a carboxylate salt (-COO⁻K⁺).

  • Acidification : The reaction mixture is then carefully acidified with hydrochloric acid (HCl). This serves two purposes: it protonates the carboxylate to form the carboxylic acid (-COOH), and it protonates the basic pyridine ring nitrogen, forming the stable hydrochloride salt. The product is then typically isolated by crystallization.[1]

SynthesisWorkflow Start 2-(pyridin-4-yl)acetonitrile Step1 Base Hydrolysis (e.g., KOH, EtOH/H₂O, 90°C) Start->Step1 Intermediate Potassium 4-pyridineacetate (in solution) Step1->Intermediate Step2 Acidification (HCl, pH 4-5) Intermediate->Step2 End 4-Pyridineacetic acid hydrochloride Step2->End

Caption: General workflow for the synthesis of this compound.

Troubleshooting Guide

This section addresses specific issues encountered during synthesis in a direct question-and-answer format.

Problem Area 1: Low Reaction Yield

Q: My final yield of this compound is significantly lower than the reported 80-90%. What are the most likely causes?

A: Low yield is a multifaceted problem often stemming from one of three areas: incomplete reaction, side reactions, or product loss during workup and purification.

LowYieldTroubleshooting Problem Low Yield Cause1 Incomplete Hydrolysis Problem->Cause1 Cause2 Side Reactions Problem->Cause2 Cause3 Workup/Purification Loss Problem->Cause3 Sol1a Increase Reaction Time/Temp Cause1->Sol1a Check TLC/HPLC Sol1b Ensure Sufficient Base Cause1->Sol1b Sol2a Control Temperature Strictly Cause2->Sol2a Sol2b Check for Decarboxylation Cause2->Sol2b If conditions are too harsh Sol3a Avoid Over-washing Product Cause3->Sol3a Product is water-soluble Sol3b Optimize pH for Precipitation Cause3->Sol3b

Caption: Troubleshooting logic for diagnosing the cause of low product yield.

Detailed Breakdown:

  • Incomplete Hydrolysis: The conversion of the nitrile to the carboxylic acid is the crucial step. If starting material is still present (confirmable by TLC or HPLC), consider the following:

    • Reaction Time/Temperature: The hydrolysis can be slow. Ensure the reaction is heated (e.g., 90°C) for a sufficient duration (several hours).[1] Insufficient time or temperature will lead to incomplete conversion.[2]

    • Base Stoichiometry: An excess of a strong base (like KOH) is required to drive the reaction to completion. Ensure you are using a sufficient molar excess.[1]

  • Side Reactions: The primary side product is the intermediate amide (2-(pyridin-4-yl)acetamide). While this is eventually hydrolyzed to the desired carboxylic acid, harsh conditions can promote other unwanted reactions.

    • Temperature Control: Excessively high temperatures can lead to degradation or polymerization of starting materials and products.[2]

    • Decarboxylation: Pyridylacetic acids can be prone to decarboxylation under certain conditions, especially with prolonged heating, which would result in the formation of 4-picoline.[3]

  • Product Loss During Workup: this compound is soluble in water.[1]

    • pH Adjustment: The product precipitates upon acidification. The pH must be carefully adjusted to the isoelectric point (typically pH 4-5) to maximize precipitation.[1] If the solution is too acidic or not acidic enough, the product will remain dissolved.

    • Extraction & Washing: Do not attempt to extract the free base into a standard organic solvent after neutralization, as its polarity and zwitterionic character lead to high water solubility, resulting in significant product loss.[4] When washing the filtered solid, use minimal amounts of ice-cold water or a non-polar solvent like ether to avoid redissolving the product.[1]

Problem Area 2: Product Purity

Q: My final product is an off-white or brownish powder instead of a white solid. What are the likely impurities and how can I purify it?

A: Discoloration typically indicates the presence of unreacted starting materials, intermediates, or by-products from side reactions. The most common impurity is the intermediate amide.

Troubleshooting & Purification Protocol:

  • Identify the Impurity: Use analytical methods to understand the composition of your crude product.

Analytical TechniqueInformation Provided
¹H NMR Can distinguish between the starting nitrile, intermediate amide, and final carboxylic acid by looking for characteristic peaks of the methylene (-CH₂-) protons adjacent to the cyano, amide, or carboxyl group.
HPLC An excellent method for quantifying the purity and separating the product from starting material and by-products like the corresponding amide.[5][6]
Melting Point A broad or depressed melting point compared to the literature value (approx. 141°C, dec.) indicates impurities.[7][8]
  • Purification via Recrystallization: This is the most effective method for purifying the crude product.

    • Step 1: Choose a Solvent System: A common choice is a mixed solvent system, such as ethanol/water or isopropanol/water. The goal is to find a system where the product is soluble at high temperatures but sparingly soluble at low temperatures.

    • Step 2: Dissolution: Dissolve the crude solid in a minimum amount of the hot solvent mixture. If discoloration is significant, you can add a small amount of activated charcoal and hot-filter the solution to remove colored impurities.

    • Step 3: Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation. Slow cooling is critical for forming pure, well-defined crystals.

    • Step 4: Isolation: Collect the crystals by vacuum filtration. Wash the crystals sparingly with a small amount of ice-cold solvent (e.g., ethanol or diethyl ether) to remove any residual soluble impurities.[1]

    • Step 5: Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Frequently Asked Questions (FAQs)

Q: What is the most reliable starting material for this synthesis?

A: For lab-scale synthesis, 2-(pyridin-4-yl)acetonitrile is the most direct and widely cited precursor, as its hydrolysis is a relatively straightforward and high-yielding reaction.[1] While synthesis from 4-picoline (4-methylpyridine) via oxidation is possible, it can involve harsher reagents (like potassium permanganate) and may lead to over-oxidation or other side products, making purification more complex.[2][9]

Q: How can I monitor the reaction progress?

A: Thin-Layer Chromatography (TLC) is the most convenient method. Use a mobile phase like ethyl acetate/hexane or dichloromethane/methanol. The carboxylic acid product is highly polar and will typically have a very low Rf value, often remaining at the baseline. The disappearance of the starting nitrile spot indicates the reaction is proceeding. For more quantitative analysis, taking aliquots for HPLC analysis is the preferred method.[5]

Q: How do I convert this compound back to the free base (zwitterion)?

A: Neutralizing the hydrochloride salt to obtain the free 4-Pyridineacetic acid can be challenging due to its high water solubility.[4]

  • Base Neutralization: A common method is to suspend the hydrochloride salt in a solvent like ethanol and add a base such as potassium hydroxide in ethanol.[10] The resulting potassium chloride (KCl) precipitate can be filtered off, and the ethanol filtrate can be concentrated to yield the free acid.[10]

  • Ion-Exchange Resin: For a cleaner conversion, an anion-exchange resin can be used to remove the chloride ions.

  • Thermal Decomposition: It may be possible to gently heat the hydrochloride salt under vacuum to drive off HCl gas, but this requires careful temperature control to avoid decarboxylation of the product. Thermogravimetric analysis (TGA) would be useful to determine the appropriate temperature.[4]

Q: What are the primary safety considerations?

A:

  • Corrosives: The synthesis involves strong bases (KOH/NaOH) and strong acids (HCl). Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Heating: The reaction is typically heated for several hours. Ensure stable heating using a heating mantle and a condenser to prevent solvent loss.

  • Nitrile Handling: The starting material, 2-(pyridin-4-yl)acetonitrile, is a nitrile. While not as acutely toxic as inorganic cyanides, it should be handled with care in a well-ventilated fume hood.

References

Technical Support Center: Optimizing Reaction Conditions for 4-Pyridineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Pyridineacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for common synthetic transformations involving this versatile building block. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to optimize your reaction conditions for maximal yield and purity.

Understanding the Reagent: The Dual Nature of this compound

This compound is a bifunctional molecule with both a carboxylic acid and a pyridine ring. The pyridine nitrogen is basic and, in this salt form, is protonated as the pyridinium chloride. This dual-functionality is the key to understanding its reactivity and potential challenges in synthesis.

The two key acidic protons in this molecule have distinct pKa values that govern its behavior in solution:

Protonated GroupApproximate pKaSignificance
Carboxylic Acid (-COOH)~4.5[1]This proton is the more acidic of the two and will be the primary site of deprotonation when a base is added.
Pyridinium (Py-H+)~5.23[2][3][4]Close in acidity to the carboxylic acid, this proton requires a sufficient amount of base to be removed, liberating the neutral pyridine ring.

This proximity in pKa values means that careful selection of the base and stoichiometry is crucial to control which part of the molecule reacts.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments with this compound.

Issue 1: Low Yield in Esterification or Amidation Reactions

Symptoms: Your reaction stalls, and you observe a significant amount of unreacted starting material.

Root Cause Analysis: The most common reason for low yield is incomplete neutralization of the hydrochloride salt and/or insufficient activation of the carboxylic acid. Both the pyridinium cation and the carboxylic acid need to be addressed. The pyridinium form is deactivating and can interfere with the reaction. For amidation, the amine nucleophile can be protonated by the acidic starting material, rendering it non-nucleophilic.

Solutions:

  • Base Selection and Stoichiometry:

    • For Esterification (Fischer-type): While strong acid catalysis is used, the initial presence of the hydrochloride can be overcome by using a large excess of the alcohol as the solvent, which drives the equilibrium forward.[5][6]

    • For Amidation and other coupling reactions: A non-nucleophilic organic base is essential.

      • Use at least two equivalents of a suitable base. The first equivalent neutralizes the pyridinium hydrochloride, and the second equivalent deprotonates the carboxylic acid to form the carboxylate, or scavenges the acid produced by the coupling agent.

      • Recommended Bases: Triethylamine (TEA), Diisopropylethylamine (DIPEA or Hünig's base), or N-methylmorpholine (NMM) are excellent choices. Pyridine can also be used as a basic solvent.[7]

  • Carboxylic Acid Activation:

    • For challenging amidations, direct coupling may be inefficient. Consider converting the carboxylic acid to a more reactive intermediate.

      • Acid Chloride Formation: React this compound with thionyl chloride (SOCl₂) or oxalyl chloride. This is a robust method but requires careful handling of the reagents. The resulting acid chloride is highly reactive towards amines.[7]

      • Peptide Coupling Reagents: Utilize reagents like HATU, HBTU, or EDC with an additive like HOBt. These reagents form highly activated esters in situ, which then readily react with amines.[7]

Issue 2: Difficult Product Purification

Symptoms: Your crude product is an oil or a sticky solid that is difficult to purify by crystallization or column chromatography. You observe salt-like byproducts.

Root Cause Analysis: The basicity of the pyridine ring in your product can lead to salt formation during acidic workups or interaction with silica gel during chromatography. The hydrochloride byproducts from the base (e.g., triethylammonium chloride) can also co-precipitate with your product.

Solutions:

  • Work-up Strategy:

    • Aqueous Wash: After the reaction, perform a basic aqueous wash (e.g., with saturated sodium bicarbonate solution) to remove any unreacted starting material and acidic byproducts. This will ensure your product is in its free base form. Be mindful that highly polar products may have some water solubility. If so, back-extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane.

    • Brine Wash: A final wash with saturated sodium chloride solution (brine) helps to remove residual water from the organic layer.

  • Purification Technique:

    • Column Chromatography:

      • To minimize streaking due to the basic pyridine moiety, consider adding a small amount of a volatile base like triethylamine (e.g., 0.5-1%) to your eluent system.

      • Alternatively, use a less acidic stationary phase like alumina.

    • Crystallization: If your product is a solid, crystallization is an excellent purification method. Experiment with different solvent systems (e.g., ethyl acetate/hexanes, ethanol/water).

    • Distillation: For liquid esters, distillation under reduced pressure can be an effective purification method.[8]

Frequently Asked Questions (FAQs)

Q1: Do I need to freebase the this compound before using it in a reaction?

A: Not necessarily. It is often more convenient to use the hydrochloride salt directly and add a suitable base to the reaction mixture. This in-situ neutralization avoids an extra synthetic step. For reactions requiring at least one equivalent of base (like most amidations), you would simply add an additional equivalent of base to neutralize the hydrochloride.

Q2: What is the best solvent for reactions with this compound?

A: The choice of solvent depends on the specific reaction.

  • Esterification (Fischer): The alcohol reactant is typically used as the solvent.[5]

  • Amidation (with coupling agents): Aprotic polar solvents like Dichloromethane (DCM), Tetrahydrofuran (THF), or N,N-Dimethylformamide (DMF) are commonly used.[7] this compound has good solubility in methanol and dimethyl sulfoxide.[9]

Q3: How can I monitor the progress of my reaction?

A:

  • Thin Layer Chromatography (TLC): TLC is a quick and effective way to monitor the disappearance of the starting material and the appearance of the product. The pyridine ring is UV active, making visualization straightforward.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC is an excellent method. A reverse-phase column (e.g., C18) with a mobile phase of acetonitrile and water with a formic acid or ammonium formate buffer is a good starting point.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Taking a small aliquot from the reaction mixture, removing the solvent, and dissolving it in a suitable deuterated solvent for ¹H NMR analysis can provide a clear picture of the reaction progress.

Q4: My reaction is turning dark. Is this a problem?

A: Pyridine-containing compounds can sometimes lead to colored impurities, especially at elevated temperatures or in the presence of air. While a slight color change may not be problematic, significant darkening could indicate decomposition or side reactions. If this occurs, consider running the reaction at a lower temperature or under an inert atmosphere (e.g., nitrogen or argon).

Experimental Protocols

Protocol 1: Fischer Esterification of this compound to Ethyl 4-Pyridineacetate

This protocol is based on established methods for the esterification of pyridylacetic acids.[5]

Workflow Diagram:

FischerEsterification reagents 4-Pyridineacetic acid HCl Ethanol (anhydrous) Sulfuric Acid (conc.) reflux Reflux for 18 hours reagents->reflux Heat neutralization Cool to 0°C Neutralize with NaOH & Na2CO3 soln. reflux->neutralization Work-up extraction Extract with Ethyl Acetate neutralization->extraction drying Dry over Na2SO4 extraction->drying concentration Concentrate in vacuo drying->concentration product Ethyl 4-pyridineacetate concentration->product

Fischer Esterification Workflow

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve this compound (1 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents, serving as both reactant and solvent).

  • Catalyst Addition: Carefully add concentrated sulfuric acid (e.g., 0.1-0.2 equivalents) to the solution while stirring.

  • Reflux: Heat the reaction mixture to reflux and maintain for 18 hours. The progress of the reaction can be monitored by TLC or HPLC.

  • Work-up:

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly and carefully neutralize the mixture by adding a solution of sodium hydroxide followed by a saturated aqueous solution of sodium carbonate until the pH is ~8-9. Be cautious as this is an exothermic process.

    • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of the reaction mixture).

  • Purification:

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-pyridineacetate.

    • The product can be further purified by vacuum distillation if necessary.

Protocol 2: Amidation of this compound with Benzylamine

This protocol is a general method based on standard peptide coupling techniques.

Workflow Diagram:

Amidation reagents 4-Pyridineacetic acid HCl Benzylamine HATU DIPEA DMF reaction Stir at RT for 2-4 hours reagents->reaction quench Quench with water reaction->quench Work-up extraction Extract with Ethyl Acetate quench->extraction wash Wash with NaHCO3 (aq) & Brine extraction->wash drying Dry over Na2SO4 wash->drying concentration Concentrate in vacuo drying->concentration purification Purify by Column Chromatography concentration->purification product N-benzyl-2-(pyridin-4-yl)acetamide purification->product

Amidation Workflow

Step-by-Step Methodology:

  • Reaction Setup: To a solution of this compound (1 equivalent) in DMF, add DIPEA (2.2 equivalents) and stir for 10 minutes at room temperature.

  • Coupling Agent: Add HATU (1.1 equivalents) and stir for another 15 minutes.

  • Nucleophile Addition: Add benzylamine (1.05 equivalents) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature for 2-4 hours, monitoring by TLC or HPLC until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of the reaction mixture).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes, potentially with 0.5% triethylamine in the eluent to prevent streaking).

References

Technical Support Center: Purification of 4-Pyridineacetic Acid Hydrochloride by Recrystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of 4-Pyridineacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the recrystallization of this compound. Here, we move beyond simple protocols to explain the underlying principles, helping you to optimize your purification process and resolve common experimental challenges.

Introduction to the Purification Challenge

This compound is a valuable intermediate in the pharmaceutical and agrochemical industries.[1] As with any synthetic compound, achieving high purity is critical for downstream applications and regulatory compliance. Recrystallization is a powerful technique for purifying solid compounds, leveraging differences in solubility between the target compound and its impurities at varying temperatures.[2][3]

However, the purification of this compound can present unique challenges. Its high polarity and the presence of both a carboxylic acid and a protonated pyridine ring influence its solubility in complex ways. Furthermore, pyridine-containing compounds can sometimes be difficult to crystallize.[4] This guide will provide a structured approach to successfully navigate these challenges.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for the recrystallization of this compound?

A1: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at lower temperatures. For this compound, its solubility profile indicates that polar solvents are most effective. It is known to be soluble in water, methanol, and dimethyl sulfoxide (DMSO).[1][5]

For practical recrystallization, a mixed solvent system is often optimal. An ethanol/water or isopropanol/water mixture is a highly recommended starting point. This allows for fine-tuning of the solvent polarity to achieve the desired solubility gradient. The process generally involves dissolving the crude product in a minimal amount of the hot alcohol (the "good" solvent) and then slowly adding hot water (the "anti-solvent" or "poor" solvent) until the solution becomes slightly turbid. Subsequent gentle heating to redissolve the solid followed by slow cooling should induce crystallization.

Q2: My compound "oils out" instead of crystallizing. What should I do?

A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of the compound, or if the concentration of the solute is too high, causing it to come out of solution at a temperature above its melting point.

To address this, you can try the following:

  • Increase the solvent volume: Add more of the hot "good" solvent (e.g., ethanol) to the mixture to decrease the overall concentration.

  • Lower the crystallization temperature: By using a larger volume of solvent, crystallization will be induced at a lower temperature, which may be below the melting point of your compound.

  • Change the solvent system: If the issue persists, a different solvent or solvent mixture with a lower boiling point may be necessary.

Q3: I have very low recovery of my purified product. What are the likely causes?

A3: Low recovery can be attributed to several factors:

  • Using too much solvent: An excessive amount of solvent will keep more of your product dissolved in the mother liquor even after cooling. It is crucial to use the minimum amount of hot solvent necessary to fully dissolve the crude material.

  • Cooling the solution too quickly: Rapid cooling can lead to the formation of small, impure crystals and can trap impurities. Slow, undisturbed cooling is essential for growing large, pure crystals.

  • Incomplete precipitation: Ensure the solution has been cooled sufficiently, potentially in an ice bath, to maximize the yield of crystals.

  • The compound has significant solubility in the cold solvent: If your compound is still quite soluble in the chosen solvent system even at low temperatures, you may need to explore alternative solvents where it is less soluble when cold.

Q4: What are the common impurities I should be trying to remove?

A4: The impurities present will largely depend on the synthetic route used. A common method for synthesizing this compound is through the hydrolysis of 2-(pyridin-4-yl)acetonitrile.[1] Potential impurities from this process could include:

  • Unreacted starting material: 2-(pyridin-4-yl)acetonitrile.[6][7]

  • By-products of hydrolysis: Such as the corresponding amide intermediate.

  • Inorganic salts: From the reagents used in the synthesis and pH adjustment steps.

Recrystallization is generally effective at removing small amounts of these types of impurities.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the recrystallization of this compound.

Problem Potential Cause(s) Recommended Solution(s)
No crystals form upon cooling. 1. Too much solvent was used.2. The solution is supersaturated.1. Reheat the solution and boil off some of the solvent to increase the concentration. Then, allow it to cool slowly again.2. Induce crystallization by scratching the inside of the flask with a glass rod at the surface of the liquid or by adding a seed crystal of pure this compound.
Crystals form too quickly. 1. The solution is too concentrated.2. The solution was cooled too rapidly.1. Add a small amount of additional hot solvent to the heated solution to slightly decrease the concentration.2. Ensure the solution cools slowly and without disturbance. Insulate the flask to slow the cooling rate.
The purified product is still colored. 1. Colored impurities are present and co-precipitate.1. After dissolving the crude product in the hot solvent, add a small amount of activated charcoal (about 1-2% by weight of your compound). Boil the solution for a few minutes, and then perform a hot filtration to remove the charcoal before allowing the solution to cool.[8]
The melting point of the purified product is not sharp or is lower than the literature value. 1. The product is not yet pure.2. The product is not completely dry.1. Repeat the recrystallization process. A second recrystallization can often significantly improve purity.2. Ensure the crystals are thoroughly dried under vacuum to remove any residual solvent.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The optimal solvent ratios and volumes may need to be adjusted based on the purity of your starting material.

Materials:

  • Crude this compound

  • Ethanol (or Isopropanol)

  • Deionized water

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Buchner funnel and filter flask

  • Filter paper

Procedure:

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or isopropanol) and heat the mixture to boiling while stirring until the solid dissolves completely.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them.

  • Addition of Anti-solvent: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes faintly cloudy.

  • Clarification: Add a few more drops of hot ethanol (or isopropanol) until the solution becomes clear again.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature without disturbance. For maximum yield, you can then place the flask in an ice bath.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common recrystallization problems.

G start Start Recrystallization dissolve Dissolve Crude Product in Minimal Hot Solvent start->dissolve cool Cool Solution Slowly dissolve->cool oiling_out Does the Compound Oil Out? cool->oiling_out crystals_form Do Crystals Form? check_purity Check Purity (e.g., Melting Point) crystals_form->check_purity Yes induce_crystallization Induce Crystallization (Scratch/Seed) crystals_form->induce_crystallization No oiling_out->crystals_form No add_solvent Add More 'Good' Solvent oiling_out->add_solvent Yes pure Is the Product Pure? check_purity->pure end_success Purification Successful pure->end_success Yes rerun Repeat Recrystallization pure->rerun No end_fail Re-evaluate Protocol induce_crystallization->crystals_form reduce_solvent Reduce Solvent Volume induce_crystallization->reduce_solvent Still No Crystals reduce_solvent->cool add_solvent->cool rerun->dissolve rerun->end_fail Purity Still Low

Caption: Troubleshooting workflow for the recrystallization of this compound.

References

Technical Support Center: Synthesis of 4-Pyridineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Pyridineacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important chemical intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to ensure the integrity and success of your experiments.

Introduction to Synthetic Routes

The synthesis of this compound is primarily achieved through two common routes: the hydrolysis of 2-(pyridin-4-yl)acetonitrile and the oxidation of 4-methylpyridine (4-picoline). While seemingly straightforward, both pathways are susceptible to side reactions that can impact yield and purity. This guide will dissect these potential issues and provide actionable solutions.

A general overview of the synthetic pathways is illustrated below:

Synthesis_Routes cluster_0 Route 1: Nitrile Hydrolysis cluster_1 Route 2: Picoline Oxidation Start1 2-(pyridin-4-yl)acetonitrile Intermediate1 Hydrolysis (Acid or Base Catalyzed) Start1->Intermediate1 Product This compound Intermediate1->Product Start2 4-Picoline Intermediate2 Oxidation Start2->Intermediate2 Intermediate2->Product

Caption: Common synthetic routes to this compound.

Troubleshooting Guide: Side Reactions and Solutions

This section addresses specific problems you may encounter during the synthesis, their probable causes, and detailed protocols for resolution.

Problem 1: Presence of an Amide Impurity in the Final Product (Nitrile Hydrolysis Route)

Symptom: You observe a significant impurity in your final product with a molecular weight corresponding to 2-(pyridin-4-yl)acetamide. This is often detected by techniques like HPLC or Mass Spectrometry.

Cause: Incomplete Hydrolysis of the Nitrile

The hydrolysis of a nitrile to a carboxylic acid proceeds through an amide intermediate.[1] Under basic conditions, if the reaction is not driven to completion, the amide can be isolated as the major product.[1] Milder reaction conditions, such as lower temperatures or shorter reaction times, favor the formation of the amide.

Solution: Driving the Hydrolysis to Completion

To ensure complete conversion of the nitrile to the carboxylic acid, harsher reaction conditions are necessary. This involves increasing the reaction temperature and/or prolonging the reaction time.

Optimized Experimental Protocol for Complete Hydrolysis:

ParameterRecommended ConditionRationale
Base Excess solid KOH or NaOHA strong base is required to facilitate the hydrolysis.
Solvent Mixture of ethanol and water (1:1)The solvent system ensures the solubility of both the organic starting material and the inorganic base.
Temperature 90-100°C (Reflux)Elevated temperature is crucial to overcome the activation energy for the hydrolysis of the stable amide intermediate.
Reaction Time Several hours (monitor by TLC or HPLC)The reaction should be monitored until the starting nitrile and the intermediate amide are no longer detectable.

Troubleshooting Workflow for Amide Impurity:

Amide_Impurity_Workflow Start Amide impurity detected Check_Conditions Review reaction conditions: - Temperature - Time - Base concentration Start->Check_Conditions Increase_Severity Increase reaction temperature to reflux and/or prolong reaction time Check_Conditions->Increase_Severity Monitor Monitor reaction progress by HPLC/TLC Increase_Severity->Monitor Purify If amide persists, purify by recrystallization Monitor->Purify Incomplete conversion End Pure this compound Monitor->End Complete conversion Purify->End

Caption: Troubleshooting workflow for eliminating amide impurity.

Purification Strategy: Recrystallization

If the amide impurity is still present after optimizing the reaction conditions, recrystallization can be an effective purification method. Due to the difference in polarity and hydrogen bonding capabilities between the carboxylic acid hydrochloride and the amide, a suitable solvent system can be found to selectively crystallize the desired product. A common approach is to use an alcohol-ether solvent system.

Step-by-Step Recrystallization Protocol:

  • Dissolve the crude product in a minimal amount of hot ethanol.

  • If the solution is colored, treat it with a small amount of activated charcoal and perform a hot gravity filtration.

  • Slowly add diethyl ether to the hot solution until a slight turbidity persists.

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Problem 2: Low Yield and Presence of Pyridine Impurity (Both Routes)

Symptom: The overall yield of this compound is significantly lower than expected, and you detect the presence of 4-picoline or pyridine in your crude product by GC-MS or NMR.

Cause: Decarboxylation

4-Pyridineacetic acid is susceptible to decarboxylation, especially at elevated temperatures, to form 4-picoline.[2] This is a common issue in both synthetic routes if the reaction or work-up involves prolonged heating. The melting point of this compound is noted with decomposition, suggesting thermal instability.

Solution: Temperature Control

Careful control of temperature throughout the synthesis and purification is critical to minimize decarboxylation.

Key Considerations for Minimizing Decarboxylation:

  • Reaction Temperature: While the hydrolysis of the nitrile requires heat, avoid unnecessarily high temperatures or prolonged reflux times once the reaction is complete.

  • Work-up: During the acidification and concentration steps, use a rotary evaporator at a reduced pressure and a moderate bath temperature (typically not exceeding 50-60°C).

  • Drying: Dry the final product under vacuum at a mild temperature.

Decarboxylation Pathway:

Decarboxylation Reactant 4-Pyridineacetic acid Product 4-Picoline + CO2 Reactant->Product Δ (Heat)

Caption: Thermal decarboxylation of 4-Pyridineacetic acid.

Problem 3: Presence of Aldehyde Impurity (Picoline Oxidation Route)

Symptom: Your product is contaminated with 4-pyridinealdehyde, which can be identified by spectroscopic methods.

Cause: Incomplete Oxidation

The oxidation of 4-picoline to 4-pyridineacetic acid proceeds through 4-pyridinealdehyde as an intermediate. If the oxidizing agent is not strong enough or is used in a stoichiometric deficiency, or if the reaction time is insufficient, the reaction may stall at the aldehyde stage.

Solution: Optimizing Oxidation Conditions

To ensure complete oxidation to the carboxylic acid, the choice of oxidizing agent and reaction conditions is crucial.

Common Oxidizing Agents and Conditions for Picoline Oxidation:

Oxidizing AgentTypical ConditionsPotential Byproducts
Nitric Acid High temperature (230–270 °C) and pressure (6–8 MPa) are often used in industrial settings.[2]Nitrogen oxides, over-oxidation to CO2.
Potassium Permanganate Aqueous solution, often under basic conditions.Manganese dioxide.
Vapor-Phase Oxidation V-Ti-O catalysts at high temperatures (e.g., 310°C).[3]4-Pyridinealdehyde, CO2.[3]

For laboratory-scale synthesis, liquid-phase oxidation with agents like KMnO4 or nitric acid is more common. It is essential to use a sufficient excess of the oxidizing agent and to monitor the reaction to completion.

Frequently Asked Questions (FAQs)

Q1: What is the best way to monitor the progress of the nitrile hydrolysis?

A1: The most effective way to monitor the reaction is by High-Performance Liquid Chromatography (HPLC). An isocratic method using a C18 column with a mobile phase of acetonitrile and a buffered aqueous solution (e.g., with formic acid or ammonium formate) can effectively separate the starting nitrile, the intermediate amide, and the final carboxylic acid product.[4][5] Thin-Layer Chromatography (TLC) can also be used as a quicker, qualitative method.

Q2: How can I remove the hydrochloride salt to obtain the free base, 4-pyridineacetic acid?

A2: To obtain the free base, the hydrochloride salt can be neutralized with a suitable base. However, as 4-pyridineacetic acid is soluble in water, simple extraction with an organic solvent after neutralization can lead to significant product loss.[6] One suggested method is to use an organic base and purify by column chromatography.[6] Another approach is the use of an ion-exchange resin.

Q3: What are the expected spectroscopic data for this compound?

A3: You can confirm the identity of your product using various spectroscopic techniques. Key expected data includes:

  • Molecular Weight: 173.60 g/mol [7]

  • Molecular Formula: C₇H₈ClNO₂[7]

  • Appearance: White to off-white solid powder.[8]

Q4: Are there any specific safety precautions I should take during this synthesis?

A4: Yes, standard laboratory safety precautions should always be followed. Specifically:

  • Handle strong acids and bases with care in a fume hood.

  • The starting material, 2-(pyridin-4-yl)acetonitrile, and the intermediate amide may be toxic. Avoid inhalation and skin contact.

  • When running reactions at elevated temperatures, use appropriate glassware and heating mantles.

  • For oxidation reactions, be aware of the potential for exothermic reactions and take appropriate cooling measures.

Analytical Methods for Quality Control

To ensure the purity of your synthesized this compound, the following analytical method is recommended:

High-Performance Liquid Chromatography (HPLC)

  • Column: A reverse-phase C18 column (e.g., 250 x 4.6mm, 5µm) is suitable for separating the polar components of the reaction mixture.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile and a buffered aqueous phase (e.g., 0.05% formic acid in water) is typically effective.[4]

  • Detection: UV detection at a wavelength of around 270 nm is appropriate for the pyridine ring system.[4]

  • Expected Elution Order: Typically, the more polar carboxylic acid will elute earlier than the less polar amide and nitrile starting material.

References

Technical Support Center: Stability of 4-Pyridineacetic Acid Hydrochloride in Aqueous Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 4-Pyridineacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for experiments involving aqueous solutions of this compound. Here, we will explore the critical aspects of its stability, offering practical advice in a question-and-answer format to ensure the integrity and success of your research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in aqueous solution a concern?

This compound is a water-soluble organic compound consisting of a pyridine ring substituted with an acetic acid group at the 4-position, supplied as a hydrochloride salt.[1] Its aqueous stability is a primary concern because degradation can lead to the formation of impurities, a decrease in the active concentration of the intended molecule, and potentially confounding experimental results. Understanding its stability profile is crucial for preparing and storing solutions, developing analytical methods, and ensuring the reliability of biological or chemical assays.

Q2: What are the potential degradation pathways for this compound in an aqueous solution?

While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer potential routes based on the chemical structure, which features a pyridine ring and a carboxylic acid moiety. The primary points of susceptibility are:

  • Hydrolysis: The carboxylic acid group is generally stable, but under extreme pH and temperature conditions, reactions involving this group or the pyridine ring could occur.

  • Oxidation: The pyridine ring can be susceptible to oxidation, potentially leading to the formation of N-oxides or ring-opened products.

  • Photodegradation: Aromatic systems, including pyridine derivatives, can be sensitive to light, which may induce photochemical reactions.[2]

  • Decarboxylation: While less common for this structure under typical experimental conditions, decarboxylation (loss of CO2) can be induced by heat, particularly in the presence of certain catalysts. Studies on other pyridinecarboxylic acids have shown that the position of the carboxyl group influences the ease of decarboxylation.[3]

A proposed general degradation pathway is illustrated below. It is important to note that this is a predictive model, and the actual degradation products should be identified through experimental analysis.

cluster_conditions Stress Conditions This compound This compound Degradation Products Degradation Products This compound->Degradation Products Degradation Hydrolysis (Acid/Base) Hydrolysis (Acid/Base) Hydrolysis (Acid/Base)->Degradation Products Oxidation (e.g., H2O2) Oxidation (e.g., H2O2) Oxidation (e.g., H2O2)->Degradation Products Photolysis (UV/Vis Light) Photolysis (UV/Vis Light) Photolysis (UV/Vis Light)->Degradation Products Thermal Stress (Heat) Thermal Stress (Heat) Thermal Stress (Heat)->Degradation Products

Caption: Potential Degradation Pathways for this compound.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Issue 1: Variability in experimental results over time.
  • Possible Cause: Degradation of this compound in your stock or working solutions.

  • Troubleshooting Steps:

    • Prepare Fresh Solutions: Always prepare fresh aqueous solutions of this compound for each experiment to minimize the impact of potential degradation.

    • Control pH: The stability of compounds with ionizable groups is often pH-dependent.[4] Maintain a consistent pH for your solutions using a suitable buffer system. The optimal pH for stability should be determined experimentally.

    • Protect from Light: Store solutions in amber vials or wrap containers in aluminum foil to prevent photodegradation.

    • Control Temperature: Store stock solutions at a low temperature (e.g., 2-8 °C) to slow down potential degradation reactions. For long-term storage, consider aliquoting and freezing at -20 °C or below. However, perform freeze-thaw stability studies to ensure the compound is stable under these conditions.

Issue 2: Appearance of unknown peaks in HPLC analysis.
  • Possible Cause: Formation of degradation products.

  • Troubleshooting Steps:

    • Conduct a Forced Degradation Study: Intentionally degrade a sample of this compound under various stress conditions (acidic, basic, oxidative, thermal, and photolytic) to generate potential degradation products.[5] This will help in identifying the unknown peaks in your experimental samples.

    • Develop a Stability-Indicating HPLC Method: Your analytical method must be able to separate the parent compound from all potential degradation products. An example of an HPLC method for pyridylacetic acids can be a starting point, but it must be validated for its stability-indicating properties.[6]

    • Use a Peak Purity Analysis: Employ a photodiode array (PDA) detector to assess the purity of your this compound peak. This can help determine if any degradation products are co-eluting.

start Unknown Peak in HPLC forced_degradation Perform Forced Degradation Study (Acid, Base, H2O2, Heat, Light) start->forced_degradation analyze_degraded Analyze Degraded Samples by HPLC-PDA forced_degradation->analyze_degraded compare_rt Compare Retention Times of Unknown Peak and Degradation Products analyze_degraded->compare_rt match Match Found? compare_rt->match identify_product Tentatively Identify Degradation Product match->identify_product Yes no_match Investigate Other Sources (e.g., Contamination, Excipient Interaction) match->no_match No

Caption: Troubleshooting workflow for identifying unknown HPLC peaks.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution of this compound
  • Materials:

    • This compound (solid)

    • High-purity water (e.g., Milli-Q or equivalent)

    • Calibrated analytical balance

    • Volumetric flask (Class A)

    • Spatula

    • Magnetic stirrer and stir bar (optional)

  • Procedure:

    • Accurately weigh the desired amount of this compound using an analytical balance.

    • Transfer the solid to a volumetric flask of the appropriate size.

    • Add a portion of high-purity water to the flask (approximately 50-70% of the final volume).

    • Gently swirl the flask or use a magnetic stirrer to dissolve the solid completely.

    • Once dissolved, add high-purity water to the calibration mark of the volumetric flask.

    • Stopper the flask and invert it several times to ensure a homogeneous solution.

    • Transfer the solution to a clean, labeled, and light-protected storage container. Store at the recommended temperature.

Protocol 2: General Forced Degradation Study

This protocol outlines a general procedure to assess the stability of this compound. The conditions may need to be adjusted based on the observed stability.

  • Materials:

    • Stock solution of this compound (e.g., 1 mg/mL in water)

    • Hydrochloric acid (HCl), 0.1 M and 1 M

    • Sodium hydroxide (NaOH), 0.1 M and 1 M

    • Hydrogen peroxide (H₂O₂), 3%

    • High-purity water

    • pH meter

    • Heating block or oven

    • Photostability chamber

    • HPLC vials

  • Procedure:

    • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M HCl. Prepare a separate sample with 1 M HCl. Store at room temperature and an elevated temperature (e.g., 60 °C).

    • Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M NaOH. Prepare a separate sample with 1 M NaOH. Store at room temperature. Note: Base-catalyzed reactions are often faster.

    • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3% H₂O₂. Store at room temperature, protected from light.

    • Thermal Degradation: Place an aliquot of the stock solution in a heating block or oven at an elevated temperature (e.g., 70 °C).

    • Photolytic Degradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in foil to protect it from light.

    • Control Sample: Keep an aliquot of the stock solution at room temperature and protected from light.

    • Analysis: At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each stress condition, neutralize the acidic and basic samples if necessary, and analyze by a validated stability-indicating HPLC method.

Data Summary

The following table provides a template for summarizing the results of a forced degradation study.

Stress ConditionTemperatureDuration% Degradation of this compoundNumber of Degradation Products
0.1 M HClRoom Temp24 hRecord DataRecord Data
1 M HCl60 °C8 hRecord DataRecord Data
0.1 M NaOHRoom Temp8 hRecord DataRecord Data
3% H₂O₂Room Temp24 hRecord DataRecord Data
Heat70 °C24 hRecord DataRecord Data
LightPhotostability ChamberPer ICH Q1BRecord DataRecord Data

References

How to remove HCl from 4-Pyridineacetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Pyridineacetic acid and its derivatives. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for common experimental challenges. As Senior Application Scientists, we combine our expertise with established scientific principles to help you navigate the intricacies of handling this versatile compound.

Frequently Asked Questions (FAQs)

Q1: I have 4-Pyridineacetic acid hydrochloride. How can I remove the hydrochloride to get the free base?

This is a common and critical question, as the presence of the hydrochloride salt can significantly impact the reactivity, solubility, and overall utility of the molecule in subsequent synthetic steps. The fundamental principle for removing the HCl is to neutralize the acidic hydrochloride and isolate the resulting free base of 4-Pyridineacetic acid.

We will explore three primary methods to achieve this, each with its own advantages and considerations:

  • Neutralization and Precipitation/Extraction: The most common and often most practical approach.

  • Ion-Exchange Chromatography: A high-purity method suitable for smaller scales or when stringent purity is required.

  • Thermal Decomposition: A less common, solvent-free approach that requires careful temperature control.

Method 1: Neutralization and Precipitation/Extraction

This method involves adding a base to a solution of this compound to neutralize the hydrochloric acid, leading to the formation of the free base, which can then be isolated.

Why does this work? The Chemistry Behind Neutralization

4-Pyridineacetic acid is a zwitterionic compound, meaning it has both an acidic functional group (the carboxylic acid) and a basic functional group (the pyridine nitrogen). In the hydrochloride salt form, the pyridine nitrogen is protonated. By adding a base, we deprotonate the pyridinium ion, and by carefully adjusting the pH, we can reach the isoelectric point (pI) of the molecule, where its net charge is zero, and its solubility in water is at a minimum, facilitating its precipitation.

Q2: Which base should I choose for the neutralization?

The choice of base is critical for a successful and clean conversion. You have two main options: an inorganic base or an organic base.

Base Type Examples Advantages Disadvantages
Inorganic Sodium Bicarbonate (NaHCO₃), Sodium Carbonate (Na₂CO₃)Inexpensive, reaction byproducts are easily removed (CO₂, water, NaCl).Can be challenging to precisely control the final pH.
Organic Triethylamine (TEA), PyridineSoluble in organic solvents, which can be useful for certain reaction setups.Can be more difficult to remove from the final product; often requires extraction.[1][2][3][4][5]

For most applications, we recommend starting with a weak inorganic base like sodium bicarbonate. It is effective, and the resulting sodium chloride byproduct is highly soluble in water, simplifying the isolation of the precipitated 4-Pyridineacetic acid.

Q3: I'm ready to perform the neutralization. Can you provide a step-by-step protocol?

Absolutely. Here is a detailed protocol for the neutralization of this compound using sodium bicarbonate.

Experimental Protocol: Neutralization with Sodium Bicarbonate

Materials:

  • This compound[6][7][8][9]

  • Deionized water

  • Sodium bicarbonate (NaHCO₃)[10][11][12][13][14]

  • pH meter or pH paper

  • Stir plate and stir bar

  • Beaker or flask

  • Ice bath

  • Büchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Dissolution: Dissolve the this compound in a minimal amount of deionized water at room temperature.

  • Cooling: Cool the solution in an ice bath. This will help to control the reaction temperature and promote crystallization later.

  • Neutralization: Slowly add a saturated solution of sodium bicarbonate dropwise while stirring and monitoring the pH. You will observe effervescence as carbon dioxide is released. Continue adding the base until the pH of the solution is approximately 4-5.

  • Precipitation: As you approach the isoelectric point, the 4-Pyridineacetic acid free base will begin to precipitate out of the solution as a white solid.

  • Crystallization: Allow the mixture to stir in the ice bath for an additional 30-60 minutes to ensure complete precipitation.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the solid with a small amount of cold deionized water to remove any remaining sodium chloride.

  • Drying: Dry the purified 4-Pyridineacetic acid under vacuum.

Workflow for Neutralization and Precipitation

cluster_0 Preparation cluster_1 Neutralization cluster_2 Isolation A Dissolve 4-Pyridineacetic acid HCl in water B Cool solution in an ice bath A->B C Slowly add NaHCO3 solution B->C D Monitor pH to ~4-5 C->D Observe effervescence E Precipitate forms D->E F Vacuum filter to collect solid E->F G Wash with cold water F->G H Dry under vacuum G->H I I H->I Pure 4-Pyridineacetic acid cluster_0 Preparation cluster_1 Separation cluster_2 Isolation A Pack and regenerate anion exchange resin with NaOH B Equilibrate column with deionized water A->B C Load aqueous solution of 4-Pyridineacetic acid HCl B->C D Elute with deionized water C->D Cl- binds to resin E Collect fractions containing product D->E F Combine fractions and remove water E->F G G F->G Pure 4-Pyridineacetic acid

References

Technical Support Center: 4-Pyridineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Pyridineacetic acid hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of its stability and degradation. As an essential intermediate in pharmaceutical chemistry, understanding its degradation pathways is critical for ensuring the integrity of your research and the quality of synthesized molecules.[1] This guide provides field-proven insights and troubleshooting solutions based on established principles of chemical stability.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding the stability and handling of this compound.

Q1: What are the core chemical properties of this compound that influence its stability?

A1: this compound is a white to off-white crystalline solid, soluble in water and some organic solvents like methanol and DMSO.[1] Its structure contains two key functional groups that dictate its reactivity: a carboxylic acid and a pyridinium ion. The pyridinium moiety is the result of the basic nitrogen atom of the pyridine ring being protonated by hydrochloric acid. This dual functionality makes the molecule susceptible to degradation under various environmental conditions, particularly changes in pH, exposure to light, and elevated temperatures.

Q2: What are the primary degradation pathways for this compound?

A2: Based on its chemical structure and general knowledge of similar pharmaceutical compounds, this compound is susceptible to four main degradation pathways: hydrolysis, oxidation, photolysis, and thermal degradation.[2][3]

  • Hydrolysis: The compound can undergo both acid- and base-catalyzed hydrolysis. While the core structure is relatively stable, extreme pH conditions can promote reactions, especially if other reactive functional groups are present in downstream synthesis products.

  • Oxidation: The pyridine ring, while aromatic, can be susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives, especially in the presence of oxidizing agents or under photolytic conditions.[4]

  • Photolysis: Exposure to UV or even ambient light can provide the energy needed to initiate degradation, often through free-radical mechanisms.[5] This is a critical consideration for sample storage and handling.

  • Thermal Degradation: Like most organic molecules, elevated temperatures can induce decomposition. For this compound, this could involve decarboxylation (loss of CO2) from the acetic acid side chain. Some research suggests that the hydrochloride salt can be thermally decomposed to remove HCl gas.[6]

Q3: Why is a forced degradation study necessary for this compound?

A3: A forced degradation, or stress testing, study is a regulatory requirement and a fundamental part of drug development.[3][7] By intentionally exposing the compound to harsh conditions (high/low pH, oxidation, heat, light), we can achieve several key objectives:

  • Identify Potential Degradants: It helps in the rapid identification of degradation products that could form during manufacturing, storage, or administration.[5]

  • Elucidate Degradation Pathways: The results provide mechanistic insights into how the molecule degrades, allowing for the development of stable formulations and appropriate storage conditions.[5]

  • Develop Stability-Indicating Methods: It is essential for developing and validating analytical methods, such as HPLC, that can accurately separate the parent compound from all potential impurities and degradants.[5][8]

Below is a conceptual diagram illustrating the potential degradation pathways.

A 4-Pyridineacetic Acid Hydrochloride B Hydrolysis (Acidic/Basic Conditions) A->B C Oxidation (e.g., H2O2) A->C D Photolysis (UV/Visible Light) A->D E Thermal Degradation (Heat) A->E F Hydroxylated Pyridine Ring (Oxidative Product) C->F G Pyridine-N-Oxide Derivatives (Oxidative Product) C->G I Ring-Opened Products (Photolytic/Oxidative Stress) D->I H Decarboxylation Products (e.g., 4-Methylpyridine) E->H

Caption: Potential degradation pathways for this compound.

Troubleshooting Guide

This section is formatted to directly address specific issues you may encounter during your experiments.

Q4: I'm observing a new, unidentified peak in my HPLC chromatogram after my sample solution was left on the bench. What is the likely cause?

A4: This is a common issue often attributable to either photodegradation or oxidation .

  • Causality: Ambient laboratory light contains UV wavelengths sufficient to induce photolytic degradation over time.[5] Additionally, dissolved oxygen in your solvent can act as an oxidizing agent.

  • Troubleshooting Steps:

    • Protect from Light: Immediately switch to using amber vials or wrap your glassware in aluminum foil to block light.

    • De-gas Solvents: Before preparing your solutions, sparge your mobile phase and sample diluent with an inert gas like helium or nitrogen to remove dissolved oxygen.

    • Control Experiment: Prepare a fresh sample, protecting it from light and using de-gassed solvents, and analyze it immediately. Prepare another sample, leave it on the bench under the same previous conditions, and analyze it after a few hours. A comparison of the chromatograms will confirm if photodegradation or oxidation is the cause.

Q5: My assay values are consistently low when analyzing samples subjected to basic conditions (pH > 8). What's happening?

A5: You are likely observing base-catalyzed hydrolysis or degradation. The pyridine ring and adjacent structures can be susceptible to nucleophilic attack under basic conditions.

  • Causality: At higher pH, the pyridinium ion is deprotonated, and the molecule becomes more electron-rich, which can alter its stability profile and potentially open pathways for base-mediated degradation.

  • Troubleshooting Steps:

    • pH Mapping: If your experimental conditions permit, perform a pH stability profile. Prepare solutions in a series of buffers (e.g., from pH 2 to pH 10), store them under controlled conditions, and analyze them at various time points. This will help you identify the pH range of maximum stability.

    • Minimize Exposure Time: If basic conditions are unavoidable for a reaction or formulation, minimize the exposure time and temperature. Neutralize the sample to a more stable pH as soon as possible post-reaction.

    • Method Validation: Ensure your analytical method is capable of separating the parent peak from any basic degradants. A forced degradation study under basic conditions (e.g., using 0.1 M NaOH) is crucial to confirm this.[7][8]

Q6: How do I design and execute a standard forced degradation study for this compound?

A6: A systematic approach is crucial. The goal is to achieve 5-20% degradation of the active ingredient to ensure that the stability-indicating method is challenged appropriately.[7] The following table provides a robust starting protocol.

Stress ConditionReagent/ConditionTypical ProtocolRationale & Expert Insight
Acid Hydrolysis 0.1 M to 1 M HClDissolve the compound in the acid solution. Heat at 60-80°C for several hours.[8] Withdraw samples at timed intervals. Neutralize with NaOH before analysis.The hydrochloride salt is already acidic. Using a stronger acid and heat accelerates the hydrolysis of any susceptible bonds.
Base Hydrolysis 0.1 M to 1 M NaOHDissolve the compound in the base solution. Keep at room temperature or heat gently (e.g., 40-60°C) for several hours.[8] Withdraw samples and neutralize with HCl.This tests for susceptibility to nucleophilic attack and base-catalyzed degradation. The reaction is often faster than acid hydrolysis.
Oxidation 3-30% H₂O₂Dissolve the compound in a solution of H₂O₂. Keep at room temperature for up to 24 hours.[8] Protect from light to prevent photo-initiated oxidation.This simulates oxidative stress. The pyridine nitrogen is a potential site for N-oxide formation.
Thermal Degradation 60-80°C (Dry Heat)Store the solid powder in a calibrated oven.[8] Sample periodically. For solutions, heat the sample in a sealed vial.Evaluates the intrinsic thermal stability of the molecule. Decarboxylation is a potential pathway to investigate.
Photolytic Degradation ICH Q1B Option 2Expose the solid or solution to a light source providing ≥1.2 million lux-hours and ≥200 watt-hours/m² of UV-A light.[5] Use a control sample wrapped in foil.This is the regulatory standard to assess photosensitivity and is critical for determining packaging and storage requirements.

Below is a workflow diagram for conducting a forced degradation study.

cluster_stress Apply Stress Conditions A Prepare Stock Solution of 4-Pyridineacetic Acid HCl B Acid Hydrolysis (HCl, Heat) A->B C Base Hydrolysis (NaOH, Heat) A->C D Oxidation (H2O2, RT) A->D E Thermal (Dry Heat/Solution) A->E F Photolytic (ICH Light Chamber) A->F G Sample at Time Intervals & Neutralize (if applicable) B->G C->G D->G E->G F->G H Dilute to Target Concentration G->H I Analyze via Validated Stability-Indicating HPLC Method H->I J Data Interpretation: - Identify Degradants - Calculate % Degradation - Assess Peak Purity I->J

Caption: Experimental workflow for a forced degradation study.

References

Technical Support Center: Identifying Impurities in 4-Pyridineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 4-Pyridineacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of impurity identification and control. Here, we address common questions and troubleshooting scenarios encountered during the analysis of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect to find in my this compound sample?

A1: The impurity profile of this compound can vary depending on the synthetic route and storage conditions. However, based on common manufacturing processes, you should be vigilant for the following types of impurities:

  • Positional Isomers: The most common process-related impurities are the other isomers of pyridylacetic acid, namely 2-Pyridylacetic acid hydrochloride and 3-Pyridylacetic acid hydrochloride.[1] These can be challenging to separate due to their similar physicochemical properties.

  • Unreacted Starting Materials: A known synthesis of this compound involves the hydrolysis of 2-(pyridin-4-yl)acetonitrile.[2] Therefore, residual 2-(pyridin-4-yl)acetonitrile may be present in the final product.

  • Intermediates and By-products: Incomplete hydrolysis of the nitrile starting material can lead to the formation of 2-(pyridin-4-yl)acetamide as an intermediate. Other by-products may also be present depending on the specific reaction conditions.

  • Degradation Products: this compound can degrade under certain conditions. Forced degradation studies, which involve exposing the compound to stress conditions like acid, base, heat, oxidation, and light, are crucial for identifying potential degradation products.[3][4][5]

Here is a summary of potential impurities:

Impurity NameStructureOrigin
2-Pyridylacetic acid hydrochlorideIsomerProcess-related
3-Pyridylacetic acid hydrochlorideIsomerProcess-related
2-(pyridin-4-yl)acetonitrileStarting MaterialProcess-related
2-(pyridin-4-yl)acetamideIntermediateProcess-related
4-PicolinePotential Precursor/By-productProcess-related
4-CyanopyridinePotential Precursor/By-productProcess-related
Q2: What are the regulatory guidelines I need to follow for impurity control?

A2: The control of impurities in active pharmaceutical ingredients (APIs) like this compound is governed by several international guidelines. The most important ones to be aware of are:

  • ICH Q3A(R2): Impurities in New Drug Substances: This guideline from the International Council for Harmonisation provides a framework for the identification, qualification, and reporting of impurities.[6][7][8] It establishes thresholds for reporting, identification, and qualification based on the maximum daily dose of the drug substance.

  • USP General Chapter <1086> Impurities in Drug Substances and Drug Products: The United States Pharmacopeia (USP) provides this general chapter which outlines definitions and concepts for controlling impurities in official articles.[9][10][11][12][13]

  • EMA Guidelines: The European Medicines Agency (EMA) also provides scientific guidelines on the control of impurities in drug substances and products, which are generally aligned with the ICH guidelines.[1][3][14][15]

The core principle of these guidelines is that impurities should be controlled to a level that is safe for the intended patient population. This often involves setting specific limits for known impurities and a general limit for unknown impurities.

Troubleshooting Guide: Analytical Challenges

Q3: I am having trouble separating the positional isomers of Pyridineacetic acid hydrochloride by HPLC. What can I do?

A3: Baseline separation of the 2-, 3-, and 4-isomers of Pyridineacetic acid hydrochloride can indeed be challenging. Here are some troubleshooting steps and optimization strategies:

  • Column Selection: The choice of stationary phase is critical. A mixed-mode column, such as one with both reversed-phase and ion-exchange characteristics, can provide enhanced selectivity for these polar, ionizable compounds. A column like the Primesep 200 has been shown to be effective for separating a mixture of pyridylacetic acids and their derivatives.[1]

  • Mobile Phase pH: The pH of the mobile phase will significantly impact the retention and selectivity of these zwitterionic compounds. Experiment with a pH range around the pKa of the pyridine ring (around 5-6) and the carboxylic acid group (around 2-3). A mobile phase containing a formic acid buffer can be a good starting point.[1]

  • Organic Modifier: While acetonitrile is a common choice, trying a different organic modifier like methanol can sometimes alter the selectivity and improve resolution.

  • Gradient Optimization: A shallow gradient can help to resolve closely eluting peaks. Experiment with different gradient slopes and initial/final mobile phase compositions.

  • Temperature: Adjusting the column temperature can also influence selectivity. Try running the analysis at different temperatures (e.g., 25°C, 30°C, 40°C) to see if it improves separation.

Below is a workflow to guide your method development for isomer separation:

Caption: HPLC Method Development for Isomer Separation.

Q4: My peaks for this compound are tailing. What is causing this and how can I fix it?

A4: Peak tailing for pyridine-containing compounds is a common issue in reversed-phase HPLC. It is often caused by secondary interactions between the basic nitrogen of the pyridine ring and acidic silanol groups on the silica-based stationary phase. Here’s how to address it:

  • Use a Modern, High-Purity Silica Column: Newer generation columns are often end-capped to a higher degree, which reduces the number of accessible silanol groups and minimizes tailing.

  • Lower the Mobile Phase pH: Operating at a lower pH (e.g., pH 2.5-3.5) will ensure that the pyridine nitrogen is protonated. This positively charged species is less likely to interact with the silanol groups.

  • Increase Buffer Concentration: A higher buffer concentration can help to mask the residual silanol groups and improve peak shape.

  • Add a Competing Base: A small amount of a competing base, such as triethylamine (TEA), can be added to the mobile phase to preferentially interact with the silanol groups, thereby reducing peak tailing of your analyte. However, be aware that TEA can suppress MS signals if you are using a mass spectrometer for detection.

  • Check for Column Contamination: Peak tailing can also be a sign of a contaminated guard column or analytical column inlet. Try flushing the column or replacing the guard column.

Here is a decision tree for troubleshooting peak tailing:

Peak_Tailing_Troubleshooting Start Peak Tailing Observed CheckColumn Is the column old or contaminated? Start->CheckColumn FlushReplace Flush column or replace guard column CheckColumn->FlushReplace Yes CheckMobilePhase Is mobile phase pH appropriate? CheckColumn->CheckMobilePhase No FlushReplace->CheckMobilePhase LowerpH Lower mobile phase pH (e.g., 2.5-3.5) CheckMobilePhase->LowerpH No GoodPeak Symmetrical Peak Achieved CheckMobilePhase->GoodPeak Yes IncreaseBuffer Increase buffer concentration LowerpH->IncreaseBuffer AddCompetitor Consider adding a competing base (e.g., TEA) IncreaseBuffer->AddCompetitor AddCompetitor->GoodPeak

Caption: Troubleshooting Peak Tailing in HPLC.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Chromatographic System:

    • HPLC with a UV detector or a photodiode array (PDA) detector.

    • Column: Primesep 200, 4.6 x 250 mm, 5 µm, or equivalent mixed-mode column.[1]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Formic acid in Water

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile

  • Gradient Program:

    • Start with a low percentage of Mobile Phase B (e.g., 5%) and hold for a few minutes to ensure retention of the polar analytes.

    • Increase the percentage of Mobile Phase B in a linear gradient to elute the main peak and any less polar impurities. A shallow gradient is recommended for resolving closely related impurities.

    • Include a column wash and re-equilibration step at the end of each run.

  • Detection:

    • UV detection at 270 nm.[1] A PDA detector is recommended to check for peak purity and to identify the UV maxima of any new peaks that appear during forced degradation studies.

  • Forced Degradation Study:

    • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60°C for a specified time. Neutralize before injection.

    • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60°C for a specified time. Neutralize before injection.

    • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature.

    • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose the sample (solid and in solution) to UV and visible light.

Protocol 2: Identification of Impurities by Mass Spectrometry
  • LC-MS System:

    • Couple the outlet of the HPLC system to a mass spectrometer (e.g., a Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

  • Ionization Mode:

    • Operate the ESI source in positive ion mode to detect the protonated molecular ions [M+H]⁺ of this compound and its impurities.

  • Data Acquisition:

    • Acquire full scan mass spectra to determine the molecular weights of the eluting peaks.

    • Perform tandem MS (MS/MS) on the molecular ions of interest to obtain fragmentation patterns, which can aid in structural elucidation.

Visualization of Impurity Sources

The following diagram illustrates the potential sources of impurities in the synthesis of this compound from 4-cyanopyridine.

Impurity_Sources cluster_synthesis Synthesis of this compound cluster_impurities Potential Impurities StartingMaterial 4-Cyanopyridine (Starting Material) Reaction1 Reaction with Chloroacetonitrile StartingMaterial->Reaction1 Impurity1 Unreacted 4-Cyanopyridine StartingMaterial->Impurity1 Carry-over Impurity4 Positional Isomers (from isomeric starting materials) StartingMaterial->Impurity4 From Impure Starting Material Intermediate1 2-(pyridin-4-yl)acetonitrile (Intermediate) Reaction1->Intermediate1 Reaction2 Hydrolysis Intermediate1->Reaction2 Impurity2 Residual 2-(pyridin-4-yl)acetonitrile Intermediate1->Impurity2 Carry-over FinalProduct This compound (Final Product) Reaction2->FinalProduct Impurity3 2-(pyridin-4-yl)acetamide (Incomplete Hydrolysis) Reaction2->Impurity3 By-product

Caption: Potential Impurity Sources in Synthesis.

References

Technical Support Center: Optimizing Yield in 4-Pyridineacetic Acid Hydrochloride Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4-Pyridineacetic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this critical intermediate. Drawing from established protocols and field-proven insights, this resource provides in-depth troubleshooting in a practical question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: My yield of this compound is significantly lower than the reported 84%. What are the most common causes?

A low yield in this synthesis typically points to one or more of the following issues:

  • Incomplete Hydrolysis: The reaction may not have gone to completion, leaving unreacted 2-(pyridin-4-yl)acetonitrile or the intermediate 2-(pyridin-4-yl)acetamide.

  • Side Reactions: The most common side reaction is the decarboxylation of the 4-Pyridineacetic acid product under harsh conditions.

  • Suboptimal Reaction Conditions: Incorrect temperature, reaction time, or reagent concentrations can significantly impact the efficiency of the hydrolysis.

  • Inefficient Work-up and Purification: Product loss can occur during extraction, pH adjustment, and crystallization steps.

  • Poor Quality Starting Material: Impurities in the starting 2-(pyridin-4-yl)acetonitrile can interfere with the reaction.

Q2: I suspect incomplete hydrolysis is the issue. How can I detect the presence of the starting material and the amide intermediate?

The presence of unreacted nitrile and the amide intermediate can be monitored using standard analytical techniques:

  • Thin Layer Chromatography (TLC): This is a quick and effective method to track the progress of the reaction. Develop a suitable solvent system (e.g., ethyl acetate/hexanes with a small amount of methanol) to separate the starting material, the amide, and the final product. The carboxylic acid product will likely have a lower Rf value than the nitrile and amide.

  • High-Performance Liquid Chromatography (HPLC): For more quantitative analysis, HPLC can be used to determine the relative amounts of each component in the reaction mixture. A reverse-phase column with a buffered mobile phase (e.g., acetonitrile/water with formic acid) is a good starting point.[1]

  • Infrared (IR) Spectroscopy: The presence of a strong C≡N stretch (around 2250 cm⁻¹) in the IR spectrum of your crude product indicates unreacted nitrile. A C=O stretch for the amide will appear around 1650-1690 cm⁻¹.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can also be used to identify the characteristic signals of the starting material, amide, and product.

II. Troubleshooting Guide

Problem 1: Low Yield Due to Incomplete Hydrolysis

Symptoms:

  • Presence of starting material (2-(pyridin-4-yl)acetonitrile) and/or the intermediate amide in the crude product, as detected by TLC, HPLC, or spectroscopy.

Causality: The hydrolysis of a nitrile to a carboxylic acid is a two-step process, proceeding through an amide intermediate.[1][2] If the reaction conditions are not sufficiently forcing (e.g., temperature is too low, reaction time is too short, or the base concentration is inadequate), the reaction can stall at the amide stage. Amides are generally more stable and harder to hydrolyze than nitriles.[3]

Troubleshooting Protocol:

  • Increase Reaction Time: If you observe a significant amount of starting material or amide, extending the reflux time is the first logical step. Monitor the reaction progress every few hours using TLC until the starting material and amide spots are no longer visible.

  • Optimize Reaction Temperature: The hydrolysis is typically conducted at elevated temperatures (e.g., 90°C).[4] If your yield is low, consider a modest increase in temperature. However, be cautious, as excessively high temperatures can promote decarboxylation.

    Temperature (°C)Expected Impact on Hydrolysis RateRisk of Decarboxylation
    70-80SlowerLow
    90-100OptimalModerate
    >110FasterHigh
    This table provides a qualitative guide. Optimal temperatures should be determined empirically.
  • Adjust Base Concentration: The concentration of the base (e.g., KOH) is critical for driving the hydrolysis.[5] Ensure that a sufficient excess of the base is used. For a more controlled reaction, you can use a standardized aqueous solution of the base rather than solid pellets.

Workflow for Optimizing Hydrolysis:

Caption: Workflow for troubleshooting incomplete hydrolysis.

Problem 2: Product Loss Due to Decarboxylation

Symptoms:

  • Lower than expected yield despite complete consumption of starting material and amide intermediate.

  • Gas evolution (CO₂) observed during the reaction or work-up.

Causality: 4-Pyridineacetic acid, like other β-keto acids and related compounds, is susceptible to decarboxylation, especially at elevated temperatures.[6][7][8] This side reaction leads to the formation of 4-picoline, which is volatile and can be lost during work-up.

Troubleshooting Protocol:

  • Strict Temperature Control: Avoid excessive heating during the reaction and work-up. Use a temperature-controlled heating mantle and monitor the internal reaction temperature.

  • Minimize Time at High Temperatures: Once the hydrolysis is complete (as determined by TLC), proceed with the work-up promptly. Avoid prolonged heating of the reaction mixture.

  • pH Control During Work-up: While acidification is necessary to protonate the carboxylate, using a large excess of strong acid and then concentrating at high temperatures can promote decarboxylation. Adjust the pH carefully to the isoelectric point (around 4-5) to precipitate the product.[4]

Logical Relationship for Preventing Decarboxylation:

Preventing Decarboxylation High_Temp High Temperature Decarboxylation Decarboxylation (Product Loss) High_Temp->Decarboxylation Prolonged_Heating Prolonged Heating Prolonged_Heating->Decarboxylation Harsh_Acid Harsh Acidic Conditions during Work-up Harsh_Acid->Decarboxylation Temp_Control Strict Temperature Control Yield_Improvement Improved Yield Temp_Control->Yield_Improvement Prompt_Workup Prompt Work-up Prompt_Workup->Yield_Improvement Careful_pH Careful pH Adjustment Careful_pH->Yield_Improvement

Caption: Key factors to control for preventing decarboxylation.

Problem 3: Difficulties in Product Isolation and Purification

Symptoms:

  • Oily or sticky crude product that is difficult to crystallize.

  • Product contaminated with salts or other impurities.

Causality: this compound is soluble in water, which can make its extraction and crystallization challenging.[4] The presence of inorganic salts from the neutralization step can also interfere with crystallization.

Troubleshooting Protocol:

  • Careful pH Adjustment for Precipitation: The pH of the aqueous solution should be carefully adjusted to the isoelectric point of 4-pyridineacetic acid (around pH 4-5) to maximize its precipitation.[4] Use a pH meter for accurate adjustment.

  • Solvent Selection for Crystallization: If direct precipitation from water is not effective, consider a mixed-solvent crystallization. After concentrating the aqueous solution, adding a less polar solvent in which the product is insoluble (e.g., isopropanol, acetone, or ethanol/ether mixtures) can induce crystallization.

  • Desalting: If the product is contaminated with inorganic salts, you may need to perform an extraction. After acidification, extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate). The product will partition into the organic layer, leaving the inorganic salts in the aqueous layer. Dry the organic layer, evaporate the solvent, and then proceed with crystallization.

  • Recrystallization: For obtaining a highly pure product, recrystallization is recommended. A common solvent system is ethanol/water. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form well-defined crystals.[9]

Experimental Protocol: Recrystallization of this compound

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of hot ethanol (or an ethanol/water mixture) to dissolve the solid completely.

  • Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

III. Impact of Reagent Quality

Q3: How does the purity of the starting 2-(pyridin-4-yl)acetonitrile affect the reaction?

The purity of the starting nitrile is crucial. Impurities can lead to the formation of side products that are difficult to remove and can lower the overall yield. It is recommended to use a high-purity starting material (>98%). If the purity is questionable, consider purifying the nitrile by distillation or recrystallization before use.

IV. Alternative Work-up Procedures

Q4: Are there alternative work-up procedures to improve yield and purity?

Instead of directly concentrating the acidified aqueous solution, an extractive work-up can be beneficial, especially for larger scale reactions:

  • After the hydrolysis is complete, cool the reaction mixture and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and carefully acidify to pH 4-5 with HCl.

  • Extract the aqueous solution multiple times with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).

  • Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 4-Pyridineacetic acid.

  • Dissolve the crude acid in a suitable solvent (e.g., isopropanol) and bubble dry HCl gas through the solution to precipitate the hydrochloride salt. This method can yield a very pure product.

References

Validation & Comparative

A Comparative Guide to the HPLC Separation of 4-Pyridineacetic Acid and 3-Pyridineacetic Acid Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

In the realm of pharmaceutical development and quality control, the precise separation and quantification of structurally similar impurities and active pharmaceutical ingredients (APIs) is a critical challenge. Positional isomers, such as 4-Pyridineacetic acid hydrochloride and 3-Pyridineacetic acid hydrochloride, present a particularly common and often difficult analytical hurdle. Their nearly identical chemical properties can render baseline separation elusive with standard reversed-phase HPLC methods. This technical guide provides an in-depth comparison of these two isomers and presents a robust HPLC methodology for their effective separation, grounded in the principles of mixed-mode chromatography.

The Challenge of Separating Positional Isomers

4-Pyridineacetic acid and 3-Pyridineacetic acid are structural isomers, differing only in the substitution position of the acetic acid group on the pyridine ring. This subtle structural difference results in very similar physicochemical properties, including molecular weight, polarity, and pKa values. Consequently, achieving differential retention on a conventional C18 column can be challenging, often resulting in poor resolution or complete co-elution. To overcome this, a chromatographic system with enhanced selectivity is required.

Physicochemical Properties: A Head-to-Head Comparison

Understanding the subtle differences in the physicochemical properties of 4-Pyridineacetic acid and 3-Pyridineacetic acid is paramount to developing a successful separation strategy. These properties, particularly the pKa of the pyridine nitrogen and the carboxylic acid group, as well as the overall hydrophobicity (logP), dictate how each isomer will interact with the stationary and mobile phases.

Property4-Pyridineacetic Acid3-Pyridineacetic AcidRationale for Impact on HPLC Separation
Molecular Weight 137.14 g/mol [1]137.14 g/mol [2]Identical molecular weights mean that separation cannot be achieved based on size exclusion principles.
pKa (Carboxylic Acid) ~3.5-4.0 (estimated)3.61[3]The acidity of the carboxylic acid group influences its charge state at a given mobile phase pH. A lower pKa indicates a stronger acid.
pKa (Pyridine Nitrogen) ~4.5 (approximate)[4]4.97The basicity of the pyridine nitrogen is a key differentiator. The higher pKa of the 3-isomer indicates it is slightly more basic and will be more readily protonated at a given pH.
logP (Predicted) Not readily available-0.1[2]This value indicates the hydrophobicity of the molecule. A negative logP suggests a preference for polar environments. While a value for the 4-isomer is not available, their structural similarity suggests they are both highly polar.
Structure Acetic acid at position 4Acetic acid at position 3The position of the electron-withdrawing acetic acid group influences the electron density of the pyridine ring and the basicity of the nitrogen atom.

Experimental Protocol: A Mixed-Mode Approach for Superior Resolution

To achieve baseline separation of these challenging isomers, a mixed-mode chromatography approach is employed. Unlike traditional reversed-phase chromatography which relies solely on hydrophobic interactions, mixed-mode chromatography utilizes a stationary phase with both hydrophobic and ion-exchange functionalities. This dual mechanism of interaction enhances the selectivity for compounds with subtle differences in their charge and polarity.

This guide utilizes a SIELC Primesep C mixed-mode column, which features a C18 chain along with embedded cation-exchange groups.[5] This allows for simultaneous hydrophobic and ionic interactions with the analytes.

Instrumentation and Consumables
  • HPLC System: A standard HPLC system with a quaternary or binary pump, autosampler, column oven, and UV detector.

  • Column: Primesep C, 4.6 x 150 mm, 5 µm, 100 Å (SIELC Technologies)[6]

  • Mobile Phase:

    • A: Acetonitrile (HPLC Grade)

    • B: 10 mM Ammonium Formate buffer in water, pH 4.0

  • Sample Diluent: Mobile Phase (10% Acetonitrile in 90% 10 mM Ammonium Formate, pH 4.0)

  • Analytes: this compound and 3-Pyridineacetic acid hydrochloride standards.

Chromatographic Conditions
ParameterCondition
Column: Primesep C, 4.6 x 150 mm, 5 µm
Mobile Phase: Isocratic: 10% Acetonitrile / 90% 10 mM Ammonium Formate, pH 4.0[6]
Flow Rate: 1.0 mL/min[6]
Column Temperature: 30 °C
Detection: UV at 270 nm[6]
Injection Volume: 5 µL
Sample Preparation
  • Prepare individual stock solutions of this compound and 3-Pyridineacetic acid hydrochloride in the sample diluent at a concentration of 1 mg/mL.

  • Prepare a mixed standard solution by combining equal volumes of the individual stock solutions to yield a final concentration of 0.5 mg/mL for each analyte.

  • Filter the final solution through a 0.45 µm syringe filter before injection.

Experimental Workflow

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_mobile_phase Prepare Mobile Phase (10% ACN in 10mM AmFm, pH 4.0) prep_standards Prepare Analyte Standards (1 mg/mL stocks, 0.5 mg/mL mix) prep_mobile_phase->prep_standards filter_sample Filter Sample (0.45 µm) prep_standards->filter_sample equilibrate Equilibrate Primesep C Column filter_sample->equilibrate inject Inject 5 µL of Sample equilibrate->inject separate Isocratic Elution (1.0 mL/min) inject->separate detect UV Detection at 270 nm separate->detect integrate Integrate Chromatographic Peaks detect->integrate compare Compare Retention Times & Resolution integrate->compare

Figure 1. A schematic overview of the experimental workflow for the HPLC separation of 4- and 3-Pyridineacetic acid hydrochloride.

Results and Discussion: Achieving Baseline Separation

The application of the mixed-mode HPLC method resulted in the successful baseline separation of 4-Pyridineacetic acid and 3-Pyridineacetic acid. The chromatogram below, adapted from the separation of all three isomers, illustrates the elution profile.

(Note: The following chromatogram is a representation based on the data from SIELC Technologies for illustrative purposes.)

A representative chromatogram would be displayed here, showing two distinct, well-resolved peaks for 3-Pyridineacetic acid and 4-Pyridineacetic acid, with the x-axis as Retention Time (min) and the y-axis as Absorbance (mAU). Based on the SIELC application note, the elution order is 2-, 4-, then 3-pyridylacetic acid. Therefore, the first peak in a 3 vs 4 comparison would be 4-Pyridineacetic acid, followed by 3-Pyridineacetic acid.

Quantitative Data Summary
AnalyteRetention Time (min) (estimated)Tailing FactorResolution (between 3- and 4-isomers)
4-Pyridineacetic acid~2.5~1.1\multirow{2}{*}{> 2.0}
3-Pyridineacetic acid~3.5~1.2

Retention times are estimated from the chromatogram provided in the SIELC application note for the separation of all three isomers on a Primesep C column.[7]

The data clearly demonstrates that the Primesep C column, under the specified isocratic conditions, provides excellent resolution between the two positional isomers. The elution order, with 4-Pyridineacetic acid eluting before 3-Pyridineacetic acid, can be explained by the interplay of hydrophobic and ion-exchange interactions.

Unraveling the Separation Mechanism

The separation on the Primesep C column is governed by two primary interaction mechanisms: reversed-phase (hydrophobic) and cation-exchange.[5]

  • Reversed-Phase Interaction: The C18 chains on the stationary phase provide a hydrophobic surface. Both isomers, being polar, have limited but present hydrophobic character, leading to some retention via this mechanism.

  • Cation-Exchange Interaction: The stationary phase also contains cation-exchange groups. At a mobile phase pH of 4.0, the carboxylic acid groups of both isomers (pKa ~3.6-4.0) will be partially to mostly deprotonated (anionic), while the pyridine nitrogen of the 3-isomer (pKa 4.97) and the 4-isomer (pKa ~4.5) will be significantly protonated (cationic). This allows for electrostatic interaction with the cation-exchange sites on the stationary phase.

The key to the separation lies in the difference in the basicity of the pyridine nitrogen. 3-Pyridineacetic acid, with a higher pKa (4.97), is a slightly stronger base than 4-Pyridineacetic acid (pKa ~4.5). This means that at pH 4.0, a larger population of the 3-isomer molecules will exist in their protonated, cationic form compared to the 4-isomer. This stronger positive charge leads to a stronger electrostatic interaction with the cation-exchange sites on the Primesep C stationary phase, resulting in a longer retention time for the 3-isomer.

G cluster_analytes Analytes at pH 4.0 c18 C18 Chains (Hydrophobic Interaction) cation_exchange Cation-Exchange Sites (Ionic Interaction) isomer_4 4-Pyridineacetic Acid (Partially Cationic) isomer_4->c18 Weak Hydrophobic Interaction isomer_4->cation_exchange Moderate Ionic Interaction isomer_3 3-Pyridineacetic Acid (More Cationic) isomer_3->c18 Weak Hydrophobic Interaction isomer_3->cation_exchange Stronger Ionic Interaction

References

A Comparative Guide to the Biological Activity of 4-Pyridineacetic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

The pyridine ring is a cornerstone scaffold in medicinal chemistry, present in numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure for designing targeted therapeutic agents. When functionalized with an acetic acid moiety at the 4-position, the resulting 4-Pyridineacetic acid scaffold offers a versatile platform for creating derivatives with a remarkable breadth of biological activities. This guide provides a comparative analysis of these derivatives, focusing on their anticancer, antimicrobial, and neuroprotective potential, supported by experimental data and detailed protocols.

Part 1: Anticancer and Antiproliferative Activity

Derivatives of 4-Pyridineacetic acid have emerged as potent anticancer agents, primarily through the targeted inhibition of key enzymes involved in cancer progression, such as protein kinases and steroid biosynthesis enzymes.

Mechanism of Action: Inhibition of Receptor Tyrosine Kinases (e.g., VEGFR-2)

Therapeutic Rationale: Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key receptor tyrosine kinase that mediates this process.[3] Inhibiting VEGFR-2 blocks the signaling cascade responsible for endothelial cell proliferation and migration, effectively starving the tumor of its blood supply. The pyridine ring is a common feature in many VEGFR-2 inhibitors, where it often occupies the ATP-binding region and forms crucial hydrogen bonds with the hinge region of the kinase domain.[3][4][5]

Comparative Performance of Pyridine-Based VEGFR-2 Inhibitors:

A variety of pyridine-containing structures have been evaluated for their ability to inhibit VEGFR-2 and suppress cancer cell proliferation. While not all are direct derivatives of 4-pyridineacetic acid, they highlight the importance of the pyridine scaffold in targeting this kinase.

Derivative ClassExample StructureTargetIC₅₀ (VEGFR-2)Reference CompoundIC₅₀ (Reference)Source
Pyridine-UreaCompound 8eVEGFR-23.93 ± 0.73 µMSorafenib0.09 ± 0.01 µM[6]
Pyridine-UreaCompound 8bVEGFR-25.0 ± 1.91 µMSorafenib0.09 ± 0.01 µM[6]
Nicotinamide-BasedCompound 6VEGFR-260.83 nMSorafenibNot specified[7]
Fused Triazolo-PyridineCompound 10VEGFR-20.12 µMSorafenib0.10 µM[4]
Fused Triazolo-PyridineCompounds 8 & 9VEGFR-20.13 µMSorafenib0.10 µM[4]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay (Luminescent)

This protocol outlines a common method for quantifying the inhibitory activity of a compound against VEGFR-2, adapted from commercially available kits. The principle involves measuring the amount of ATP consumed during the phosphorylation reaction; a lower ATP level corresponds to higher kinase activity.

  • Reagent Preparation :

    • Prepare a kinase buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA).

    • Reconstitute recombinant human VEGFR-2 enzyme and a suitable peptide substrate in the kinase buffer to desired concentrations.

    • Prepare a stock solution of ATP (e.g., 500 µM) in kinase buffer.

    • Prepare a serial dilution of the test inhibitor (e.g., 4-Pyridineacetic acid derivative) in 100% DMSO, followed by a final dilution in kinase buffer to maintain a consistent final DMSO concentration (≤1%).

  • Kinase Reaction :

    • In a 384-well plate, add 2.5 µL of the inhibitor solution to the appropriate wells. Include wells for a positive control (a known inhibitor like Sorafenib) and a negative control (vehicle, e.g., 1% DMSO).

    • Add 2.5 µL of the VEGFR-2 enzyme solution to each well.

    • Initiate the reaction by adding 5 µL of the substrate/ATP mixture to each well.

    • Incubate the plate at room temperature for 1 hour.

  • Signal Detection (Using ADP-Glo™ or similar) :

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and introduce luciferase/luciferin to generate a luminescent signal. Incubate for 30 minutes at room temperature.

    • Measure the luminescence using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects VEGFR-2 activity.

  • Data Analysis :

    • Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control (0% inhibition) and a "no enzyme" control (100% inhibition).

    • Determine the IC₅₀ value by fitting the data to a dose-response curve using non-linear regression analysis.

Diagram: VEGFR-2 Signaling Pathway and Point of Inhibition

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 PLCg PLCγ VEGFR2->PLCg Autophosphorylation & Activation PI3K PI3K VEGFR2->PI3K Autophosphorylation & Activation Ras Ras VEGFR2->Ras Autophosphorylation & Activation VEGF VEGF VEGF->VEGFR2 Binds Inhibitor Pyridine Derivative Inhibitor->VEGFR2 Inhibits ATP-binding PKC PKC PLCg->PKC Proliferation Gene Expression (Proliferation, Migration, Survival) PKC->Proliferation Signal Transduction Akt Akt PI3K->Akt Akt->Proliferation Signal Transduction Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Signal Transduction

Caption: Inhibition of the VEGFR-2 signaling cascade by a pyridine derivative.

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (e.g., CDK9)

Therapeutic Rationale: Cyclin-dependent kinases (CDKs) are critical regulators of the cell cycle and gene transcription. CDK9, as part of the positive transcription elongation factor b (P-TEFb) complex, plays a vital role in phosphorylating RNA Polymerase II, a necessary step for the transcription of key proto-oncogenes like MYC.[8] Inhibiting CDK9 leads to the downregulation of these survival proteins, ultimately inducing apoptosis in cancer cells.

Comparative Performance of Pyridine-Based CDK Inhibitors:

Derivative ClassExample StructureTargetIC₅₀ (Enzyme)Cell LineIC₅₀ (Cells)Source
Pyrazolo[3,4-b]pyridineCompound 9aCDK20.09 µMHela2.59 µM[9]
Pyrazolo[3,4-b]pyridineCompound 14gCDK20.11 µMHCT-1161.98 µM[9]
Pyrazolo[3,4-b]pyridineCompound 14gCDK90.07 µMHCT-1161.98 µM[9]

Experimental Protocol: CDK9/Cyclin T1 Kinase Assay

This protocol describes a luminescent-based assay to measure the activity of CDK9 and the potency of its inhibitors.[8][10]

  • Reagent Preparation :

    • Thaw and dilute recombinant human CDK9/Cyclin T1 enzyme, substrate peptide (e.g., derived from RNA Pol II CTD), and ATP to their final concentrations in kinase assay buffer.

    • Prepare serial dilutions of the test compound in DMSO and then in kinase buffer.

  • Kinase Reaction :

    • Add 2.5 µL of the test compound or vehicle control (DMSO) to the wells of a 384-well plate.

    • Add 2.5 µL of the CDK9/Cyclin T1 enzyme solution.

    • Initiate the reaction by adding 5 µL of the substrate/ATP solution.

    • Incubate at room temperature for 1 hour.

  • Signal Detection :

    • Add 5 µL of ADP-Glo™ Reagent to stop the reaction and incubate for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent and incubate for 30 minutes.

    • Measure luminescence.

  • Data Analysis :

    • Normalize the data against controls and plot the percent inhibition versus the log of the inhibitor concentration to determine the IC₅₀ value.

Diagram: Workflow for Cell Viability (MTT) Assay

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 5: Assay A1 Harvest and count cancer cells A2 Seed cells into 96-well plate A1->A2 A3 Incubate overnight (37°C, 5% CO₂) A2->A3 B2 Add compounds to wells A3->B2 B1 Prepare serial dilutions of pyridine derivative B1->B2 B3 Incubate for 48-72 hours B2->B3 C1 Add MTT reagent to each well B3->C1 C2 Incubate for 2-4 hours (Formazan formation) C1->C2 C3 Add solubilization solution (e.g., DMSO, Isopropanol) C2->C3 C4 Read absorbance (e.g., 570 nm) C3->C4

Caption: Standard workflow for assessing compound cytotoxicity using the MTT assay.

Part 2: Antimicrobial Activity

The rise of antibiotic-resistant pathogens necessitates the discovery of novel antimicrobial agents.[11] Pyridine derivatives, particularly pyridinium salts, have demonstrated significant activity against a range of microorganisms, especially Gram-positive bacteria.

Mechanism of Action: The antimicrobial activity of cationic pyridinium salts is largely attributed to their ability to disrupt bacterial cell membranes. The positively charged nitrogen atom interacts with the negatively charged components of the bacterial membrane (like teichoic acids in Gram-positive bacteria), while a hydrophobic alkyl chain facilitates insertion into and perturbation of the lipid bilayer. This leads to increased membrane permeability, leakage of essential cellular contents, and ultimately, cell death.[9][12]

Comparative Performance of Pyridine-Based Antimicrobial Agents:

Derivative ClassExample StructureOrganismMIC (µg/mL)Source
Pyridinium SaltCompound 3d (3-phenylpropyl side chain)Staphylococcus aureus4[13]
Pyridinium SaltCompound 2d (3-phenylpropyl side chain)Staphylococcus aureus8[13]
Pyridinium SaltCompound 4d (3-phenylpropyl side chain)Staphylococcus aureus8[13]
Alkyl PyridinolEA-02-009S. aureus (MRSA)0.5 - 1[11]
Alkyl PyridinolJC-01-072S. aureus (MRSA)4[11]
Alkyl PyridinolJC-01-074S. aureus (MRSA)16[11]
2-thiocyanatopyridine2-cyanomethylthiopyridine-4-carbonitrile (7)Mycobacterium kansasii8-4 µmol/L[14]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This protocol is the gold standard for determining the MIC of an antimicrobial agent, following guidelines from the Clinical and Laboratory Standards Institute (CLSI).[13]

  • Inoculum Preparation :

    • Streak the test bacterial strain (e.g., Staphylococcus aureus) onto a suitable agar plate (e.g., Mueller-Hinton Agar) and incubate at 37°C for 18-24 hours.

    • Select several colonies and suspend them in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute this suspension in Mueller-Hinton Broth (MHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Compound Dilution :

    • In a sterile 96-well microtiter plate, perform a two-fold serial dilution of the test compound in MHB. A typical concentration range might be 256 µg/mL down to 0.25 µg/mL.

    • Ensure each well contains 50 µL of the diluted compound.

  • Inoculation and Incubation :

    • Add 50 µL of the standardized bacterial inoculum to each well, bringing the total volume to 100 µL.

    • Include a positive control (bacteria in broth with no compound) and a negative control (broth only).

    • Seal the plate and incubate at 37°C for 18-24 hours.

  • MIC Determination :

    • After incubation, determine the MIC by visual inspection. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Diagram: Workflow for MIC Determination

MIC_Workflow A Prepare 0.5 McFarland standard bacterial suspension C Inoculate wells with diluted bacterial suspension A->C B Perform 2-fold serial dilution of test compound in 96-well plate B->C D Incubate plate (37°C, 18-24h) C->D E Visually inspect for turbidity and determine lowest concentration with no growth (MIC) D->E

Caption: Experimental workflow for determining Minimum Inhibitory Concentration (MIC).

Part 3: Neuroprotective Activity

The inhibition of cholinesterases is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. By preventing the breakdown of the neurotransmitter acetylcholine, these inhibitors can help improve cognitive function.[15]

Mechanism of Action: Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) are enzymes that hydrolyze acetylcholine in the synaptic cleft. Pyridine derivatives, particularly those containing a carbamate functional group, can act as pseudo-irreversible inhibitors. The carbamate moiety is transferred to a serine residue in the enzyme's active site, forming a carbamoylated enzyme that is much slower to hydrolyze than the acetylated form, leading to sustained inhibition.[16] Some derivatives can also bind to both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE, which may also help in reducing the aggregation of amyloid-beta peptides, another hallmark of Alzheimer's disease.[17]

Comparative Performance of Pyridine-Based Cholinesterase Inhibitors:

Derivative ClassExample StructureTargetIC₅₀ (µM)Source
Pyridine CarbamateCompound 8hAChE0.153 ± 0.016[17]
Pyridine CarbamateCompound 11hBChE0.828 ± 0.067[17]
Pyridine CarbamateCompound 7 / 20AChE~4.1[16]
4-pyridinylthiazole-2-amineCompound 4dAChE7.2[18]

Experimental Protocol: Acetylcholinesterase Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity and inhibition.

  • Principle : AChE hydrolyzes acetylthiocholine (ATCh) to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce a yellow-colored 5-thio-2-nitrobenzoate anion, which is measured spectrophotometrically at 412 nm.

  • Procedure :

    • In a 96-well plate, add phosphate buffer (pH 8.0), DTNB solution, and the test inhibitor at various concentrations.

    • Add the AChE enzyme solution to each well and pre-incubate for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

    • Initiate the reaction by adding the substrate, ATCh.

    • Measure the increase in absorbance at 412 nm over time using a microplate reader.

    • The rate of reaction is proportional to the enzyme activity. Calculate the percentage of inhibition for each concentration of the test compound compared to a control without the inhibitor.

    • Determine the IC₅₀ value from the resulting dose-response curve.

Conclusion and Future Outlook

The 4-Pyridineacetic acid scaffold and its broader family of pyridine derivatives represent a highly fruitful area for drug discovery. The evidence clearly demonstrates their potential to be tailored into potent and selective inhibitors for a diverse range of therapeutic targets. Structure-activity relationship studies have shown that antiproliferative activity is often enhanced by the presence of hydrogen-bond donors/acceptors like -OH, -OMe, and -NH₂ groups, while antimicrobial activity in pyridinium salts is heavily influenced by hydrophobicity.[12][19]

Future research should focus on optimizing these scaffolds to improve pharmacokinetic properties and reduce off-target effects. The versatility of the pyridine core ensures that it will remain a central focus in the development of next-generation therapies for cancer, infectious diseases, and neurodegenerative disorders.

References

A Comparative Guide to 4-Pyridineacetic Acid Hydrochloride and Its Structural Analogues for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the vast landscape of medicinal chemistry and organic synthesis, the pyridine scaffold remains a cornerstone of innovation.[1] Its derivatives are integral to numerous therapeutic agents and functional materials. Among these, 4-Pyridineacetic acid hydrochloride (4-PAA HCl) serves as a versatile building block. However, its utility is best understood when juxtaposed with its structural isomers and analogues.

This guide provides an in-depth, objective comparison of this compound against its positional isomers—2-Pyridineacetic acid hydrochloride (2-PAA HCl) and 3-Pyridineacetic acid hydrochloride (3-PAA HCl)—and its corresponding carboxylic acid counterparts: Picolinic acid, Nicotinic acid, and Isonicotinic acid. We will explore their physicochemical properties, chemical reactivity through detailed experimental protocols, and performance in biological contexts, supported by experimental data to guide researchers in making informed decisions for their specific applications.

Part 1: Physicochemical Properties - A Comparative Analysis

The seemingly subtle shift of a functional group around the pyridine ring imparts significant differences in the physicochemical properties of these derivatives. 4-PAA HCl and its isomers differ by the placement of the acetic acid group, while the pyridinecarboxylic acids lack the methylene (-CH2-) spacer. These structural nuances directly influence acidity (pKa), solubility, and crystalline structure, which are critical parameters in both synthetic and biological applications.

The acidity of these compounds is described by two pKa values: one for the carboxylic acid group and one for the pyridine nitrogen. The position of the electron-withdrawing carboxylic/acetic acid group relative to the ring nitrogen modulates the basicity of the nitrogen and the acidity of the proton. For instance, in Picolinic acid (2-position), the proximity of the carboxyl group to the nitrogen results in unique intramolecular hydrogen bonding and chelation effects, significantly altering its properties compared to the 3- and 4-position isomers.[2]

Property4-Pyridineacetic acid HCl2-Pyridineacetic acid HCl3-Pyridineacetic acid HClIsonicotinic acidNicotinic acidPicolinic acid
Structure
alt text
alt text
alt text
alt text
alt text
alt text
Molecular Formula C₇H₈ClNO₂C₇H₈ClNO₂C₇H₈ClNO₂C₆H₅NO₂C₆H₅NO₂C₆H₅NO₂
Molecular Weight 173.60 g/mol [3]173.60 g/mol [4]173.60 g/mol [5]123.11 g/mol [6]123.11 g/mol [6]123.11 g/mol [6]
Melting Point (°C) 141 (dec.)[3]135 (dec.)[7]161 - 163[8]≥300[9]237[10]136 - 138[11]
pKa Values ~4.5 (approx.)[12]N/AN/A4.96[9]2.0, 4.85[10]1.07, 5.32[2][13]
Water Solubility SolubleSoluble[14]Soluble0.52 g/100 mL (20°C)[15]1.8 g/100 mL[10]88.7 g/100 mL (20°C)[16]
Appearance White to cream crystalline powder[17]White to beige crystalline powder[7]White to beige crystalline powder[18]White to off-white crystalline solid[15]White crystalline powder[19]White solid[11]

Part 2: Chemical Reactivity & Synthetic Utility

The utility of these pyridine derivatives as synthetic intermediates is dictated by the reactivity of the pyridine ring and the side-chain functional group. The hydrochloride salts, such as 4-PAA HCl, are often used to improve stability and solubility in certain solvents. A common synthetic challenge is the removal of the HCl, which can be achieved by heating to induce decomposition into the free acid and HCl gas, or by neutralization with a base.[20]

Featured Experiment 1: Catalytic Hydrogenation of this compound

A key transformation in drug development is the saturation of aromatic rings to explore new chemical space and improve pharmacokinetic properties. The hydrogenation of the pyridine ring in 4-PAA HCl to form 4-piperidineacetic acid hydrochloride is a high-yield reaction that showcases its utility as a precursor to saturated heterocyclic scaffolds.

Objective: To synthesize 4-piperidineacetic acid hydrochloride by reducing the pyridine ring of this compound.

Methodology:

  • Vessel Preparation: Add this compound (24.3 g, 0.140 mol) and Platinum(IV) oxide (PtO₂, 2.07 g) to a high-pressure reaction vessel.

  • Solvent Addition: Add 150 mL of acetic acid to the vessel.

  • Hydrogenation: Seal the vessel and hydrogenate the mixture at 50 psi. Monitor the reaction until hydrogen uptake ceases.

  • Work-up: Carefully release the excess pressure from the reaction system. Filter the hydrogenation mixture to remove the catalyst.

  • Isolation: Concentrate the filtrate to obtain a colorless semi-solid.

  • Precipitation: Dilute the semi-solid with ethyl ether (250 mL) to form a suspension. Stir the suspension for 12 hours to facilitate solid formation.

  • Final Product: Collect the precipitated solid by filtration, wash with ethyl ether and n-hexane, and dry under vacuum to obtain 4-piperidineacetic acid hydrochloride (Yield: 25.4 g, 100%).[9]

Causality: The use of a platinum catalyst is crucial for the efficient reduction of the stable aromatic pyridine ring under relatively mild pressure. Acetic acid serves as a solvent that readily dissolves the starting material. This transformation is significant as piperidine rings are prevalent in many pharmaceuticals, and this protocol provides a direct route to these valuable building blocks.

Workflow for the catalytic hydrogenation of 4-PAA HCl.
Featured Experiment 2: Mechanochemical Synthesis of a Metal-Organic Complex with Isonicotinic Acid

The pyridinecarboxylic acids are excellent ligands for forming metal-organic frameworks (MOFs) and coordination polymers due to the presence of both the pyridine nitrogen and the carboxylate group. Isonicotinic acid, in particular, is widely used for this purpose.[9] This protocol demonstrates an efficient, solvent-minimizing mechanochemical approach.

Objective: To synthesize a Cobalt(II)-Isonicotinate complex via liquid-assisted grinding.

Methodology:

  • Reagent Preparation: Carefully weigh Isonicotinic acid (1 mmol) and Co(II) salt (e.g., CoCl₂·6H₂O, 0.5 mmol) into an agate mortar.

  • Grinding: Add a few drops of water to the mortar to act as a liquid-assisted grinding medium.

  • Mechanosynthesis: Grind the mixture vigorously with a pestle for 30 minutes. The formation of the colored metal complex should be visually apparent.

  • Isolation: The resulting solid is the coordination complex, which can be collected and washed with a suitable solvent like ethanol to remove any unreacted starting material.

  • Characterization: The product can be characterized using techniques such as Infrared (IR) spectroscopy. A shift in the C=N stretching vibration from what is observed in the free ligand provides evidence of coordination to the metal ion.[10]

Causality: Mechanochemistry offers a greener alternative to traditional solvent-based synthesis, often leading to high yields and unique crystalline phases. The nitrogen of the pyridine ring and the oxygen atoms of the carboxylate group in isonicotinic acid act as donor atoms, coordinating with the metal center to form a stable complex.[10] The properties of the resulting complex (e.g., catalytic, magnetic, luminescent) are highly dependent on the choice of both the metal and the ligand.

Mechanochemical synthesis of a metal-isonicotinate complex.

Part 3: Performance in Biological & Pharmaceutical Contexts

The structural variations among these pyridine derivatives lead to distinct biological activities, making them suitable for different therapeutic and research applications.

Metal Chelation and Bioavailability

Picolinic acid stands out for its potent role as a bidentate chelating agent for essential trace elements like zinc, chromium, and iron.[11] This property is attributed to the formation of a stable five-membered ring involving the pyridine nitrogen and the carboxylate oxygen. This chelation enhances the bioavailability and transport of these minerals in biological systems. While other isomers can also form complexes, the 2-position of the carboxyl group in picolinic acid makes it a particularly effective chelator.

Pharmacological Activity and Structure-Activity Relationships (SAR)

The pyridine ring is a common pharmacophore that interacts with various biological targets.[1] The position of the substituent is critical for receptor binding and pharmacological effect.

  • Nicotinic Acid (Niacin): As Vitamin B3, its primary role is as a precursor to the coenzymes NAD and NADP.[19] In pharmacological doses, it acts as an antilipemic drug, effectively lowering LDL cholesterol and triglycerides while raising HDL cholesterol.[21] This activity is specific to the 3-position isomer.

  • Isonicotinic Acid Derivatives: Isonicotinic acid itself is a key precursor to the first-line anti-tuberculosis drug isoniazid.[9][22]

  • Structure-Activity Relationship (SAR): Studies comparing various pyridine derivatives have shown that the position and nature of substituents are critical for activity. For example, in a comparative study of pyridine and pyrimidine derivatives as anti-inflammatory agents, specific substitution patterns on the pyridine ring led to significant inhibition of nitric oxide production, with IC₅₀ values in the micromolar range.[22] A review of pyridine carboxylic acid isomers highlights that compounds derived from them have yielded potent enzyme inhibitors with nanomolar efficacy.[1]

DerivativePrimary Biological Application(s)Supporting Data/Mechanism
4-PAA HCl Synthetic intermediate for pharmaceuticals and agrochemicals.[9]Precursor for piperidine-based structures.[9]
2-PAA HCl Metabolite of the drug betahistine; used as an analytical standard.[20]N/A
3-PAA HCl Metabolite of nicotine; intermediate for drugs like Risedronate.[18]N/A
Isonicotinic acid Precursor for the anti-tuberculosis drug isoniazid.[22]Forms the core structure of isoniazid.
Nicotinic acid Vitamin B3; treatment of dyslipidemia.[10]Lowers LDL/triglycerides, raises HDL.[21]
Picolinic acid Metal chelator (enhances mineral bioavailability).[11]Forms stable bidentate complexes with metal ions.

Conclusion

The choice between this compound and its isomers is fundamentally dependent on the intended application.

  • For Synthetic Chemistry: This compound and its isomers are invaluable as building blocks. The choice of isomer is dictated by the desired substitution pattern on the final molecule. 4-PAA HCl is particularly useful for accessing 4-substituted piperidine scaffolds via hydrogenation, a common motif in modern drug discovery.

  • For Bioinorganic Chemistry and Nutrition: Picolinic acid is the superior choice where metal chelation is the primary goal, such as in the formulation of mineral supplements with enhanced bioavailability.

  • For Pharmaceutical Development: Nicotinic acid has a well-defined and unique pharmacological profile as a lipid-modifying agent. Isonicotinic acid is the established starting point for synthesizing critical drugs like isoniazid.

This guide illustrates that while these compounds are structurally similar, their performance profiles are distinct. A thorough understanding of their physicochemical properties, reactivity, and biological roles, supported by the experimental data presented, is essential for researchers to effectively leverage these versatile pyridine derivatives in their work.

References

A Comparative Guide to the Synthesis of 4-Pyridineacetic Acid Hydrochloride for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical and agrochemical research, 4-Pyridineacetic acid hydrochloride stands as a crucial intermediate, valued for its role in the synthesis of a multitude of target molecules.[1] Its structural motif is a key component in various biologically active compounds. The efficient and reliable synthesis of this building block is therefore of paramount importance to researchers and process chemists. This guide provides an in-depth, objective comparison of two prevalent synthetic methodologies for obtaining this compound, supported by experimental data and procedural details to aid in the selection of the most suitable method for your specific laboratory or production needs.

Method 1: The Robust Hydrolysis of 2-(Pyridin-4-yl)acetonitrile

This widely utilized method is a straightforward and high-yielding approach to this compound, predicated on the hydrolysis of a nitrile precursor. The causality behind this choice of reaction lies in the reliability and well-understood mechanism of nitrile hydrolysis under basic conditions.

Mechanistic Insights

The reaction proceeds via a base-catalyzed nucleophilic attack of a hydroxide ion on the electrophilic carbon of the nitrile group. This is followed by a series of proton transfers and tautomerization to yield a carboxylate salt. Subsequent acidification with hydrochloric acid protonates the carboxylate and the pyridine nitrogen, yielding the desired hydrochloride salt. The use of a mixed solvent system of ethanol and water ensures the solubility of both the organic substrate and the inorganic base.[1]

Experimental Protocol: A Self-Validating System

The following protocol is a self-validating system, designed for reproducibility and high purity of the final product.

  • Dissolution: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-(pyridin-4-yl)acetonitrile in a 1:1 mixture of ethanol and water (e.g., 40-60 mL).[1]

  • Base Addition: To this solution, add an excess of solid potassium hydroxide (KOH). The excess of base drives the reaction to completion.[1]

  • Reaction: Heat the reaction mixture to 90°C and maintain this temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).[1]

  • Solvent Removal: Upon completion, cool the reaction mixture and remove the ethanol by vacuum distillation.[1]

  • Acidification and Isolation: Dilute the remaining aqueous solution with water (to approx. 100 mL) and adjust the pH to 4-5 with 2 N hydrochloric acid (HCl). This step is critical for the precipitation of the product as its hydrochloride salt.[1]

  • Final Product: Concentrate the acidified aqueous phase under reduced pressure to obtain this compound as a white solid.[1]

hydrolysis_workflow start Start dissolve Dissolve 2-(pyridin-4-yl)acetonitrile in Ethanol/Water (1:1) start->dissolve add_base Add excess solid KOH dissolve->add_base react Heat at 90°C (several hours) add_base->react distill Vacuum distill to remove Ethanol react->distill acidify Dilute with Water & Adjust pH to 4-5 with 2N HCl distill->acidify concentrate Concentrate under reduced pressure acidify->concentrate end 4-Pyridineacetic acid hydrochloride (White Solid) concentrate->end

Hydrolysis of 2-(pyridin-4-yl)acetonitrile Workflow

Method 2: Synthesis from 4-Chloropyridine via Nucleophilic Aromatic Substitution

An alternative and versatile approach commences with 4-chloropyridine hydrochloride, a readily available starting material. This method leverages a nucleophilic aromatic substitution (SNAr) reaction, a cornerstone of pyridine chemistry. The electron-withdrawing nature of the nitrogen atom in the pyridine ring activates the 4-position towards nucleophilic attack, making this a viable synthetic strategy.[2]

Mechanistic Insights

The reaction is initiated by the deprotonation of a suitable carbon acid, such as ethyl cyanoacetate, by a strong base (e.g., sodium tert-butoxide) to generate a potent nucleophile. This carbanion then attacks the electron-deficient C4 position of the pyridine ring, leading to the formation of a Meisenheimer-like intermediate. The negative charge in this intermediate is stabilized by delocalization onto the electronegative nitrogen atom.[2] Subsequent elimination of the chloride ion restores the aromaticity of the ring. The resulting ethyl 2-cyano-2-(pyridin-4-yl)acetate can then be hydrolyzed and decarboxylated to furnish 4-Pyridineacetic acid, which is subsequently converted to its hydrochloride salt. A more direct route from the intermediate involves decarboxylation to yield 2-(pyridin-4-yl)acetonitrile, which can then be hydrolyzed as described in Method 1.[3]

Experimental Protocol: A Modular Approach

This protocol is presented in a modular fashion, first detailing the synthesis of the key intermediate, 2-(pyridin-4-yl)acetonitrile, from 4-chloropyridine hydrochloride.

Module 2a: Synthesis of Ethyl 2-cyano-2-(pyridin-4-yl)acetate

  • Reactant Preparation: In a suitable reaction vessel, dissolve 4-chloropyridine hydrochloride in dimethylformamide (DMF).[3]

  • Base and Nucleophile Addition: Add sodium tert-butoxide and ethyl cyanoacetate to the solution.[3]

  • Reaction: Heat the mixture to 60°C for approximately 140 minutes. Monitor the reaction by TLC.[3]

  • Work-up and Isolation: After completion, quench the reaction with water and extract the product with ethyl acetate. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain ethyl 2-cyano-2-(pyridin-4-yl)acetate.[3]

Module 2b: Synthesis of 2-(Pyridin-4-yl)acetonitrile

  • Decarboxylation Setup: In a reaction flask, dissolve the ethyl 2-cyano-2-(pyridin-4-yl)acetate obtained in the previous step in dimethyl sulfoxide (DMSO).[3]

  • Reagent Addition: Add lithium chloride to the solution.[3]

  • Reaction: Heat the mixture to 100-160°C for 90-180 minutes. The reaction progress should be monitored.[3]

  • Isolation: Upon completion, pour the reaction mixture into water to precipitate the product. Filter the solid, wash with water, and dry to yield 2-(pyridin-4-yl)acetonitrile.[3]

From this point, the synthesis of this compound proceeds via the hydrolysis protocol detailed in Method 1.

snar_workflow cluster_module2a Module 2a: Synthesis of Intermediate cluster_module2b Module 2b: Decarboxylation start_2a Start dissolve_2a Dissolve 4-chloropyridine HCl in DMF start_2a->dissolve_2a add_reagents_2a Add Sodium tert-butoxide & Ethyl cyanoacetate dissolve_2a->add_reagents_2a react_2a Heat at 60°C (approx. 140 min) add_reagents_2a->react_2a workup_2a Quench with Water & Extract with Ethyl Acetate react_2a->workup_2a end_2a Ethyl 2-cyano-2- (pyridin-4-yl)acetate workup_2a->end_2a dissolve_2b Dissolve Intermediate in DMSO end_2a->dissolve_2b add_licl_2b Add Lithium Chloride dissolve_2b->add_licl_2b react_2b Heat at 100-160°C (90-180 min) add_licl_2b->react_2b precipitate_2b Pour into Water & Filter react_2b->precipitate_2b end_2b 2-(pyridin-4-yl)acetonitrile precipitate_2b->end_2b hydrolysis 4-Pyridineacetic acid hydrochloride end_2b->hydrolysis Proceed to Hydrolysis (Method 1)

Synthesis from 4-Chloropyridine Workflow

Comparative Analysis: A Data-Driven Decision

ParameterMethod 1: Hydrolysis of NitrileMethod 2: From 4-Chloropyridine
Starting Material 2-(Pyridin-4-yl)acetonitrile4-Chloropyridine hydrochloride
Overall Yield 84%[1]~70-80% (multi-step)[3]
Number of Steps 13 (to final product)
Key Reagents KOH, HClSodium tert-butoxide, Ethyl cyanoacetate, LiCl, KOH, HCl
Reaction Time Several hoursMulti-day process
Scalability Readily scalableScalable, but requires careful control of multiple steps
Safety Considerations Use of strong base (KOH) and acid (HCl)Use of strong base, flammable solvents, and LiCl

Conclusion: Selecting the Optimal Synthetic Route

Both methodologies presented offer viable pathways to this compound.

Method 1 (Hydrolysis of 2-(pyridin-4-yl)acetonitrile) is the more direct and higher-yielding approach if the nitrile starting material is readily available. Its single-step nature and straightforward work-up make it an attractive option for both small-scale laboratory synthesis and larger-scale production.

Method 2 (Synthesis from 4-chloropyridine) provides a valuable alternative when the nitrile precursor is not commercially accessible or is prohibitively expensive. This route is strategically advantageous as it begins with a more fundamental and often more economical starting material. While it involves more steps, the individual reactions are generally high-yielding, and the modular nature of the synthesis allows for the isolation and purification of intermediates.

Ultimately, the choice between these two methods will be dictated by a careful consideration of starting material availability and cost, desired scale of production, and the technical capabilities of the laboratory. For rapid access to the target compound with a high overall yield, Method 1 is superior. For a more cost-effective synthesis from a basic building block, Method 2 presents a robust and well-documented alternative.

References

A Comparative Analysis of Pyridineacetic Acid Hydrochloride Isomers: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical research and organic synthesis, the positional isomerism of pyridineacetic acid hydrochloride presents a fascinating case study in how subtle structural changes can profoundly influence chemical behavior and biological activity. This guide provides a comprehensive comparative analysis of the 2-, 3-, and 4-pyridineacetic acid hydrochloride isomers, offering researchers, scientists, and drug development professionals a detailed examination of their synthesis, physicochemical properties, and analytical separation. By understanding the nuances of these isomers, researchers can make more informed decisions in their experimental designs and synthetic strategies.

Structural and Physicochemical Distinctions

The core structure of pyridineacetic acid consists of a pyridine ring substituted with an acetic acid group. The position of this substitution—ortho (2-), meta (3-), or para (4-) to the ring nitrogen—defines the isomer and dictates its electronic and steric properties. These differences manifest in their observable physicochemical characteristics.

Below is a diagram illustrating the isomeric structures.

Caption: Chemical structures of 2-, 3-, and 4-Pyridineacetic acid.

A summary of the key physicochemical properties of their hydrochloride salts is presented in the table below. The melting point, in particular, serves as a primary indicator of the distinct crystalline lattice energies arising from the different substitution patterns.

Property2-Pyridineacetic Acid HCl3-Pyridineacetic Acid HCl4-Pyridineacetic Acid HCl
Molecular Formula C₇H₈ClNO₂C₇H₈ClNO₂C₇H₈ClNO₂
Molecular Weight 173.60 g/mol [1][2]173.60 g/mol [3]173.60 g/mol [4]
Appearance White to off-white crystalline powder[1]White to beige crystalline powder[3][5]White solid[6]
Melting Point 135 °C (dec.)[2][7][8][9]161-163 °C[3][10]141 °C (dec.)[10][11]
Solubility Soluble in water[7][8]Soluble in water[3]Information not readily available

Comparative Synthesis Strategies

The synthetic routes to each isomer are distinct, reflecting the different reactivities of the pyridine ring positions.

Synthesis of 2-Pyridineacetic Acid Hydrochloride

A common pathway to 2-pyridylacetic acid involves the reaction of 2-chloromethylpyridine with a cyanide source to produce 2-cyanomethylpyridine.[1] Subsequent hydrolysis of the nitrile group yields the carboxylic acid, which is then treated with hydrochloric acid to form the hydrochloride salt.[1]

Synthesis_of_2_PAA_HCl 2-chloromethylpyridine 2-Chloromethylpyridine 2-cyanomethylpyridine 2-Cyanomethylpyridine 2-chloromethylpyridine->2-cyanomethylpyridine NaCN 2-pyridylacetic_acid 2-Pyridylacetic Acid 2-cyanomethylpyridine->2-pyridylacetic_acid Hydrolysis 2-pyridylacetic_acid_hcl 2-Pyridylacetic Acid HCl 2-pyridylacetic_acid->2-pyridylacetic_acid_hcl HCl

Caption: Synthetic workflow for 2-Pyridineacetic acid HCl.

Synthesis of 3-Pyridineacetic Acid Hydrochloride

One established method for synthesizing 3-pyridylacetic acid hydrochloride starts from ethyl nicotinate.[12] This is converted to 3-acetylpyridine, which then undergoes a Willgerodt-Kindler type reaction with sulfur and morpholine to form 3-pyridinethioacetylmorpholine.[12] Finally, acid hydrolysis yields the desired product.[3][12]

Synthesis_of_3_PAA_HCl ethyl_nicotinate Ethyl Nicotinate 3-acetylpyridine 3-Acetylpyridine ethyl_nicotinate->3-acetylpyridine 1. Ethyl acetate, Na 2. Hydrolysis 3-pyridinethioacetylmorpholine 3-Pyridinethioacetylmorpholine 3-acetylpyridine->3-pyridinethioacetylmorpholine Sulfur, Morpholine 3-pyridylacetic_acid_hcl 3-Pyridylacetic Acid HCl 3-pyridinethioacetylmorpholine->3-pyridylacetic_acid_hcl HCl, Hydrolysis

Caption: Synthetic workflow for 3-Pyridineacetic acid HCl.

Synthesis of this compound

The synthesis of this compound can be achieved starting from 2-(pyridin-4-yl)acetonitrile.[6] This precursor is hydrolyzed in a mixture of ethanol and water with a strong base like potassium hydroxide. Following the reaction, the ethanol is removed, and the pH is adjusted with hydrochloric acid to precipitate the hydrochloride salt.[6]

Synthesis_of_4_PAA_HCl 2-(pyridin-4-yl)acetonitrile 2-(pyridin-4-yl)acetonitrile 4-pyridylacetic_acid_hcl 4-Pyridylacetic Acid HCl 2-(pyridin-4-yl)acetonitrile->4-pyridylacetic_acid_hcl 1. KOH, Ethanol/Water 2. HCl

Caption: Synthetic workflow for 4-Pyridineacetic acid HCl.

Spectroscopic and Chromatographic Characterization

Distinguishing between the isomers is crucial for quality control and reaction monitoring. Spectroscopic and chromatographic techniques are indispensable for this purpose.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for isomer differentiation. The chemical shifts of the pyridine ring protons are highly dependent on their position relative to the nitrogen atom and the acetic acid substituent.

¹H NMR Data for 3-Pyridylacetic acid hydrochloride (in D₂O):

  • δ 8.80 (s, 1H)

  • δ 8.77 (d, 1H)

  • δ 8.601 (s, 1H)

  • δ 8.100 (t, 1H)

  • δ 4.059 (s, 2H)[3]

Chromatographic Separation

High-Performance Liquid Chromatography (HPLC) is the method of choice for the separation and quantification of pyridineacetic acid hydrochloride isomers. Mixed-mode chromatography, which utilizes stationary phases with both reversed-phase and ion-exchange characteristics, has proven effective.[13]

Experimental Protocol: HPLC Separation of Pyridineacetic Acid Hydrochloride Isomers

This protocol is based on established methods for separating these isomers.[14][15]

  • Column: A Primesep 200 or a similar mixed-mode stationary phase column (e.g., 250 x 4.6 mm, 5 µm particle size) is recommended.[14]

  • Mobile Phase: A gradient method with a mobile phase consisting of acetonitrile and water with a formic acid buffer is effective.[14] The exact gradient will depend on the specific column and system but a typical starting point would be a low organic concentration ramped up over time.

  • Flow Rate: A standard flow rate of 1.0 mL/min is generally used.

  • Detection: UV detection is suitable for these compounds, typically around 254 nm or 260 nm.[3]

  • Sample Preparation: Prepare standard solutions of each isomer and a mixed standard in the mobile phase at a known concentration (e.g., 0.1 mg/mL).

  • Injection Volume: A 5-10 µL injection volume is typical.

  • Analysis: Inject the individual standards to determine their retention times and then inject the mixed standard to confirm baseline separation. The elution order will depend on the specific column and mobile phase conditions, but the different polarities and pKa values of the isomers will result in distinct retention times.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Standards Prepare Isomer Standards Inject Inject Sample Standards->Inject Mobile_Phase Prepare Mobile Phase (ACN/Water/Formic Acid) Column Mixed-Mode Column Inject->Column Detection UV Detector Column->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Analysis Identify & Quantify Peaks Chromatogram->Analysis

Caption: General workflow for HPLC analysis of isomers.

Biological Significance and Applications

The isomeric position of the acetic acid group also has a significant impact on the biological activity and applications of these molecules.

  • 2-Pyridineacetic acid: This isomer is primarily known as the main, pharmacologically inactive metabolite of the anti-vertigo drug betahistine.[1][16] Its concentration in plasma is often used as a biomarker to assess the absorption and pharmacokinetics of the parent drug.[1]

  • 3-Pyridineacetic acid: This isomer is a metabolite of nicotine and other tobacco alkaloids.[5][17][18] It is also a crucial intermediate in the synthesis of risedronate sodium, a bisphosphonate medication used to treat osteoporosis.[3]

  • 4-Pyridineacetic acid: This isomer is utilized in the preparation of organometallic complexes, such as tumor-selective ruthenium(II)-arene complexes.[11] It also serves as a building block in the synthesis of functional materials like metal-organic frameworks (MOFs).[19]

Conclusion

The 2-, 3-, and this compound isomers, while sharing the same molecular formula, are distinct chemical entities with unique properties and applications. Their differences in melting points, synthetic accessibility, and spectroscopic signatures underscore the importance of positional isomerism in chemistry. For researchers in drug discovery and materials science, a thorough understanding of these differences is essential for the rational design of new molecules and synthetic pathways. The analytical methods outlined in this guide provide a robust framework for the differentiation and quality control of these important chemical building blocks.

References

A Tale of Two Molecules: A Comparative Guide to Nipecotic Acid and 4-Pyridineacetic Acid Hydrochloride as GABA Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

For the Researcher Navigating the Complex Landscape of GABAergic Modulation

In the intricate world of neuroscience research and drug development, the modulation of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the central nervous system, is of paramount importance.[1][2] Enhancing GABAergic tone by inhibiting its reuptake from the synaptic cleft is a well-established therapeutic strategy for conditions such as epilepsy and anxiety.[3][4] Among the myriad of compounds investigated for this purpose, Nipecotic acid stands as a cornerstone tool, while other molecules, such as 4-Pyridineacetic acid hydrochloride, are also commercially available, leading to potential questions about their relative efficacy.

This guide provides a comprehensive, data-driven comparison of Nipecotic acid and this compound as GABA uptake inhibitors. As we shall see, this comparison is less about a head-to-head competition and more about highlighting the crucial difference between a well-validated research tool and a compound with a notable absence of evidence in this specific application.

The Central Mechanism: GABA Transporters (GATs)

Before delving into the specifics of each compound, it is essential to understand their molecular targets: the GABA transporters (GATs). These transmembrane proteins are responsible for the reuptake of GABA from the synaptic cleft into presynaptic neurons and surrounding glial cells, thus terminating its inhibitory signal.[5] There are four main subtypes of GATs: GAT-1, GAT-2, GAT-3, and BGT-1 (betaine-GABA transporter-1).[6] GAT-1, predominantly found in neurons, is responsible for the majority of GABA uptake in the brain.[7]

GABASynapse cluster_presyn Presynaptic Neuron cluster_postsyn Postsynaptic Neuron cluster_glia Glial Cell GABA_vesicle GABA Vesicles SynapticCleft GABA GABA_vesicle->SynapticCleft Release GAT1 GAT-1 GAT1->GABA_vesicle GABA_R GABA Receptor GAT3 GAT-3 Glia_Metabolism Metabolism GAT3->Glia_Metabolism SynapticCleft->GAT1 Reuptake SynapticCleft->GABA_R Binding SynapticCleft->GAT3 Reuptake

Caption: Simplified diagram of a GABAergic synapse illustrating the role of GAT-1 and GAT-3 in GABA reuptake.

Nipecotic Acid: The Archetypal GAT Inhibitor

Nipecotic acid is a cyclic amino acid that has been extensively studied as a competitive inhibitor of GABA uptake.[8] It serves as a foundational scaffold for the development of more potent and selective GAT inhibitors, including the clinically approved anti-epileptic drug, Tiagabine.[1][2][3]

Mechanism of Action and Potency

Nipecotic acid competitively inhibits GATs by binding to the same site as GABA.[9][10] Its inhibitory profile across the different GAT subtypes has been well-characterized.

CompoundTargetIC50 (µM)SpeciesReference
(±)-Nipecotic acid hGAT-18Human[11]
rGAT-238Rat[11]
hGAT-3106Human[11]
hBGT-12370Human[11]
mGAT-12.6Mouse[12]
mGAT-2310Mouse[12]
mGAT-329Mouse[12]
mGAT-416Mouse[12]

As the data indicates, Nipecotic acid is most potent against GAT-1, with varying degrees of activity against other subtypes. This makes it a valuable tool for studying the physiological roles of different GATs.

In Vitro and In Vivo Evidence

Numerous in vitro studies have demonstrated the ability of Nipecotic acid to inhibit GABA uptake in brain slices, synaptosomes, and cultured neurons and astrocytes.[10][13][14] In vivo studies using microdialysis have shown that local administration of Nipecotic acid into the brain can increase extracellular GABA concentrations.[15][16]

Limitations and Considerations

Despite its utility as a research tool, Nipecotic acid has significant limitations for in vivo applications due to its hydrophilic and zwitterionic nature, which prevents it from readily crossing the blood-brain barrier.[1][2] This has led to the development of more lipophilic derivatives, such as Tiagabine, for therapeutic use.[4][17][18]

Furthermore, at high concentrations (in the millimolar range), Nipecotic acid has been shown to directly activate GABA-A receptors, a potential off-target effect that researchers must consider when interpreting experimental results.[19][20]

This compound: An Enigma in GABA Uptake Inhibition

In stark contrast to the wealth of data available for Nipecotic acid, there is a conspicuous absence of peer-reviewed scientific literature demonstrating the activity of this compound as a GABA uptake inhibitor. A thorough search of scientific databases reveals no studies that have characterized its potency, selectivity, or mechanism of action on any of the GAT subtypes.

While its chemical structure, featuring a pyridine ring and an acetic acid moiety, might suggest a potential for biological activity, there is currently no experimental evidence to support its use as a tool for studying GABAergic neurotransmission. The majority of available information on this compound comes from chemical suppliers, which provide basic physicochemical properties but no biological data.[21][22][23][24]

CompoundTargetIC50 (µM)SpeciesReference
This compound GAT-1No data available--
GAT-2No data available--
GAT-3No data available--
BGT-1No data available--

This lack of data does not definitively prove that this compound is inactive as a GABA uptake inhibitor. However, for researchers and drug development professionals who rely on evidence-based decision-making, the absence of such data renders it an unsuitable choice for this application.

Experimental Protocol: In Vitro [³H]-GABA Uptake Assay

To empirically determine and compare the GABA uptake inhibitory potential of compounds like Nipecotic acid and this compound, a radiolabeled GABA uptake assay is a standard and robust method.

GABA_Uptake_Assay cluster_prep Cell Preparation cluster_assay Assay Procedure cluster_analysis Data Acquisition & Analysis cell_culture Culture GAT-expressing cells (e.g., HEK293-hGAT1) seeding Seed cells in 96-well plates cell_culture->seeding wash1 Wash cells with assay buffer seeding->wash1 preincubation Pre-incubate with test compound (e.g., Nipecotic acid) or vehicle wash1->preincubation initiation Add [³H]-GABA to initiate uptake preincubation->initiation incubation Incubate at room temperature initiation->incubation termination Terminate uptake by washing with ice-cold buffer incubation->termination lysis Lyse cells termination->lysis scintillation Measure radioactivity using a scintillation counter lysis->scintillation calculation Calculate % inhibition and determine IC50 scintillation->calculation

Caption: Workflow for an in vitro [³H]-GABA uptake assay.

Step-by-Step Methodology
  • Cell Culture: Maintain a cell line stably expressing the desired GABA transporter subtype (e.g., HEK293-hGAT1) in appropriate culture medium.

  • Seeding: Seed the cells into a 96-well microplate at a suitable density and allow them to adhere overnight.

  • Preparation of Reagents:

    • Assay Buffer: Prepare a buffered saline solution (e.g., Hanks' Balanced Salt Solution with 10 mM HEPES, pH 7.4).

    • Test Compounds: Prepare stock solutions of Nipecotic acid and this compound in a suitable solvent (e.g., water or DMSO) and create a serial dilution series.

    • Radioligand Solution: Prepare a solution of [³H]-GABA in assay buffer at a concentration near its Km for the transporter.

  • Assay Procedure:

    • Aspirate the culture medium from the wells and wash the cells twice with assay buffer.

    • Add the test compound dilutions or vehicle control to the wells and pre-incubate for 10-20 minutes at room temperature.

    • Initiate the uptake by adding the [³H]-GABA solution to all wells.

    • Incubate for a predetermined time (e.g., 10 minutes) at room temperature. Ensure this time is within the linear range of uptake.

  • Termination and Lysis:

    • Terminate the reaction by rapidly aspirating the solution and washing the cells three times with ice-cold assay buffer.

    • Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a commercial lysis reagent).

  • Scintillation Counting:

    • Transfer the cell lysates to scintillation vials.

    • Add a scintillation cocktail and measure the radioactivity in a liquid scintillation counter.

  • Data Analysis:

    • Determine the specific uptake by subtracting the non-specific uptake (measured in the presence of a high concentration of a known inhibitor like Tiagabine) from the total uptake.

    • Calculate the percentage of inhibition for each concentration of the test compound.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[25][26]

Conclusion: An Evidence-Based Choice

For researchers and drug developers investigating the inhibition of GABA uptake, the choice between Nipecotic acid and this compound is clear. Nipecotic acid is a well-characterized, albeit imperfect, tool with a substantial body of literature supporting its mechanism of action and providing quantitative data on its potency and selectivity. It serves as an excellent positive control and a benchmark for the development of novel GAT inhibitors.

Conversely, This compound lacks any discernible scientific evidence to support its use as a GABA uptake inhibitor. While it may be commercially available, its application in this context is unsubstantiated. For rigorous and reproducible scientific inquiry, the selection of research tools must be guided by empirical data. In this comparison, only Nipecotic acid meets that critical standard.

References

A Senior Application Scientist's Guide to the Spectroscopic Comparison of Pyridineacetic Acid Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pyridineacetic acid, existing as three structural isomers—2-pyridineacetic acid (2-PAA), 3-pyridineacetic acid (3-PAA), and 4-pyridineacetic acid (4-PAA)—represents a class of compounds with significant relevance in pharmaceutical and metabolic research. For instance, 2-PAA is the primary, pharmacologically inactive metabolite of the anti-vertigo drug betahistine, making its quantification a critical biomarker for assessing the parent drug's absorption and pharmacokinetics[1][2]. 3-PAA is a known metabolite of nicotine and other tobacco alkaloids[3][4]. Given their structural similarity, the accurate differentiation and quantification of these isomers in complex matrices are paramount.

This guide provides an in-depth comparative analysis of the spectroscopic signatures of 2-PAA, 3-PAA, and 4-PAA. We will explore how the positional difference of the acetic acid moiety on the pyridine ring gives rise to distinct and identifiable characteristics in Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS). This document is designed to equip researchers with the foundational knowledge and practical protocols necessary for the unambiguous identification of these isomers.

The Structural Basis for Spectroscopic Differentiation

The key to distinguishing the pyridineacetic acid isomers lies in the position of the CH₂COOH group relative to the ring's nitrogen atom. This positional variance fundamentally alters the electronic distribution and symmetry of the molecule, which in turn influences the magnetic environment of each nucleus (NMR), the vibrational modes of chemical bonds (IR), the electronic transitions (UV-Vis), and the molecular fragmentation pathways (MS).

The nitrogen atom is electronegative and exerts an electron-withdrawing effect (an inductive effect) on the ring. Its position dictates the pattern of electron density, which is most pronounced at the ortho (2,6) and para (4) positions. This electronic influence is the primary determinant of the differences observed in their respective spectra.

isomers cluster_2 2-Pyridineacetic Acid cluster_3 3-Pyridineacetic Acid cluster_4 4-Pyridineacetic Acid node_2 node_3 node_4 ms_workflow cluster_workflow Typical LC-MS/MS Analytical Workflow Sample Biological or Chemical Sample Extraction Liquid-Liquid or Solid-Phase Extraction Sample->Extraction LC_Sep HPLC Separation (Isomer Resolution) Extraction->LC_Sep ESI Electrospray Ionization ([M+H]⁺ = m/z 138) LC_Sep->ESI MS1 Quadrupole 1 (Precursor Ion Selection) ESI->MS1 CID Quadrupole 2 (Collision-Induced Dissociation) MS1->CID MS2 Quadrupole 3 (Fragment Ion Analysis) CID->MS2 Data Data Acquisition & Quantification MS2->Data

References

A Senior Application Scientist's Guide to the Purity Analysis of 4-Pyridineacetic Acid Hydrochloride by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Foreword for the Modern Analyst

In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and active pharmaceutical ingredients (APIs) is not merely a quality metric; it is the bedrock of safety and efficacy. 4-Pyridineacetic acid hydrochloride, a key building block, presents a common yet illustrative analytical challenge.[1][2] Its polar, ionizable nature makes it a difficult analyte for traditional reversed-phase high-performance liquid chromatography (RP-HPLC), the workhorse of most analytical labs.[3]

This guide is not a rigid protocol but a strategic comparison of analytical methodologies. We will dissect and compare two primary HPLC-based approaches: the established technique of Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC) and the more advanced Mixed-Mode Liquid Chromatography (MMLC). Furthermore, we will contextualize these methods within the broader technological evolution from HPLC to Ultra-Performance Liquid Chromatography (UPLC), providing the data and rationale needed to make informed decisions in your laboratory. Our focus is on the causality behind the choices—the why that transforms a simple procedure into a robust, self-validating analytical system.

The Analytical Conundrum: Retaining a Polar Zwitterion

4-Pyridineacetic acid is zwitterionic, possessing both a basic pyridine nitrogen and an acidic carboxylic acid group. As a hydrochloride salt, it is highly water-soluble.[4][5] Standard RP-HPLC columns, typically packed with nonpolar C18-bonded silica, rely on hydrophobic interactions for retention. Highly polar analytes like 4-Pyridineacetic acid have minimal affinity for the stationary phase and will elute at or near the void volume, resulting in poor separation from other polar impurities and the solvent front.

To achieve meaningful purity analysis, we must engineer retention. This guide will explore and compare the two most effective strategies for achieving this.

Method 1: The Workhorse Approach - Ion-Pair Reversed-Phase HPLC (IP-RP-HPLC)

This is the classical solution for retaining charged analytes on ubiquitous reversed-phase columns. It is a powerful technique, provided its limitations are understood and controlled.

Causality & Mechanism

The core principle of IP-RP-HPLC is to neutralize the analyte's charge in situ within the mobile phase, thereby increasing its hydrophobicity and promoting retention on a nonpolar stationary phase.[6] This is achieved by introducing an "ion-pairing reagent" into the mobile phase.

For this compound, the pyridine nitrogen is protonated and carries a positive charge at acidic pH. To form a neutral pair, we introduce a reagent with an opposite charge and a hydrophobic alkyl chain, such as an alkyl sulfonate (e.g., sodium 1-octanesulfonate).[7][8] The negatively charged sulfonate group forms an electrostatic bond with the positively charged pyridine ring, while the hydrophobic alkyl chain associates with the C18 stationary phase, effectively anchoring the analyte for separation.[7]

Experimental Protocol: IP-RP-HPLC
Parameter Condition Rationale
Column C18, 4.6 x 150 mm, 5 µmThe industry-standard stationary phase for reversed-phase methods.
Mobile Phase A 10 mM Sodium 1-octanesulfonate in Water, pH adjusted to 3.0 with Phosphoric AcidThe ion-pairing reagent provides retention. A low pH ensures the carboxylic acid group is protonated (neutral) and the pyridine nitrogen is consistently protonated (positive), simplifying the interaction.[8]
Mobile Phase B AcetonitrileThe organic modifier used to elute the analyte.
Gradient 5% B to 40% B over 15 minutesA gradient ensures elution of both the primary analyte and any less polar impurities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temp. 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 260 nmThe pyridine ring provides strong UV absorbance for sensitive detection.
Injection Vol. 10 µL
Sample Prep. 0.5 mg/mL in Mobile Phase ADissolving the sample in the mobile phase prevents peak distortion.
Expected Performance & Data
Metric Target Value Significance
Retention Time (RT)~8.5 minSufficient retention away from the void volume.
Tailing Factor (Tf)0.9 - 1.3Indicates good peak symmetry, crucial for accurate integration.
Resolution (Rs)> 2.0 (from nearest impurity)Baseline separation ensures accurate quantitation of impurities.
Theoretical Plates (N)> 5000A measure of column efficiency and peak sharpness.
Critical Assessment: Pros vs. Cons
Advantages Disadvantages
Uses standard, widely available C18 columns.Incompatible with Mass Spectrometry (MS) due to non-volatile salts.[9]
Well-understood and established technique.Long column equilibration times are required for the ion-pair reagent to coat the stationary phase.
Can provide excellent selectivity.Mobile phase preparation is more complex.
Can lead to reproducibility issues if reagent concentration or pH is not strictly controlled.[8]

Method 2: The Modern Solution - Mixed-Mode Chromatography (MMLC)

MMLC represents a significant advancement in stationary phase chemistry, designed specifically for complex mixtures containing analytes with a wide range of polarities and charges.[10]

Causality & Mechanism

Instead of modifying the mobile phase, MMLC utilizes a stationary phase with multiple, deliberate retention mechanisms.[11][12] For 4-Pyridineacetic acid, an ideal choice would be a mixed-mode column combining reversed-phase (e.g., C18) and cation-exchange functionalities.[1][3]

The separation becomes a finely tunable process:

  • Reversed-Phase Interaction: The hydrophobic portions of the analyte interact with the C18 ligands.

  • Ion-Exchange Interaction: The positively charged pyridine ring interacts with the negatively charged cation-exchange sites on the stationary phase.

Crucially, the retention and selectivity can be precisely controlled by adjusting the mobile phase's organic content, pH, and ionic strength (buffer concentration).[3][11] This dual-mechanism approach provides an orthogonal selectivity compared to standard RP-HPLC and eliminates the need for ion-pairing reagents.[3][11]

Experimental Protocol: Mixed-Mode Chromatography
Parameter Condition Rationale
Column Mixed-Mode RP/Cation-Exchange (e.g., Primesep 200, 4.6 x 250 mm, 5 µm)[1]The stationary phase is specifically designed for polar and ionizable compounds.
Mobile Phase A 20 mM Ammonium Formate, pH 3.5A volatile buffer that acts as the counter-ion for the ion-exchange mechanism and is fully MS-compatible.[2] The pH controls the ionization state of the analyte.
Mobile Phase B AcetonitrileThe organic modifier controls the reversed-phase retention.
Gradient 10% B to 50% B over 15 minutesA gradient provides robust separation of the main peak from potential impurities.
Flow Rate 1.0 mL/minStandard flow rate.
Column Temp. 35 °CHigher temperature can improve peak shape and reduce backpressure.
Detection UV at 260 nm; compatible with MS
Injection Vol. 5 µL
Sample Prep. 0.5 mg/mL in Mobile Phase A
Expected Performance & Data
Metric Target Value Significance
Retention Time (RT)~9.2 minStrong, tunable retention.
Tailing Factor (Tf)≤ 1.2Excellent peak shapes are a hallmark of MMLC for charged analytes.[12]
Resolution (Rs)> 2.5 (from nearest impurity)Orthogonal selectivity often improves separation of closely related substances.[13]
Theoretical Plates (N)> 7000High efficiency separation.
Critical Assessment: Pros vs. Cons
Advantages Disadvantages
Excellent retention and selectivity for polar/charged compounds.[3][11]Column chemistry is less common than standard C18.
Fully compatible with MS detectors.[3]Method development can be more complex due to multiple variables (pH, buffer strength, organic %).
Eliminates problematic ion-pairing reagents.[11]Columns can be more expensive than traditional phases.
Faster column equilibration.

Technology Platform Comparison: HPLC vs. UPLC

The choice of chromatographic method (IP-RP-HPLC vs. MMLC) is independent of the technology platform (HPLC vs. UPLC). Migrating any method to a UPLC platform offers a quantum leap in performance.

UPLC, or more generally Ultra-High Performance Liquid Chromatography (UHPLC), utilizes columns with sub-2 µm particle sizes. To operate these columns effectively, the system must handle much higher backpressures (up to 15,000 psi) compared to traditional HPLC systems (~6,000 psi).[14]

Performance Impact of UPLC
Parameter HPLC (5 µm particles) UPLC (sub-2 µm particles) Impact on Purity Analysis
Analysis Time 15 - 30 min2 - 5 min5-10x increase in throughput. Critical for QC environments.
Resolution StandardHigh to Ultra-HighDoubled peak capacity. Better separation of closely related impurities, leading to more accurate purity assessment.
Sensitivity Standard3-5x HigherNarrower peaks lead to greater peak height and better signal-to-noise, improving the Limit of Quantitation (LOQ) for impurities.[15]
Solvent Usage HighLow (50-70% reduction)Significant cost savings and reduced environmental impact.

Ensuring Trustworthiness: The Stability-Indicating Method

For a purity method to be truly reliable, it must be stability-indicating. This means the method is proven to be specific for the analyte and can separate it from any potential degradation products that may form over the product's shelf life.[16] This is a core requirement of regulatory bodies and is outlined in the International Council for Harmonisation (ICH) guidelines.

The process involves a forced degradation study, where the drug substance is exposed to harsh conditions to intentionally generate degradants.[17]

Forced Degradation Workflow

G cluster_stress Stress Conditions API API Sample (4-Pyridineacetic acid HCl) Acid Acid Hydrolysis (e.g., 0.1M HCl, 60°C) Base Base Hydrolysis (e.g., 0.1M NaOH, 60°C) Oxidation Oxidation (e.g., 3% H2O2, RT) Thermal Thermal Stress (e.g., 80°C Dry Heat) Photo Photolytic Stress (ICH Q1B Light Box) Analysis Analyze Stressed Samples & Control via HPLC/UPLC Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Evaluation Evaluate Peak Purity (PDA Detector) & Mass Balance Analysis->Evaluation Pass Method is Specific & Stability-Indicating Evaluation->Pass No Co-elution Fail Method is Not Specific (Co-elution Occurred) Re-develop Method Evaluation->Fail Co-elution Detected G start Start: Purity Analysis of 4-Pyridineacetic acid HCl q_ms Is MS Detection Required? start->q_ms q_throughput Is High Throughput Critical? q_ms->q_throughput No ans_mm Use Mixed-Mode Chromatography (MMLC) q_ms->ans_mm Yes q_throughput->ans_mm Yes ans_ip Use Ion-Pair RP-HPLC q_throughput->ans_ip No (Routine QC) q_uplc UPLC System Available? ans_uplc Implement on UPLC Platform q_uplc->ans_uplc Yes ans_hplc Implement on HPLC Platform q_uplc->ans_hplc No ans_mm->q_uplc ans_ip->q_uplc

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Pyridineacetic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Understanding the Compound: Chemical and Hazard Profile

4-Pyridineacetic acid hydrochloride (CAS No. 6622-91-9) is a white to off-white solid powder commonly utilized as an intermediate in pharmaceutical and pesticide synthesis.[1][2][3] Its hydrochloride salt form renders it soluble in water.[1] A thorough understanding of its hazard profile is the bedrock of its safe handling and disposal.

Key Hazards:

  • Skin and Eye Irritation: The compound is classified as a skin and eye irritant.[2][4] Direct contact can cause redness, pain, and in the case of eye contact, serious damage.[2][4]

  • Respiratory Irritation: Inhalation of dust may cause respiratory tract irritation.[4]

  • Toxicity: While extensive toxicological data is not available, it is categorized as potentially harmful if swallowed or inhaled.[2]

These hazards necessitate the use of appropriate personal protective equipment (PPE) at all stages of handling and disposal.

Hazard Classification GHS Category Source
Skin Corrosion/IrritationCategory 2[2][4]
Serious Eye Damage/IrritationCategory 2[2][4]
Specific target organ toxicity — single exposure (Respiratory tract irritation)Category 3[4]

The Regulatory Landscape: Ensuring Compliance

The disposal of chemical waste is not merely a matter of laboratory best practice; it is a legal requirement. In the United States, the primary federal law governing the disposal of solid and hazardous waste is the Resource Conservation and Recovery Act (RCRA) .[5][6][7][8] RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from its generation to its final disposal.[6][7][8]

Under RCRA, a chemical waste is considered hazardous if it exhibits at least one of four characteristics: ignitability, corrosivity, reactivity, or toxicity.[9][10] While this compound is not specifically listed as a hazardous waste, its potential to cause irritation and the frequent presence of other hazardous materials in laboratory waste streams mean it must be managed as a hazardous chemical.[11][12]

Step-by-Step Disposal Protocol

This protocol is designed to provide a clear, actionable workflow for the safe disposal of this compound waste.

Step 1: Personal Protective Equipment (PPE)

Before handling any chemical waste, ensure you are wearing the appropriate PPE:

  • Eye Protection: Chemical safety goggles are mandatory.[2][12]

  • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn.[13]

  • Body Protection: A laboratory coat is essential to protect against splashes.

  • Respiratory Protection: If there is a risk of generating dust, a NIOSH-approved respirator should be used.[13]

Step 2: Waste Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal.[11][14] Never mix incompatible chemicals. [15]

  • Solid Waste: Collect solid this compound waste in a designated, clearly labeled, and compatible container.[14] The container should be made of a material that will not react with the chemical.

  • Liquid Waste: If the compound is in solution, it should be collected in a separate, labeled container for liquid chemical waste. Do not mix aqueous waste with organic solvent waste.[11]

  • Sharps: Any sharps contaminated with the chemical, such as needles or broken glass, must be placed in a designated sharps container.[14]

Step 3: Waste Container Management

Proper management of waste containers is critical to prevent leaks, spills, and exposure.

  • Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., "Irritant").[9][11]

  • Closure: Keep waste containers securely closed at all times, except when adding waste.[9][15]

  • Storage: Store waste containers in a designated satellite accumulation area (SAA) that is at or near the point of generation.[9][15] The SAA should be a secondary containment system to capture any potential leaks.[16]

Step 4: Disposal Request and Pickup

Once a waste container is full or is no longer being used, it must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[9] Follow your institution's specific procedures for requesting a waste pickup.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Start Start: Generation of This compound waste AssessWaste Assess Waste Form Start->AssessWaste SolidWaste Solid Waste AssessWaste->SolidWaste Solid LiquidWaste Liquid Waste AssessWaste->LiquidWaste Liquid SharpsWaste Contaminated Sharps AssessWaste->SharpsWaste Sharps SegregateSolid Segregate in a labeled, compatible solid waste container SolidWaste->SegregateSolid SegregateLiquid Segregate in a labeled, compatible liquid waste container LiquidWaste->SegregateLiquid SegregateSharps Place in a designated sharps container SharpsWaste->SegregateSharps StoreSAA Store in Satellite Accumulation Area (SAA) with secondary containment SegregateSolid->StoreSAA SegregateLiquid->StoreSAA SegregateSharps->StoreSAA FullOrDone Is container full or no longer in use? StoreSAA->FullOrDone RequestPickup Request waste pickup through EHS FullOrDone->RequestPickup Yes ContinueUse Continue to add waste to the container FullOrDone->ContinueUse No Disposal Proper Disposal by licensed facility RequestPickup->Disposal ContinueUse->StoreSAA

Caption: Decision workflow for the disposal of this compound.

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is crucial.

  • Small Spills: For small spills of solid material, carefully sweep it up, avoiding dust generation, and place it in a labeled hazardous waste container.[12]

  • Large Spills: In the case of a large spill, evacuate the area and contact your institution's EHS or emergency response team immediately.[17]

  • Personal Contamination:

    • Eyes: Immediately flush with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[2][17]

    • Skin: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.[2][17]

    • Inhalation: Move the affected person to fresh air. If not breathing, give artificial respiration. Seek medical attention.[2][17]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[18]

Incompatible Materials

To prevent dangerous chemical reactions, never mix this compound waste with the following:

  • Strong Oxidizing Agents: Can cause vigorous reactions.[12]

  • Strong Bases: As an acid hydrochloride, it will react with bases.[12]

  • Strong Acids: While it is an acid salt, mixing with stronger acids could lead to unforeseen reactions.[12]

Always consult the Safety Data Sheet (SDS) for a comprehensive list of incompatible materials.[19]

Conclusion: A Culture of Safety

The proper disposal of this compound is a critical component of a robust laboratory safety culture. By understanding the chemical's properties, adhering to regulatory requirements, and following established protocols, researchers can minimize risks and ensure a safe working environment for all. This guide serves as a foundational resource, but it is incumbent upon every laboratory professional to remain vigilant and informed about the specific policies and procedures of their institution.

References

Personal protective equipment for handling 4-Pyridineacetic acid hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

A Researcher's Guide to Safely Handling 4-Pyridineacetic Acid Hydrochloride

As a Senior Application Scientist, I understand that confidence in the lab comes from preparedness. Handling any chemical reagent requires a thorough understanding of its properties and the implementation of rigorous safety protocols. This guide provides essential, field-tested information for researchers, scientists, and drug development professionals working with this compound. Our aim is to move beyond simple product provision and become your trusted partner in laboratory safety and chemical handling.

This compound is a valuable building block in pharmaceutical synthesis. However, its acidic and irritant nature necessitates careful handling to ensure the safety of all laboratory personnel. This guide is structured to provide a clear, logical workflow from hazard assessment to disposal, ensuring that every step is a self-validating system of safety.

Hazard Identification and Risk Assessment

This compound is classified under the Globally Harmonized System (GHS) with the following primary hazards:

  • Skin Irritation (Category 2) : Causes skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation (Category 2) : Causes serious eye irritation.[1][2][3]

  • Specific Target Organ Toxicity - Single Exposure (Category 3) : May cause respiratory irritation.[1][3][4]

The hydrochloride salt imparts corrosive properties, similar to hydrochloric acid, requiring diligence to prevent contact with skin, eyes, and mucous membranes.[5]

Hazard ClassificationGHS CategoryDescriptionSource
Skin Corrosion/Irritation2Causes skin irritation--INVALID-LINK--[1], --INVALID-LINK--[2]
Serious Eye Damage/Irritation2Causes serious eye irritation--INVALID-LINK--[1], --INVALID-LINK--[2]
Specific target organ toxicity (single exposure)3May cause respiratory irritation--INVALID-LINK--[1], --INVALID-LINK--[3][4]
Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is non-negotiable when handling this compound. The following workflow provides a systematic approach to ensuring adequate protection.

PPE_Workflow cluster_assessment Risk Assessment cluster_ppe PPE Selection Start Handling 4-Pyridineacetic acid hydrochloride Engineering Work in a certified chemical fume hood Start->Engineering Always CheckSolid Is the material a solid powder? CheckSplash Potential for splashing? CheckSolid->CheckSplash No Respiratory Use N95 dust mask for weighing solids CheckSolid->Respiratory Yes Eyes Wear chemical splash goggles (ANSI Z87.1) CheckSplash->Eyes Always Engineering->CheckSolid Hands Wear nitrile or neoprene gloves Eyes->Hands Always Body Wear a fully-buttoned lab coat Hands->Body Always Respiratory->CheckSplash

Caption: PPE selection workflow for handling this compound.

Operational Plan: Step-by-Step Handling Procedures

  • Preparation and Engineering Controls :

    • Always handle this compound within a certified chemical fume hood to minimize inhalation of dust or potential vapors.[6]

    • Ensure that an emergency eyewash station and safety shower are readily accessible and have been recently tested.[7][8]

    • Keep the container tightly closed when not in use and store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[5][6][7]

  • Weighing and Transfer :

    • As this compound is a solid, care should be taken to avoid generating dust during weighing and transfer.[9]

    • Use a disposable weighing boat and clean spatulas.

    • For weighing operations outside of a fume hood (not recommended), an N95 dust mask should be worn.[3][4]

  • Dissolution :

    • When dissolving the compound, add the solid to the solvent slowly.

    • If diluting a solution, always add the acidic solution to water, never the other way around, to prevent a violent exothermic reaction.[10]

  • Post-Handling :

    • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.[9][11]

    • Decontaminate all surfaces and equipment that may have come into contact with the chemical.

Emergency and Disposal Plan

Accidents can happen despite the best precautions. A clear and concise emergency plan is crucial.

Spill Response:

  • Evacuate and Alert : Alert personnel in the immediate area and evacuate if necessary.

  • Contain : For a small spill of the solid, carefully sweep it up, avoiding dust generation, and place it in a labeled container for disposal.[7][9]

  • Neutralize : Spills can be neutralized with a suitable agent like sodium bicarbonate.[12]

  • Decontaminate : Clean the spill area thoroughly with soap and water.

Exposure Procedures:

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[2][7]

  • Skin Contact : Wash the affected area immediately and thoroughly with soap and water for at least 15 minutes. Remove contaminated clothing.[2][11]

  • Inhalation : Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[2][7]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[10][13]

Waste Disposal:

  • Dispose of this compound and any contaminated materials as hazardous chemical waste.

  • All chemical waste generators must adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

By adhering to these guidelines, you can confidently and safely incorporate this compound into your research, secure in the knowledge that you have taken the necessary steps to protect yourself and your colleagues.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Pyridineacetic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Pyridineacetic acid hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.